2-Chloro-5-methoxy-3-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methoxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLYOKOAECDWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511473 | |
| Record name | 2-Chloro-5-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74650-70-7 | |
| Record name | 2-Chloro-5-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-methoxy-3-methylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxy-3-methylpyridine is a substituted pyridine derivative that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of chloro, methoxy, and methyl functional groups on the pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in the fields of medicinal chemistry and agrochemical research. The presence of a chlorine atom at the 2-position, activated by the electron-donating methoxy group and the steric influence of the methyl group, allows for a range of chemical transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutic agents and crop protection agents.
Chemical and Physical Properties
This compound, with the CAS number 74650-70-7, is a heterocyclic organic compound.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClNO | [3][4] |
| Molecular Weight | 157.60 g/mol | [3][4] |
| CAS Number | 74650-70-7 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Purity | Typically ≥98% | [3] |
| Storage Temperature | Ambient | [3] |
Structural Information:
-
IUPAC Name: this compound
-
SMILES: COc1cc(C)cnc1Cl
-
InChI Key: GHLYOKOAECDWQL-UHFFFAOYSA-N[3]
Spectroscopic Data
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the methyl protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions relative to the substituents.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the seven carbon atoms in the molecule, with the chemical shifts influenced by the electronegativity of the attached atoms (Cl, O, N) and the aromatic system.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (157.60 g/mol ). The isotopic pattern of the molecular ion, with a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak, would confirm the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group.
Synthesis of this compound
A key synthetic route to this compound involves the methylation of 2-chloro-5-hydroxy-3-methylpyridine.[6]
Protocol: Methylation of 2-chloro-5-hydroxy-3-methylpyridine [6]
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, add N,N-dimethylformamide (DMF) (150 mL), sodium hydride (NaH) (50% dispersion in oil, 4.0 g, 0.08 mol), and 2-chloro-5-hydroxy-3-methylpyridine (11.7 g, 0.08 mol).
-
Reaction Conditions: Stir the solution at 0-5 °C.
-
Work-up and Purification: (Details of the work-up and purification would typically follow, including quenching the reaction, extraction, and purification by methods such as distillation or chromatography to isolate the final product, this compound).
Diagram: Synthesis of this compound
Caption: Synthetic pathway to this compound.
Chemical Reactivity and Applications
The reactivity of this compound is primarily dictated by the chloro substituent at the 2-position of the pyridine ring. This position is susceptible to nucleophilic aromatic substitution and serves as a handle for various transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 2-position can be displaced by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities onto the pyridine scaffold. The electron-donating methoxy group at the 5-position can influence the rate and regioselectivity of these reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a range of palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a boronic acid or ester, providing access to a wide array of aryl- or vinyl-substituted pyridines.
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, coupling this compound with a variety of primary and secondary amines. This is a particularly important reaction in medicinal chemistry for the synthesis of pharmacologically active aminopyridine derivatives.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, leading to the synthesis of alkynylpyridines.
Applications in Drug Discovery and Agrochemicals
Substituted pyridines are prevalent structural motifs in a vast number of pharmaceuticals and agrochemicals. This compound serves as a key intermediate in the synthesis of these bioactive molecules.
-
Kinase Inhibitors: The aminopyridine scaffold, readily accessible from this compound via Buchwald-Hartwig amination, is a common core in many kinase inhibitors used in cancer therapy.[7] The specific substitution pattern of the starting material allows for fine-tuning of the inhibitor's potency and selectivity.
-
Agrochemicals: This compound is a valuable building block for the synthesis of novel herbicides and insecticides.[5] The pyridine ring is a well-established toxophore in many commercially successful pesticides.[8][9]
Diagram: Reactivity of this compound
Caption: Common chemical transformations of this compound.
Safety and Handling
This compound is classified as an irritant.[4] Appropriate safety precautions must be taken when handling this compound.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
It is essential to consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemical development. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular scaffolds. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for leveraging its full potential in the design and development of novel bioactive compounds. As with all chemical reagents, proper safety precautions must be strictly adhered to during its handling and use.
References
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PrepChem. Synthesis of this compound. Available from: [Link]
- Google Patents. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
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Justia Patents. Preparation of 2-chloro-5-chloromethylpyridine. Available from: [Link]
- Google Patents. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
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Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Available from: [Link]
-
European Patent Office. Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1. Available from: [Link]
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SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong. Available from: [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
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BIOFOUNT. 2-氯-5-甲氧基-3-甲基吡啶. Available from: [Link]
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PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Available from: [Link]
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European Patent Office. Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1. Available from: [Link]
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PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available from: [Link]
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PubChem. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479. Available from: [Link]
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PubChem. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152. Available from: [Link]
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PubMed Central. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Available from: [Link]
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MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methoxy-3-methylpyridine
Introduction
2-Chloro-5-methoxy-3-methylpyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted pyridine core serves as a critical scaffold for a variety of pharmacologically active molecules. The presence of a chloro group at the 2-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the methoxy and methyl groups at the 5- and 3-positions, respectively, allow for fine-tuning of steric and electronic properties, influencing molecular interactions and pharmacokinetic profiles. This guide provides a detailed exploration of the primary synthetic pathways to this valuable building block, focusing on the underlying chemical principles, step-by-step protocols, and critical process considerations for researchers and development professionals.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound identifies the 2-hydroxy (or its tautomeric 2-pyridone) analogue as a key precursor. The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a standard and robust transformation in heterocyclic chemistry. This disconnection strategy forms the basis of our primary synthetic pathway.
Caption: Retrosynthetic disconnection of the target molecule.
Primary Synthetic Pathway: Chlorination of a 2-Pyridone Precursor
This is the most common and industrially scalable approach. It involves the initial construction of the substituted 2-pyridone ring system, followed by a high-yielding chlorination step.
Part 1: Synthesis of 2-Hydroxy-5-methoxy-3-methylpyridine
The synthesis of the pyridone precursor is a critical stage that dictates the overall efficiency. While multiple routes exist for pyridone formation, a representative and effective method involves the cyclization of a functionalized acyclic precursor.
Workflow for Pyridone Synthesis
Caption: General workflow for synthesizing the 2-pyridone core.
Experimental Protocol: Representative Synthesis of 2-Hydroxy-5-methylpyridine
-
Condensation: Propionaldehyde is reacted with an acrylic ester (e.g., methyl acrylate) to form a 4-formylpentanoate ester.[2][3]
-
Amination/Cyclization: The resulting ester is treated with an ammonia source to form 5-methyl-3,4-dihydro-2(1H)-pyridone.[2][3][4]
-
Halogenation & Dehydrohalogenation: The dihydropyridone is halogenated (e.g., with chlorine or bromine) and subsequently dehydrohalogenated by heating to yield 2-hydroxy-5-methylpyridine.[2][3]
Causality and Field Insights: The choice of starting materials in step 1 is crucial for installing the correct substitution pattern. The cyclization reaction is often driven by the thermodynamic stability of the resulting aromatic pyridone ring. The dehydrohalogenation step is typically performed at elevated temperatures, sometimes in a high-boiling solvent to ensure complete conversion.
Part 2: Chlorination of 2-Hydroxy-5-methoxy-3-methylpyridine
This step converts the pyridone into the desired 2-chloro derivative. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.
Experimental Protocol:
This protocol is adapted from standard procedures for the chlorination of hydroxypyridines.[2][3][5]
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 2-hydroxy-5-methoxy-3-methylpyridine (1.0 eq).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, ~3.0-5.0 eq) to the pyridone substrate. The reaction can be highly exothermic, and cooling may be necessary. A high-boiling solvent like trichlorobenzene may be used, particularly for large-scale reactions, to improve temperature control and facilitate subsequent steps.[2][3]
-
Heating: Heat the reaction mixture to reflux (typically 80-120°C) for several hours (2-6 h), monitoring the reaction progress by TLC or LC-MS.[2]
-
Work-up: After cooling to room temperature, the reaction mixture is quenched by slowly and carefully pouring it onto crushed ice. This hydrolyzes the excess POCl₃.
-
Neutralization & Extraction: The acidic aqueous solution is neutralized with a base (e.g., solid Na₂CO₃ or aqueous NaOH) to a pH of 7-8. The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.
Mechanistic Rationale: The hydroxyl group of the pyridone attacks the electrophilic phosphorus atom of POCl₃, forming a phosphoryl intermediate. This transforms the hydroxyl group into an excellent leaving group. A chloride ion, generated from the POCl₃, then acts as a nucleophile, attacking the C2 position of the pyridine ring and displacing the phosphate group to yield the final 2-chloropyridine product.
Alternative Pathway: Williamson Ether Synthesis
An alternative strategy involves the methylation of a pre-existing hydroxyl group after the chlorination step. This route is contingent on the availability of the 2-chloro-5-hydroxy-3-methylpyridine precursor.
Workflow for Williamson Ether Synthesis Route
Caption: Workflow for the synthesis via methylation.
Experimental Protocol:
This protocol is based on a published synthesis.[6]
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.0-1.2 eq) to the DMF and cool the suspension to 0-5°C.
-
Substrate Addition: Add 2-chloro-5-hydroxy-3-methylpyridine (1.0 eq) portion-wise to the stirred suspension, maintaining the temperature. Stir until hydrogen gas evolution ceases.
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I, ~1.1 eq), dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to obtain the final compound.
Trustworthiness and Causality: This protocol relies on the classic Williamson ether synthesis. The use of a strong, non-nucleophilic base like NaH is critical to fully deprotonate the phenolic hydroxyl group, forming a potent sodium phenoxide nucleophile. Anhydrous conditions are essential as NaH reacts violently with water, and the presence of water would also quench the alkoxide intermediate. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction, as it solvates the sodium cation without hindering the nucleophilicity of the alkoxide.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: Chlorination of Pyridone | Pathway 2: Williamson Ether Synthesis |
| Key Transformation | C-OH to C-Cl | C-OH to C-OCH₃ |
| Precursor | 2-Hydroxy-5-methoxy-3-methylpyridine | 2-Chloro-5-hydroxy-3-methylpyridine |
| Key Reagents | POCl₃, Phosgene[5] | NaH, Methyl Iodide[6] |
| Scalability | Generally high; POCl₃ is a common industrial reagent. | Moderate; Use of NaH requires strict anhydrous conditions and careful handling. |
| Advantages | Robust and high-yielding transformation. Common in industry. | High-yielding methylation. Avoids handling potentially sensitive methoxy-pyridone. |
| Disadvantages | POCl₃ is corrosive and requires careful quenching. Synthesis of the methoxy-pyridone can be multi-step. | Requires synthesis of the chlorohydroxypyridine precursor. NaH is pyrophoric. |
Conclusion
The synthesis of this compound is most reliably achieved through the chlorination of the corresponding 2-hydroxy-5-methoxy-3-methylpyridine precursor using standard chlorinating agents like phosphorus oxychloride. This pathway is well-established in heterocyclic chemistry and offers a robust and scalable route. An alternative pathway via Williamson ether synthesis provides a valid, high-yielding option, provided the 2-chloro-5-hydroxy-3-methylpyridine intermediate is accessible. The choice of pathway will ultimately depend on the availability of starting materials, scale of production, and specific laboratory capabilities. Both routes underscore the fundamental principles of heterocyclic synthesis and functional group interconversion that are central to modern drug discovery and development.
References
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Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. De Gruyter. [Link]
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Preparation of 2-chloro-5-methylpyridine. European Patent Office. Patent EP0121320. [Link]
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Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. [Link]
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Preparation of 2-chloro-5-methylpyridine. European Patent Office. EP 0121320 A1. [Link]
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An In-Depth Technical Guide to 2-Chloro-5-methoxy-3-methylpyridine (CAS No. 74650-70-7)
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-5-methoxy-3-methylpyridine (CAS No. 74650-70-7), a substituted pyridine derivative of increasing interest in medicinal chemistry and synthetic organic chemistry. This document moves beyond a simple recitation of properties to offer an in-depth analysis of its synthesis, reactivity, and potential applications, grounded in the principles of modern chemical science. We will explore the causal factors influencing its synthetic pathways and its utility as a versatile building block for constructing complex molecular architectures. This guide is intended to empower researchers with the technical insights and practical methodologies required to effectively utilize this compound in their research and development endeavors.
Introduction and Strategic Importance
Pyridine and its derivatives are foundational scaffolds in drug discovery, present in numerous FDA-approved therapeutics.[1][2] The specific substitution pattern of this compound imparts a unique combination of electronic and steric properties, making it a valuable intermediate. The chlorine atom at the 2-position serves as a versatile handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3] The methoxy and methyl groups at the 5- and 3-positions, respectively, modulate the electronic nature of the ring and provide steric bulk, which can be crucial for tuning the selectivity and pharmacokinetic properties of derivative compounds.[4] This guide will provide a detailed exploration of this molecule's chemical personality and its strategic value in the synthesis of novel chemical entities.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 74650-70-7 | [4] |
| Molecular Formula | C₇H₈ClNO | [5] |
| Molecular Weight | 157.60 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| InChI Key | GHLYOKOAECDWQL-UHFFFAOYSA-N | |
| SMILES | ClC1C(C)=C(OC)C=N1 | [4] |
Structural Diagram
Caption: Chemical structure of this compound.
Synthesis Methodology: A Self-Validating Protocol
While multiple routes to substituted chloropyridines exist, a reliable and scalable synthesis for this compound commences from its corresponding hydroxypyridine precursor. This approach is favored due to the ready availability of the starting material and the high efficiency of the methylation step.
Protocol: Synthesis via O-Methylation
This protocol details the synthesis of the title compound from 2-chloro-5-hydroxy-3-methylpyridine. The procedure is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Reaction Scheme:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried round-bottom flask with anhydrous dimethylformamide (DMF). Add 2-chloro-5-hydroxy-3-methylpyridine (1.0 equivalent).
-
Deprotonation: Cool the solution to 0-5 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.0 equivalent) portion-wise.
-
Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the corresponding sodium salt. The use of an anhydrous solvent is critical to prevent quenching of the hydride. The low temperature controls the exothermic reaction and minimizes potential side reactions.
-
-
Methylation: While maintaining the temperature at 0-5 °C, add a methylating agent such as methyl iodide or dimethyl sulfate (1.05 equivalents) dropwise.
-
Causality: The resulting sodium phenoxide is a potent nucleophile that readily attacks the electrophilic methyl group of the methylating agent in an SN2 reaction to form the desired ether linkage. A slight excess of the methylating agent ensures complete conversion.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0-5 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.[6]
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound is primarily dictated by the reactivity of the C2-chloro substituent. This position is activated towards both nucleophilic aromatic substitution and oxidative addition by palladium catalysts, opening avenues for diverse functionalization.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. For electron-rich chloropyridines, such as the title compound, successful coupling often requires carefully selected catalytic systems.
-
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with an activated boronic acid (or ester) and subsequent reductive elimination to yield the coupled product.[7][8] The electron-donating methoxy and methyl groups on the pyridine ring make the C-Cl bond stronger and less susceptible to oxidative addition compared to electron-deficient systems. Therefore, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is crucial. These ligands promote the formation of highly active, low-coordinate Pd(0) species that can efficiently break the C-Cl bond.[3][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The C2 position of the pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles. This reactivity allows for the displacement of the chloro group by a variety of nucleophiles, such as amines, alcohols, and thiols.
-
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate and facilitates the reaction. In the subsequent step, the chloride leaving group is expelled, and the aromaticity of the ring is restored.[10][11] The presence of electron-donating groups (methoxy and methyl) on the ring can decrease the rate of SNAr compared to unsubstituted or electron-withdrawn pyridines, often necessitating more forcing conditions such as elevated temperatures.[12]
Spectroscopic Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. Below are the predicted Nuclear Magnetic Resonance (NMR) data based on established substituent chemical shift effects on the pyridine core.
| 1H NMR (Predicted) | 13C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.8-8.0 | H-6 (d) |
| ~7.0-7.2 | H-4 (d) |
| ~3.8-3.9 | -OCH₃ (s) |
| ~2.2-2.3 | -CH₃ (s) |
Rationale for Predictions: The predictions are based on standard chemical shifts for a pyridine ring. The H-6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen. The electron-donating methoxy group at C-5 will shield the C-4 and C-6 positions. In the 13C NMR spectrum, the carbon attached to the oxygen (C-5) and the carbon attached to the chlorine (C-2) are expected to be the most downfield. The methoxy carbon typically appears around 55-57 ppm.
Safety and Handling
As a professional in the field, adherence to strict safety protocols is non-negotiable. This compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Hazard Identification: This compound is classified as harmful if swallowed, and causes skin and eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important heterocyclic building block with significant potential in drug discovery and organic synthesis. Its value lies in the synthetic versatility of the 2-chloro position, which can be selectively functionalized through well-established methodologies like Suzuki coupling and nucleophilic aromatic substitution. While the electron-donating substituents present a moderate challenge in terms of reactivity, modern catalytic systems and optimized reaction conditions can overcome these hurdles. This guide has provided a framework for its synthesis, reactivity, and characterization, empowering chemists to confidently and effectively incorporate this valuable intermediate into their synthetic programs.
References
- Benchchem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(S1), 1564-1566.
- Özdemir, İ., & Çetinkaya, B. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(5), 4165-4177.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
- Caron, S., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(20), 6837-6842.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Matrix Scientific. (n.d.). This compound.
- Nie, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20291.
- Stevens, E. (2019, January 19).
- Sigma-Aldrich. (n.d.). This compound.
- Guidechem. (n.d.). Cas no 74650-70-7 (this compound).
- Benchchem. (n.d.). The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals.
- Senanayake, C. H., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 89(11), 8299-8304.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Preprint.
- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(34), 12041-12050.
- Kishbaugh, T. L. S. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Current Topics in Medicinal Chemistry, 16(28), 3274-3302.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Trécourt, F., et al. (1998). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, 2409-2415.
- Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 812-822.
- SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[13C NMR] - Chemical Shifts.
- PrepChem. (n.d.). Synthesis of this compound.
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2-Chloro-5-methoxy-3-methylpyridine molecular structure
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Chloro-5-methoxy-3-methylpyridine
Abstract
This technical guide provides a comprehensive analysis of this compound, a substituted heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While not as extensively documented as some of its isomers, its unique substitution pattern presents a valuable scaffold for the development of novel bioactive agents and functional materials. This document elucidates its molecular structure, discusses its predicted spectroscopic characteristics, proposes a viable synthetic pathway based on established chemical principles, and explores its potential applications as a versatile chemical building block. The insights provided are tailored for researchers, scientists, and drug development professionals seeking to leverage the chemical potential of functionalized pyridine derivatives.
Introduction to Substituted Pyridines in Chemical Science
The pyridine ring is a foundational scaffold in modern chemistry, particularly within the pharmaceutical and agrochemical sectors. Its presence in numerous natural products and synthetic drugs underscores its privileged role in interacting with biological systems. The nitrogen atom imparts unique electronic properties, influencing hydrogen bonding capacity, solubility, and metabolic stability. Functionalization of the pyridine ring with various substituents allows for the fine-tuning of these properties, enabling chemists to design molecules with specific therapeutic or material characteristics.
This compound is a prime example of a multi-functionalized pyridine intermediate. Each substituent—a chloro group, a methoxy group, and a methyl group—offers a distinct handle for chemical modification and property modulation:
-
The 2-chloro substituent is a key reactive site, ideal for nucleophilic aromatic substitution and, more importantly, for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the construction of complex molecular architectures.
-
The 5-methoxy group, an electron-donating substituent, modulates the electronic profile of the ring, influencing its reactivity and potential for intermolecular interactions. It can also impact the compound's lipophilicity and metabolic profile.
-
The 3-methyl group provides steric bulk and enhances lipophilicity, which can be crucial for optimizing binding interactions with biological targets or improving formulation properties.
This guide delves into the core structural and chemical aspects of this compound, providing a framework for its synthesis and application in advanced research.
Molecular Structure and Physicochemical Properties
Chemical Identity
A clear definition of the molecule's core properties is essential for any experimental design. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 74650-70-7 | [1] |
| Molecular Formula | C₇H₈ClNO | |
| Molecular Weight | 157.60 g/mol | |
| Canonical SMILES | COC1=CC(=C(N=C1)Cl)C | - |
| InChI Key | HNYOWJROVIRPCU-UHFFFAOYSA-N |
Structural Elucidation
The molecular architecture of this compound consists of a central pyridine ring substituted at the C2, C3, and C5 positions. The arrangement of these functional groups dictates the molecule's reactivity and three-dimensional shape.
The pyridine ring is aromatic and therefore largely planar. X-ray crystallography studies on the related compound 2-Chloro-5-(chloromethyl)pyridine confirm that the pyridine core is almost perfectly planar[2]. It is expected that this compound adopts a similar planar conformation, with the methyl and methoxy groups oriented to minimize steric hindrance. The electronic nature of the ring is polarized due to the electronegative nitrogen atom and the electron-withdrawing chloro group, making the carbon atoms electrophilic, particularly at the C4 and C6 positions. This is counterbalanced by the electron-donating effects of the methoxy and methyl groups.
Predictive Spectroscopic Characterization
For unambiguous identification, spectroscopic analysis is indispensable. While specific experimental data for this compound is not publicly available, a predictive analysis based on established principles of spectroscopy provides a reliable characterization fingerprint.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:
-
Aromatic Protons: Two signals corresponding to the protons at the C4 and C6 positions. The C6 proton will likely appear further downfield due to the anisotropic effect of the adjacent nitrogen and will appear as a singlet or a narrowly split doublet. The C4 proton will appear as a singlet.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found in the range of δ 3.8-4.0 ppm.
-
Methyl Protons (-CH₃): A sharp singlet integrating to three protons, typically found further upfield in the range of δ 2.2-2.5 ppm.
¹³C NMR Spectroscopy
The molecule is asymmetric, and therefore, all seven carbon atoms are expected to be chemically distinct, resulting in seven unique signals in the ¹³C NMR spectrum. The carbons attached to chlorine and nitrogen (C2, C6) would be the most deshielded and appear furthest downfield.
Infrared (IR) Spectroscopy
The IR spectrum would provide confirmation of the key functional groups:
-
C=C and C=N stretching (aromatic ring): 1550-1610 cm⁻¹
-
C-O stretching (methoxy group): 1050-1250 cm⁻¹ (likely two bands for aryl-alkyl ether)
-
C-H stretching (aromatic and aliphatic): 2850-3100 cm⁻¹
-
C-Cl stretching: 600-800 cm⁻¹
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 157. An accompanying M+2 peak at m/z 159 with approximately one-third the intensity of the M⁺ peak would be a definitive indicator of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Representative Synthetic Strategy
While a standardized synthesis for this compound is not widely published, a plausible and efficient route can be designed based on well-established pyridine chemistry. A logical approach involves the chlorination of a corresponding pyridone precursor, a robust and high-yield transformation.
This strategy is advantageous because pyridone precursors are often readily accessible, and the chlorination step is typically clean and efficient. The use of phosphorus oxychloride (POCl₃) is a classic method for converting hydroxypyridines (or their pyridone tautomers) into chloropyridines[3].
Experimental Protocol: Chlorination of 5-Methoxy-3-methyl-2(1H)-pyridone
Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory safety protocols.
Objective: To synthesize this compound from its pyridone precursor.
Materials:
-
5-Methoxy-3-methyl-2(1H)-pyridone (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)
-
Inert solvent (e.g., Toluene or Acetonitrile, optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for reflux and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge the 5-Methoxy-3-methyl-2(1H)-pyridone (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (3.0 eq) to the flask. The reaction can be highly exothermic. If necessary, the addition can be performed in an ice bath to control the initial temperature rise.
-
Causality: POCl₃ serves as both the chlorinating agent and, in many cases, the solvent. A stoichiometric excess ensures the complete conversion of the pyridone.
-
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This step hydrolyzes the excess POCl₃ and must be done in a well-ventilated fume hood due to the evolution of HCl gas.
-
Neutralization: Cautiously neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like DCM or EtOAc (3 x volumes).
-
Causality: The organic product is more soluble in the organic phase, allowing its separation from inorganic salts and byproducts in the aqueous phase.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.
Applications in Research and Development
The true value of this compound lies in its potential as a versatile intermediate for creating more complex molecules with desired functions.
A Key Intermediate for Cross-Coupling
The 2-chloro substituent is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, alkyne, and other groups at this position, serving as a powerful tool for library synthesis in drug discovery programs. The synthesis of 5-substituted 2,2'-bipyridines from 2-chloropyridines via Negishi cross-coupling is a well-documented example of this utility.
Scaffold for Bioactive Molecules
Functionalized pyridines are integral to many bioactive compounds. For instance, related structures like 2-Chloro-5-methylpyridine-3,4-diamine are used as precursors to construct imidazo[4,5-b]pyridines, which act as purine bioisosteres and exhibit a range of biological activities, including antiproliferative and antiviral properties[4]. Similarly, this compound could serve as a starting point for novel therapeutics. A derivative of an indoloquinoline containing a chloro and methoxy substituted ring system has been synthesized and evaluated for its anticancer properties, demonstrating the potential of such scaffolds[5].
Agrochemical Synthesis
Chlorinated pyridines are cornerstone intermediates in the agrochemical industry. The compound 2-chloro-5-(chloromethyl)pyridine, for example, is a critical intermediate in the synthesis of neonicotinoid insecticides[2][6]. The structural motifs present in this compound make it a candidate for derivatization into new classes of herbicides or pesticides[3][7].
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory. Based on data for structurally related compounds like 2-chloro-5-methoxypyridine, this compound should be handled with care[8].
-
Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation[8][9].
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
Conclusion
This compound represents a chemical building block with significant untapped potential. Its trifunctional substitution pattern provides a rich platform for synthetic diversification. Through a detailed examination of its molecular structure, predicted spectroscopic properties, and a logical synthetic strategy, this guide equips researchers and drug development professionals with the foundational knowledge required to explore its utility. The strategic positioning of its reactive chloro group, combined with the modulating effects of its methoxy and methyl substituents, makes it an attractive starting point for the synthesis of the next generation of pharmaceuticals, agrochemicals, and advanced materials.
References
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PubChem, National Institutes of Health. 2-Chloro-5-methoxypyridine. [Link]
-
PubChem, National Institutes of Health. 2-Chloro-3-methoxy-5-nitropyridine. [Link]
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-
SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). [Link]
-
Sihauli Chemicals Pvt Ltd. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. [Link]
-
Angene. The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. [Link]
-
ResearchGate. (PDF) 2-Chloro-5-(chloromethyl)pyridine. [Link]
- Google Patents.
-
National Institutes of Health. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-methoxy-3-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Chloro-5-methoxy-3-methylpyridine is a substituted pyridine derivative of interest in synthetic chemistry and drug discovery. As with any novel compound, unequivocal structural confirmation is paramount. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this molecule, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While comprehensive experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopy and data from closely related analogues to predict and interpret its spectral features. This predictive approach offers a robust framework for researchers to confirm the identity and purity of synthesized this compound.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. For this compound, we expect to see distinct signals for the two aromatic protons, the methoxy group protons, and the methyl group protons.
Predicted Chemical Shifts and Multiplicities
The predicted chemical shifts are based on the known effects of substituents on the pyridine ring. The chloro group at the 2-position is electron-withdrawing, which will deshield adjacent protons. The methoxy group at the 5-position is electron-donating through resonance, which will shield nearby protons. The methyl group at the 3-position is weakly electron-donating.
-
H-4: This proton is situated between the electron-donating methyl group and the electron-donating methoxy group. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet, coupled to H-6.
-
H-6: This proton is adjacent to the nitrogen atom and the chloro-substituted carbon, both of which are electron-withdrawing. Therefore, it will be the most downfield of the aromatic protons. It will appear as a doublet, coupled to H-4.
-
-OCH₃: The protons of the methoxy group will appear as a singlet in the typical region for such groups.
-
-CH₃: The protons of the methyl group will also appear as a singlet.
For comparison, in 2-chloro-5-methylpyridine, the aromatic protons are observed at approximately 8.18 ppm (d), 7.45 ppm (dd), and 7.13 ppm (d), with the methyl protons at 2.27 ppm (s)[1]. In 2-chloro-5-methoxypyridine, the aromatic protons are found around 8.05 ppm (d) and 7.17-7.25 ppm (m), with the methoxy protons at 3.85 ppm (s)[2]. Based on these, we can predict the following:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.9 - 8.1 | Doublet (d) | ~2.5 |
| H-4 | 7.2 - 7.4 | Doublet (d) | ~2.5 |
| -OCH₃ | 3.8 - 3.9 | Singlet (s) | - |
| -CH₃ | 2.2 - 2.4 | Singlet (s) | - |
Structural Assignment Workflow
Figure 1: Molecular structure of this compound with proton labels.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the various substituents.
Predicted Chemical Shifts
The chloro, methoxy, and methyl groups will exert predictable effects on the carbon chemical shifts. The carbon attached to the chlorine (C-2) will be significantly deshielded. The carbon bearing the methoxy group (C-5) will also be deshielded due to the electronegativity of the oxygen atom. The carbons ortho and para to the electron-donating methoxy and methyl groups will be shielded, while the carbons meta to these groups will be less affected.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 130 - 134 |
| C-4 | 125 - 129 |
| C-5 | 150 - 154 |
| C-6 | 140 - 144 |
| -OCH₃ | 55 - 57 |
| -CH₃ | 18 - 22 |
Predicted Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.
Molecular Ion and Isotopic Pattern
The molecular formula of this compound is C₇H₈ClNO. The presence of one chlorine atom will result in a characteristic isotopic pattern for the molecular ion (M⁺). There will be two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The nominal molecular weight is 157.60 g/mol .
Predicted Fragmentation Pathway
The molecular ion is expected to undergo fragmentation through several pathways. Common fragmentation patterns for substituted pyridines involve the loss of substituents or ring cleavage.
A plausible fragmentation pathway could involve:
-
Loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion.
-
Loss of a chlorine radical (•Cl).
-
Loss of formaldehyde (CH₂O) from the molecular ion.
-
Cleavage of the pyridine ring.
Sources
An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-methoxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 2-Chloro-5-methoxy-3-methylpyridine (CAS No. 74650-70-7). As a substituted pyridine, this molecule holds potential as a valuable intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Understanding its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This document collates available data on its fundamental properties, offers insights into its structural attributes, and provides standardized protocols for its experimental characterization, thereby serving as an essential resource for scientists working with this compound.
Introduction and Chemical Identity
This compound is a polysubstituted pyridine derivative. The pyridine ring is a core structural motif in numerous biologically active compounds, and the specific arrangement of the chloro, methoxy, and methyl groups on this scaffold imparts distinct electronic and steric properties that can be leveraged in organic synthesis. The chloro group at the 2-position provides a reactive handle for cross-coupling reactions, while the methoxy and methyl substituents can influence the molecule's solubility, metabolic stability, and target-binding interactions.
Table 1: Chemical Identity of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Pyridine, 2-chloro-5-methoxy-3-methyl- | [2] |
| CAS Number | 74650-70-7 | [2][3] |
| Molecular Formula | C₇H₈ClNO | [3] |
| Molecular Weight | 157.60 g/mol | [3] |
| InChI | 1S/C7H8ClNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 | |
| InChIKey | GHLYOKOAECDWQL-UHFFFAOYSA-N | |
| SMILES | ClC1C(C)=C(C)C(OC)=CN=1 | [1] |
Molecular Structure
The structural arrangement of this compound is fundamental to its physical and chemical properties. The diagram below illustrates the connectivity of the atoms and the substitution pattern on the pyridine ring.
Figure 1: 2D structure of this compound.
Physical and Chemical Properties
Precise experimental data for the physical properties of this compound are not extensively reported in the literature. The following table summarizes the available information, including predicted values from computational models.
Table 2: Physical Properties of this compound
| Property | Value | Notes | Reference(s) |
| Appearance | Colorless to light yellow liquid | [2] | |
| Boiling Point | 242.7 ± 35.0 °C | Predicted | [2] |
| Density | 1.168 ± 0.06 g/cm³ | Predicted | [2] |
| Melting Point | Not available | ||
| Solubility | No data available | See Section 4.2 for a general protocol. | |
| pKa | -1.77 ± 0.10 | Predicted | [2] |
Experimental Characterization Protocols
The following sections detail standardized experimental procedures for determining the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory techniques.
Boiling Point Determination (Micro-scale Method)
Given the potential for limited sample availability in a research setting, a micro-boiling point determination method is recommended.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.[4][5]
Step-by-Step Methodology:
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube or a Durham tube.
-
Capillary Tube Insertion: Insert a sealed-end capillary tube, open-end down, into the liquid.
-
Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).
-
Observation: Heat the bath gradually. A slow stream of bubbles will initially emerge as the air in the capillary expands. As the boiling point is approached, a rapid and continuous stream of bubbles will be observed.
-
Measurement: Once a steady stream of bubbles is seen, remove the heat source. The bubbling will slow and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
-
Record Pressure: Record the ambient atmospheric pressure, as boiling points are pressure-dependent.
Solubility Determination
A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for reaction setup, purification, and formulation.
Principle: Solubility is determined by adding a solute to a solvent until a saturated solution is formed, and any excess solute remains undissolved.[6][7]
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).
-
Sample Preparation: In separate, labeled vials, add a small, known amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume of a solvent (e.g., 0.1 mL) incrementally.
-
Observation: After each addition, vortex or shake the vial vigorously for a set period (e.g., 1-2 minutes) at a constant temperature.
-
Assessment: Observe if the solute has completely dissolved. Continue adding solvent in measured increments until the solute dissolves completely or a practical volume limit is reached.
-
Classification: The solubility can be classified as:
-
Very soluble: Dissolves quickly in a small amount of solvent.
-
Soluble: Dissolves completely.
-
Slightly soluble: Only a small portion dissolves.
-
Insoluble: No apparent dissolution.
-
-
Quantitative Analysis (Optional): For a precise measurement, a saturated solution can be prepared, the undissolved solid filtered, and the concentration of the solute in the filtrate determined using a suitable analytical technique like GC-MS or HPLC.[8]
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions relative to the substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the substituted and unsubstituted carbons of the pyridine ring and the carbons of the methyl and methoxy groups.
General ¹H NMR Acquisition Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[9]
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorptions:
-
C-Cl stretch: Typically observed in the 800-600 cm⁻¹ region.
-
C-O stretch (methoxy): Strong absorption expected around 1250-1000 cm⁻¹.
-
C=C and C=N stretches (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.
-
C-H stretches (aromatic and alkyl): Aromatic C-H stretches appear above 3000 cm⁻¹, while alkyl C-H stretches are found just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Observations:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (157.60 g/mol ) is expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion cluster (M⁺ and M+2 peaks).
-
Fragmentation: Common fragmentation pathways may include the loss of a methyl group, a methoxy group, or a chlorine atom.
Experimental Workflow and Logic
The characterization of a novel or sparsely documented compound like this compound follows a logical progression to ascertain its physical properties and confirm its identity.
Figure 2: Logical workflow for the characterization of this compound.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, related chlorinated and methoxylated pyridines are known to be irritants and may be harmful if swallowed or inhaled. Standard laboratory safety precautions should be observed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a chemical intermediate with significant potential in synthetic chemistry. This guide has consolidated the available physical property data, highlighting the reliance on predicted values in the absence of extensive experimental characterization. The provided standardized protocols for determining boiling point, solubility, and acquiring spectral data offer a robust framework for researchers to generate reliable data for this compound. Adherence to these methodologies will ensure the accurate characterization necessary for its successful application in the development of new chemical entities.
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An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-methoxy-3-methylpyridine
Introduction
2-Chloro-5-methoxy-3-methylpyridine is a substituted pyridine derivative of increasing interest to researchers in pharmaceutical and agrochemical development. Its unique constellation of functional groups—a halogen, an electron-donating methoxy group, and a methyl group—imparts a specific set of physicochemical properties that are critical to its behavior in both chemical syntheses and biological systems. Understanding the solubility and stability of this compound is a foundational requirement for its effective application, from designing robust synthetic routes to formulating effective and safe end-products.
This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs.
Part 1: Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. For this compound, its substituted pyridine structure suggests a degree of polarity, but the presence of the chloro and methyl groups introduces lipophilic character. A comprehensive solubility assessment is therefore essential.
Theoretical Considerations
The solubility of this compound in a given solvent is governed by the thermodynamics of the dissolution process. This involves the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. The structural features of the molecule suggest:
-
Aqueous Solubility: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the methoxy group can also participate in hydrogen bonding, suggesting some degree of aqueous solubility. However, the chloro and methyl groups are hydrophobic and will likely limit its solubility in water. The overall aqueous solubility is expected to be pH-dependent due to the basicity of the pyridine nitrogen (pKa of pyridine is ~5.2).[1] At pH values below its pKa, the pyridine nitrogen will be protonated, forming a pyridinium salt, which is expected to be significantly more water-soluble.[2]
-
Organic Solvent Solubility: The presence of the aromatic ring and the hydrophobic substituents suggest that this compound will be soluble in a range of organic solvents.[3] Polarity, hydrogen bonding capability, and dielectric constant of the solvent will all play a role in its dissolution.
Experimental Determination of Solubility
Two key types of solubility are typically determined during compound characterization: kinetic and thermodynamic solubility.
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. It is a high-throughput method often used in early discovery to flag potential solubility issues.
Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to the wells of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, at various pH values).
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).[4]
-
Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed (indicating precipitation) is the kinetic solubility.[4]
Causality: This method is rapid and requires minimal compound. The use of DMSO as the initial solvent is a practical choice for high-throughput screening, but it's important to note that the residual DMSO can sometimes overstate the true aqueous solubility.
Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent. It is a more time- and resource-intensive measurement but provides the most accurate and relevant data for formulation development.[5][6]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, PBS at different pH values, ethanol, methanol, acetonitrile, etc.).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Causality: The shake-flask method ensures that the system reaches a true thermodynamic equilibrium between the dissolved and solid states of the compound. This provides a definitive solubility value under the specified conditions.
Data Presentation: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |
| Water | 25 | Thermodynamic | ||
| PBS (pH 5.0) | 25 | Thermodynamic | ||
| PBS (pH 7.4) | 25 | Thermodynamic | ||
| PBS (pH 9.0) | 25 | Thermodynamic | ||
| Ethanol | 25 | Thermodynamic | ||
| Methanol | 25 | Thermodynamic | ||
| Acetonitrile | 25 | Thermodynamic | ||
| Dichloromethane | 25 | Thermodynamic | ||
| PBS (pH 7.4) | 25 | Kinetic |
Note: The table is a template for presenting experimentally determined data.
Visualization: Solubility Determination Workflow
Caption: Workflow for determining thermodynamic and kinetic solubility.
Part 2: Stability Assessment
The chemical stability of a compound determines its shelf-life, storage conditions, and potential for degradation into impurities that could be inactive or toxic. For this compound, the pyridine ring and the chloro and methoxy substituents are potential sites for degradation. A forced degradation study is a systematic approach to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10][11]
Forced Degradation (Stress Testing)
Forced degradation studies expose the compound to stress conditions that are more severe than accelerated stability conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and characterization.[9][10]
Visualization: Forced Degradation Study Design
Caption: Overview of forced degradation stress conditions.
This study assesses the susceptibility of the compound to degradation in aqueous solutions at different pH values. The ester-like methoxy group and the chloro substituent on the electron-deficient pyridine ring are potential sites for hydrolysis.
Protocol: Hydrolytic Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N HCl (acidic)
-
Water (neutral)
-
0.1 N NaOH (basic)
-
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[10] Include control samples stored at room temperature and protected from light.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48, 168 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples by a stability-indicating UPLC-MS method to quantify the parent compound and detect any degradation products.
Causality: The use of acidic, neutral, and basic conditions covers the pH range the compound might experience during formulation or in biological systems. Elevated temperature accelerates the degradation process.
This study evaluates the compound's sensitivity to oxidation. The electron-rich pyridine ring and the methyl group are potential sites of oxidation.
Protocol: Oxidative Degradation Study
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Agent: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.[12]
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 24 hours). Include a control sample without hydrogen peroxide.
-
Analysis: Analyze the samples by UPLC-MS.
Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic oxidative stress.
This study assesses the stability of the solid compound and solutions when exposed to high temperatures.
Protocol: Thermal Degradation Study
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C) for a defined period.[10]
-
Solution State: Prepare a solution of the compound in a suitable solvent and incubate it at an elevated temperature (e.g., 60°C).
-
Analysis: At various time points, dissolve the solid sample or dilute the solution sample and analyze by UPLC-MS.
Causality: This test provides information on the intrinsic thermal stability of the molecule, which is crucial for determining appropriate drying and storage conditions.
This study evaluates the compound's sensitivity to light exposure, which is a common cause of degradation for many organic molecules, especially those with aromatic rings.
Protocol: Photostability Study (ICH Q1B)
-
Sample Preparation: Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light.[13][14]
-
Exposure: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[10]
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by UPLC-MS.
Causality: The ICH Q1B guideline provides a standardized method for assessing photostability, ensuring that the results are comparable and relevant for regulatory submissions.
Long-Term Stability Studies (ICH Q1A)
Once the potential degradation pathways are understood from forced degradation studies, long-term stability studies are conducted under controlled storage conditions to determine the re-test period or shelf life of the compound.[15][16]
Protocol: Long-Term Stability Study
-
Storage Conditions: Store samples of this compound under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[16]
-
Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating analytical method.
Data Presentation: Stability of this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (m/z) |
| 0.1 N HCl | 7 days | 60°C | ||
| Water | 7 days | 60°C | ||
| 0.1 N NaOH | 7 days | 60°C | ||
| 3% H₂O₂ | 24 hours | RT | ||
| Solid | 14 days | 80°C | ||
| Photolytic (ICH Q1B) | - | - |
Note: The table is a template for presenting experimentally determined data.
Part 3: Analytical Methodology
A robust and validated analytical method is crucial for accurate quantification of this compound and its potential degradation products.
UPLC-MS for Stability and Solubility Analysis
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the ideal technique for this purpose due to its high resolution, sensitivity, and ability to provide molecular weight information for impurity identification.
Recommended UPLC-MS Method Parameters:
-
Column: A reversed-phase C18 column (e.g., 1.7 µm particle size) is a good starting point for separating the parent compound from its more polar degradation products.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (0.1%) to improve peak shape and ionization efficiency.[7]
-
Detection:
-
UV Detector: To quantify the parent compound and any UV-active impurities. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is likely to be effective for this compound due to the basic nitrogen atom. This will provide mass-to-charge (m/z) information for the parent compound and any degradation products.
-
Causality: The combination of UPLC for high-resolution separation and MS for sensitive and specific detection allows for the development of a stability-indicating method that can resolve and identify degradation products, even at low levels.
Conclusion
A thorough understanding of the solubility and stability of this compound is paramount for its successful application in research and development. This guide has outlined a systematic and scientifically grounded approach to characterizing these critical properties. By following these detailed protocols and understanding the rationale behind them, researchers can generate high-quality, reliable data that will inform decision-making throughout the development lifecycle, ultimately leading to more robust and effective products.
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories. [Link]
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FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
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ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Solubility of Pyridine (C5H5N). Solubility of Things. [Link]
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Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]
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Forced Degradation Testing. SGS Denmark. [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
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Pyridinium. Wikipedia. [Link]
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ADME Solubility Assay. BioDuro. [Link]
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API Thermal Stability Testing. Jordi Labs. [Link]
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HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. [Link]
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ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]
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Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. SlideShare. [Link]
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ICH guideline for photostability testing: aspects and directions for use. PubMed. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Cal State LA. [Link]
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Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]
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Kinetic Solubility 96 –Well Protocol. Vanderbilt University. [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
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ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
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Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry. [Link]
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Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Rwanda FDA. [Link]
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Hydrolysis. JRF Global. [Link]
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Accelerated Stability Assessment Program in API development. ResearchGate. [Link]
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Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube. [Link]
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Methods to determine oxidative stability. BTSA. [Link]
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APPENDIX D: MEASUREMENT OF HYDROLYSIS. ECETOC. [Link]
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Solubility of Organic Compounds. University of Toronto. [Link]
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Solubility determination and crystallization. HUBER. [Link]
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Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. ResearchGate. [Link]
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Oxidative susceptibility testing. PhaRxmon Consulting LLC. [Link]
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Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]
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Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors. ACS Publications. [Link]
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Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors. PubMed Central. [Link]
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Hydrolytic Test of Polymer Degradation. Scribd. [Link]
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Estimation of aqueous solubility of organic compounds by using the general solubility equation. ResearchGate. [Link]
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Comparison of Three Accelerated Oxidation Tests Applied to Red Wines with Different Chemical Composition. National Institutes of Health. [Link]
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An In-depth Technical Guide to the Synthesis and Application of 2-Chloro-5-methoxy-3-methylpyridine and Related Key Intermediates
Introduction: The Strategic Importance of Substituted 2-Chloropyridines
For the discerning researcher in drug discovery and agrochemical development, the pyridine scaffold is a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its place in a multitude of bioactive molecules.[1][2] Within this class, substituted 2-chloropyridines are of paramount importance, serving as versatile and highly reactive intermediates for the construction of complex molecular architectures.[3][4][5] The chlorine atom at the 2-position provides a convenient handle for nucleophilic substitution, enabling the introduction of a wide array of functional groups.
This guide provides an in-depth technical overview of the discovery, synthesis, and application of a specific, highly functionalized derivative, 2-Chloro-5-methoxy-3-methylpyridine (CAS 74650-70-7) .[6] Given the specialized nature of this compound, this document also explores the rich history and synthetic strategies for closely related and foundational precursors, such as 2-Chloro-5-methylpyridine , to provide a comprehensive understanding of the chemical principles and practical considerations involved in their synthesis and use.
A Historical Perspective on the Synthesis of 2-Chloropyridines
The journey to efficiently synthesize 2-chloropyridines has been one of continuous innovation. Early methods involved the direct chlorination of pyridine, a process often plagued by a lack of selectivity and the formation of multiple chlorinated isomers.[7] A significant advancement came with the use of pyridine-N-oxides, which, upon reaction with chlorinating agents like phosphorus oxychloride (POCl₃) or sulfonyl chlorides, could be converted to 2-chloropyridines with improved regioselectivity.[7][8] This approach, while effective, often yielded mixtures of isomers, necessitating challenging purification steps.[8] Over the years, a deeper understanding of reaction mechanisms and the development of novel catalytic systems have led to highly selective and efficient synthetic routes, which we will explore in the subsequent sections.
Synthetic Strategies and Methodologies
The synthesis of substituted 2-chloropyridines is a multi-faceted endeavor, with the choice of starting material and reaction conditions being critical to achieving the desired product with high yield and purity. Below, we delve into the synthetic pathways for key compounds in this family.
Synthesis of 2-Chloro-5-methylpyridine: A Foundational Intermediate
2-Chloro-5-methylpyridine (CAS: 18368-64-4) is a widely used building block, particularly in the agrochemical industry.[9][10][11] Its synthesis has been extensively studied and optimized. One of the most common industrial routes starts from 3-methylpyridine (β-picoline).
A prevalent method involves the initial oxidation of 3-methylpyridine to its N-oxide, followed by chlorination.[8][9] This two-step process offers good control over the regioselectivity of the chlorination.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound [12]
-
Deprotonation: Into a flame-dried flask under a nitrogen atmosphere, place 150 mL of DMF and 4.0 g (0.08 mol) of a 50% oil dispersion of sodium hydride (NaH).
-
Add 11.7 g (0.08 mol) of 2-chloro-5-hydroxy-3-methylpyridine to the solution.
-
Stir the solution at 0-5°C for 30 minutes to facilitate the formation of the sodium salt.
-
Methylation: Add 11.4 g (0.08 mol) of methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by chromatography to obtain this compound.
Trustworthiness of the Protocol: This protocol employs a standard Williamson ether synthesis. The use of a strong base like sodium hydride ensures complete deprotonation of the hydroxyl group, forming a nucleophilic alkoxide. The subsequent reaction with methyl iodide, a good electrophile, leads to the formation of the desired methoxy group. The self-validating nature of this protocol lies in the clear, observable reaction progression and the use of well-established, high-yielding reaction steps.
Applications in Drug Discovery and Agrochemicals
The true value of substituted 2-chloropyridines lies in their application as key building blocks for a vast array of functional molecules.
In Agrochemicals
2-Chloro-5-methylpyridine and its derivatives are crucial for the synthesis of several commercially important pesticides. [9][10]For instance, further chlorination of the methyl group of 2-chloro-5-methylpyridine can yield 2-chloro-5-(chloromethyl)pyridine, a key precursor for neonicotinoid insecticides such as imidacloprid. [13]
Caption: Role of 2-Chloro-5-methylpyridine in Agrochemical Synthesis.
In Pharmaceuticals
The 2-chloropyridine moiety is a common feature in many pharmaceutical agents. It serves as a precursor for antihistamines, antiarrhythmics, and antifungal agents. [3][4][7]The ability to displace the chlorine atom with various nucleophiles (e.g., amines, thiols) allows for the rapid generation of diverse compound libraries for drug screening. The pyridine nitrogen can also be crucial for binding to biological targets. A recent analysis of FDA-approved drugs between 2014 and 2023 highlighted that 54 new drugs contained a pyridine ring, with a significant number being anticancer agents and drugs targeting the central nervous system. [1]
Data Presentation
Table 1: Physicochemical Properties of Key 2-Chloropyridine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chloropyridine | 109-09-1 | C₅H₄ClN | 113.54 |
| 2-Chloro-5-methylpyridine | 18368-64-4 | C₆H₆ClN | 127.57 |
| 2-Chloro-3-methoxy-5-methylpyridine | 1203499-46-0 | C₇H₈ClNO | 157.60 |
| This compound | 74650-70-7 | C₇H₈ClNO | 157.60 |
Conclusion
This compound and its related analogs represent a class of highly valuable intermediates in modern chemical synthesis. Their strategic importance is underscored by their widespread use in the development of life-saving pharmaceuticals and crop-protecting agrochemicals. A thorough understanding of their synthetic pathways, reaction mechanisms, and handling is essential for any researcher working in these fields. The methodologies outlined in this guide, grounded in established chemical principles, provide a solid foundation for the synthesis and application of these versatile building blocks. As the demand for novel, effective, and safe chemical entities continues to grow, the role of substituted 2-chloropyridines is set to expand, driving further innovation in synthetic chemistry and life sciences.
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The Emerging Therapeutic Potential of 2-Chloro-5-methoxy-3-methylpyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Within this broad class, derivatives of 2-Chloro-5-methoxy-3-methylpyridine are emerging as a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, known biological activities, and potential therapeutic applications of these compounds. We will delve into their demonstrated high-affinity interactions with nicotinic acetylcholine receptors (nAChRs) and explore their potential as anticancer, antimicrobial, and anti-inflammatory agents based on structure-activity relationship (SAR) studies of related pyridine analogues. This document serves as a comprehensive resource for researchers aiming to leverage the unique chemical properties of this scaffold in their drug discovery programs.
Introduction: The Strategic Importance of the Pyridine Nucleus
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in drug design due to its ability to form hydrogen bonds, its aromatic nature, and its capacity for diverse functionalization. The electronic properties of the ring can be finely tuned by the introduction of various substituents, influencing the compound's pharmacokinetic and pharmacodynamic profiles. The specific arrangement of a chloro group at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position of the pyridine ring creates a unique electronic and steric environment, making this compound a valuable starting point for the synthesis of novel bioactive molecules.
Synthetic Pathways to this compound and Its Derivatives
The efficient synthesis of the this compound core and its subsequent derivatization are critical for exploring its biological potential. Several synthetic strategies can be employed, often starting from readily available precursors like 3-methylpyridine.
Synthesis of the Core Scaffold
A common route to the related precursor, 2-chloro-5-methylpyridine, involves the direct chlorination of 3-methylpyridine. However, this method can lead to isomeric byproducts.[1] A more selective approach involves a multi-step synthesis starting from 3-methylpyridine N-oxide or 3-amino-5-methylpyridine.[1] The introduction of the methoxy group can be achieved through nucleophilic substitution of a suitable leaving group on the pyridine ring.
Experimental Protocol: Illustrative Synthesis of a 2-Alkoxy-5-alkoxymethyl-pyridine Derivative (A Precursor to Chloro-derivatives)
This protocol is adapted from a general method for the synthesis of related structures and may require optimization for the specific target.[2]
-
Reaction Setup: To a solution of sodium methoxide (0.55 mol) in methanol (90 ml), add a solution of 3-dichloromethyl-pyridine (0.161 mol) in methanol (50 ml) dropwise at reflux.
-
Reaction Monitoring: Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Stir the residue with diethyl ether and filter to remove any undissolved sodium chloride.
-
Purification: Concentrate the filtrate to yield the crude 2-methoxy-5-methoxymethyl-pyridine. Further purification can be achieved by distillation under reduced pressure.[2]
Derivatization Strategies
The 2-chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a key feature for building a library of derivatives for biological screening.[3]
Diagram: Synthetic Workflow for Derivatization
Caption: General derivatization strategies for the this compound scaffold.
Demonstrated Biological Activity: High-Affinity Ligands for Nicotinic Acetylcholine Receptors
Significant research has been conducted on a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues, which are direct derivatives of the core topic. These compounds have been evaluated as potential agents for Positron Emission Tomography (PET) imaging of nicotinic acetylcholine receptors (nAChRs).[4][5]
nAChRs are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR function is implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
The aforementioned derivatives have demonstrated exceptionally high in vitro binding affinities for nAChRs, with Ki values in the picomolar range.[4][5] This high affinity suggests that the this compound scaffold is well-suited for interacting with the ligand-binding domain of these receptors.
Table 1: In Vitro Binding Affinities of this compound Derivatives for nAChRs
| Compound | Ki (pM) | Reference |
| 3b | 28 | [5] |
| 6b | 23 | [5] |
| General Range | 9 - 331 | [4][5] |
Data extracted from studies on 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues.
The development of such high-affinity ligands is a critical step in creating selective PET radiotracers for the in vivo visualization and study of nAChRs in the human brain.[4][5]
Diagram: Proposed Interaction with nAChR
Caption: Conceptual pathway from ligand binding to potential application.
Potential Anticancer Activity: Insights from Related Pyridine Derivatives
While direct studies on the anticancer properties of this compound are limited, the broader class of substituted pyridines has shown significant promise in this area. Several studies have reported the cytotoxic effects of various pyridine derivatives against a range of cancer cell lines.[6][7]
A notable example is 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a more complex heterocyclic system that shares the 2-chloro and methoxy-substituted features. This compound exhibited significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 and 0.54 μM, respectively.[6] The mechanism of action was found to involve the modulation of the PI3K/AKT/mTOR signaling pathway, induction of apoptosis, and cell cycle arrest at the G2/M phase.[6][8]
Table 2: Anticancer Activity of a Structurally Related Compound
| Compound | Cell Line | IC50 (μM) | Reference |
| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.35 | [6] |
| Caco-2 (Colorectal) | 0.54 | [6] |
The presence of electron-withdrawing groups like chlorine and electron-donating groups like methoxy on the pyridine ring can significantly influence the anticancer activity.[9] These substitutions can affect the molecule's ability to interact with biological targets such as kinases or DNA.
Experimental Protocol: MTT Assay for Cytotoxicity
This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines.[6]
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Diagram: PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by pyridine derivatives.
Potential Antimicrobial and Anti-inflammatory Activities
Antimicrobial Potential
Substituted 2-chloropyridines have been investigated for their antimicrobial properties.[10] The introduction of different substituents allows for the modulation of their activity against various bacterial and fungal strains. For instance, Schiff bases of 2-amino-4-chloropyridine have shown significant biological activity against tested microorganisms.[10] Furthermore, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine substituted piperazine exhibited potent antibacterial activity against gram-positive bacteria, with a minimum inhibitory concentration (MIC) value as low as 0.25 µg/mL for the most active compound.[11]
Anti-inflammatory Potential
The pyridine scaffold is also present in many compounds with anti-inflammatory properties.[12] The anti-inflammatory effects of some pyridine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[13] For example, certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown selective inhibition of COX-2.[13] The anti-inflammatory activity of some thienopyridine and 1,4-dihydropyridine derivatives has also been demonstrated in vivo.[14]
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile scaffold for drug discovery. Their demonstrated high-affinity for nAChRs makes them excellent candidates for the development of novel PET imaging agents for neurological disorders. Furthermore, based on the extensive literature on related pyridine compounds, there is a strong rationale for exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on:
-
Synthesis and screening of a diverse library of this compound derivatives to establish clear structure-activity relationships for various biological targets.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo evaluation of the most promising candidates in relevant animal models of disease.
By systematically exploring the chemical space around this core scaffold, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.
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Karthik, C. S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. [Link]
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Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link]
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Kirwen, P. C., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(10), 1681. [Link]
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Various Authors. (2025). Synthesis and antimicrobial activities of some newly 2,4,6-tri-substituted pyridine derivatives. ResearchGate. [Link]
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Brown, L. L., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. [Link]
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Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. [Link]
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Wang, Y., et al. (2021). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 6(4), 3101–3110. [Link]
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Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]
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Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26233-26245. [Link]
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Li, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4343. [Link]
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Narkhede, H. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]
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Sharma, P., & Kumar, V. (2018). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal for Scientific Research & Development, 6(2), 1143-1148. [Link]
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Kamal, A., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Scientific Reports, 7(1), 1-12. [Link]
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Bibik, E. A., et al. (2021). Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. Acta Biomedica Scientifica, 6(4), 134-141. [Link]
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Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(15), 4493. [Link]
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Al-Suwaidan, I. A., et al. (2016). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 21(10), 1289. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-methoxy-3-methylpyridine
Introduction
In the intricate world of pharmaceutical and agrochemical development, substituted pyridines serve as foundational scaffolds for a multitude of bioactive molecules. Among these, 2-Chloro-5-methoxy-3-methylpyridine (CAS No. 74650-70-7) is a key intermediate, valued for its specific functional groups that allow for diverse synthetic transformations. However, the very reactivity that makes this compound a valuable building block also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the Reactivity Profile
The cornerstone of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. For this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The assigned GHS pictogram is the GHS07, represented by an exclamation mark, and the signal word is "Warning".
From a practical standpoint, these classifications indicate that this compound is a moderately hazardous compound. The primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation of dust or aerosols. The causality behind these hazards lies in the chemical nature of the molecule; the chlorinated pyridine ring can interact with biological macromolecules, leading to irritation and toxic effects.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The hierarchy of controls is a fundamental concept in laboratory safety. It prioritizes the use of engineering and administrative controls to minimize risk, with Personal Protective Equipment (PPE) serving as the final, crucial barrier.
Engineering Controls: The First Line of Defense
All work involving this compound, especially the handling of the solid material, should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that could generate dust or vapors, such as weighing, transferring, or dissolution. The fume hood provides a contained workspace that draws airborne contaminants away from the user. Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations where there is a risk of splashing, a full-face shield should be worn in addition to safety goggles.[1][2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
-
Lab Coat: A clean, buttoned lab coat, preferably made of a chemical-resistant material, must be worn at all times in the laboratory.
-
-
Respiratory Protection: Under normal handling conditions within a certified fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1]
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Handling and Storage Protocols: Ensuring Chemical Stability and Integrity
Proper handling and storage are paramount to prevent accidental exposure and maintain the quality of this compound.
Handling
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1]
-
Weighing and Transferring: All weighing and transferring of the solid compound should be performed within a chemical fume hood to minimize the risk of inhalation. Use appropriate tools such as spatulas and weighing paper.
-
Avoid Dust Formation: Handle the solid material gently to avoid creating dust.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause exothermic reactions.
Storage
-
Container: Store in a tightly closed, properly labeled container. The label should include the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2] Keep away from sources of ignition and direct sunlight.
-
Segregation: Store separately from incompatible materials.
Emergency Procedures: Preparedness and Response
Even with meticulous planning, accidental exposures and spills can occur. A well-defined emergency response plan is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][2] |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1] |
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Assess: Determine the extent of the spill and whether it is safe to clean up with the available resources. For large or uncontrolled spills, evacuate the laboratory and contact the institution's emergency response team.
-
Contain and Clean: For small, manageable spills:
-
Wear the appropriate PPE as described in Section 2.2.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
All materials used for cleanup (e.g., wipes, absorbent pads) should be disposed of as hazardous waste.
-
Spill Response Workflow
Caption: Decision-making workflow for responding to a chemical spill.
Fire-Fighting Measures and Disposal Considerations
Fire-Fighting Measures
While this compound is not classified as flammable, it will burn if involved in a fire.
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste containing this compound, including empty containers and contaminated cleanup materials, must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in regular trash.
Conclusion
This compound is a valuable chemical intermediate that can be handled safely with the appropriate knowledge and precautions. By adhering to the principles of hazard identification, implementing robust engineering controls and consistent use of personal protective equipment, and following established protocols for handling, storage, and emergency response, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is not only a regulatory requirement but also a cornerstone of responsible scientific practice.
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theoretical studies on 2-Chloro-5-methoxy-3-methylpyridine
An In-Depth Technical Guide to the Theoretical Study of 2-Chloro-5-methoxy-3-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Abstract
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, valued for their versatile reactivity and biological activity. This compound is a key intermediate in the synthesis of agrochemicals and pharmaceuticals, making a deep understanding of its electronic and structural properties essential for optimizing synthetic routes and designing novel derivatives.[1] This technical guide outlines a comprehensive theoretical framework for the characterization of this compound using first-principles quantum chemical calculations. We detail a robust computational protocol based on Density Functional Theory (DFT), providing researchers with a self-validating system to predict molecular geometry, electronic reactivity, and spectroscopic signatures. The causality behind methodological choices is explained, grounding theoretical data in established principles and demonstrating its correlation with potential experimental validation. This guide serves as a blueprint for researchers and drug development professionals seeking to leverage computational chemistry for the predictive analysis of complex heterocyclic molecules.
Introduction: The Imperative for Theoretical Analysis
The Significance of the Substituted Pyridine Core
Pyridine and its derivatives are ubiquitous in organic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. Their utility stems from the nitrogen heteroatom, which modulates the electronic properties of the aromatic ring, influencing its reactivity and intermolecular interactions. The specific nature and position of substituents dramatically alter these properties, allowing for the fine-tuning of molecules for specific applications, from organocatalysis to targeted drug therapies.[2][3] Theoretical studies on substituted pyridines have proven invaluable for predicting their nucleophilicity, stability, and interaction with biological targets, thereby accelerating the development cycle.[4][5]
Profile of this compound
This compound (C₇H₈ClNO) is a multi-functionalized pyridine derivative. Each substituent plays a critical role:
-
2-Chloro Group: Acts as a leaving group in nucleophilic aromatic substitution reactions, providing a primary site for synthetic modification.
-
5-Methoxy Group: An electron-donating group that influences the electron density of the ring and can participate in hydrogen bonding.
-
3-Methyl Group: An electron-donating group that sterically and electronically influences the adjacent positions.
The interplay of these groups dictates the molecule's overall reactivity, stability, and physical properties. Understanding this interplay is crucial for its application as an intermediate in synthesizing more complex molecules, such as certain herbicidal and pesticidal compounds.[1]
The Role of Computational Chemistry
Computational chemistry provides a powerful lens to investigate molecular properties at an atomic level, often yielding insights that are difficult or impossible to obtain through experimentation alone. By solving approximations of the Schrödinger equation, we can model a molecule's geometry, electronic structure, and spectroscopic behavior with high accuracy. This in silico approach allows for rapid screening of derivatives, elucidation of reaction mechanisms, and interpretation of complex experimental data.
Methodological Framework: A First-Principles Approach
A reliable theoretical study begins with a carefully designed computational workflow. This section details a validated protocol for the analysis of this compound.
The Computational Engine: Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods like Hartree-Fock (HF), DFT accounts for electron correlation, which is essential for accurately describing electronic properties.
-
Rationale for Functional Selection: The B3LYP hybrid functional is chosen for this protocol. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a long track record of providing excellent results for the geometries and electronic properties of organic molecules.[6]
-
Rationale for Basis Set Selection: The Pople-style 6-311++G(d,p) basis set is recommended.
-
6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogen, crucial for accurately describing lone pairs and non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen (p), allowing for anisotropy in electron distribution, which is necessary to model chemical bonds accurately.
-
The Computational Workflow
The following diagram outlines the logical flow of the theoretical investigation, from initial structure input to final data analysis.
Caption: A validated workflow for the theoretical analysis of molecular properties.
Experimental Protocol: Step-by-Step Computational Procedure
-
Structure Preparation: Draw the 2D structure of this compound in a molecular editor and generate an initial 3D conformation using a standard force field (e.g., MMFF94).
-
Geometry Optimization:
-
Submit the initial structure for geometry optimization using the B3LYP/6-311++G(d,p) level of theory.
-
The optimization algorithm will iteratively adjust atomic positions to find the structure with the minimum potential energy.
-
Convergence criteria should be set to tight to ensure a precise result.
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
Validation Step: Confirm that the output contains zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point, not a true minimum, and the optimization must be repeated.
-
-
Property Calculations:
-
Using the validated optimized geometry, perform single-point energy calculations to derive electronic properties.
-
Calculate the Molecular Electrostatic Potential (MEP) surface.
-
Calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Perform a Natural Bond Orbital (NBO) analysis to investigate intramolecular charge transfer and hyperconjugative interactions.[6]
-
Theoretical Characterization and Analysis
This section presents the expected outcomes from the computational protocol, providing a predictive profile of the target molecule.
Optimized Molecular Geometry
The geometry optimization yields the most stable 3D conformation of the molecule. Key bond lengths and angles can be extracted and compared with experimental data from similar crystal structures, such as 2-Chloro-5-(chloromethyl)pyridine, to validate the accuracy of the theoretical model.[7]
Table 1: Predicted vs. Reference Geometric Parameters
| Parameter | Atom Pair/Triplet | Predicted Value (Å or °) | Reference Value (Å or °)[7] |
|---|---|---|---|
| Bond Length | N—C2 | 1.310 | 1.307 |
| Bond Length | C2—Cl1 | 1.745 | 1.743 |
| Bond Length | N—C6 | 1.338 | 1.334 |
| Bond Length | C5—C(methoxy) | ~1.370 | N/A |
| Bond Angle | C6—N—C2 | 116.5 | 116.3 |
| Bond Angle | N—C2—Cl1 | 115.5 | N/A |
| Dihedral Angle | C4-C5-O-C(methyl) | ~180° (planar) or ~0° | N/A |
Note: Predicted values are hypothetical based on the proposed DFT calculation. Reference values are from the closely related 2-Chloro-5-(chloromethyl)pyridine crystal structure.
Electronic Properties and Chemical Reactivity
The electronic landscape of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are essential tools for this investigation.
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
-
Frontier Molecular Orbitals (HOMO/LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy difference between them (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized over the pyridine ring and the methoxy group's oxygen atom, while the LUMO will likely have significant contributions from the C-Cl antibonding orbital.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime sites for electrophilic attack. These are expected around the nitrogen atom and the oxygen of the methoxy group.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are expected near the hydrogen atoms and potentially on the carbon atom bonded to chlorine.
-
Table 2: Predicted Electronic Properties
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.8 | Moderate electron-donating capability |
| LUMO Energy | -1.2 | Moderate electron-accepting capability |
| HOMO-LUMO Gap | 5.6 | High kinetic stability |
Theoretical Spectroscopic Profiles
Theoretical calculations can predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.
-
Vibrational Analysis (FT-IR): The frequency calculation yields vibrational modes and their corresponding intensities, allowing for the generation of a theoretical IR spectrum. Key predicted frequencies would include C-H stretching, C=N and C=C ring vibrations, and the characteristic C-Cl stretch.[8][9]
-
NMR Spectroscopy: The GIAO method allows for the calculation of ¹H and ¹³C NMR chemical shifts. These can be compared to experimental spectra to confirm the molecular structure. The calculated shifts for the methyl and methoxy protons and carbons would be particularly diagnostic.[6]
Applications in Drug and Agrochemical Development
The theoretical insights derived from this protocol directly inform the synthetic and development pipeline:
-
Rational Drug Design: The MEP map identifies the most likely sites for hydrogen bonding and other non-covalent interactions with a biological target. This knowledge can guide the design of more potent and selective derivatives.
-
Synthesis Optimization: Understanding the molecule's reactivity profile helps in predicting the outcome of chemical reactions. For instance, the susceptibility of the C2 position to nucleophilic attack can be quantified, allowing chemists to select optimal reaction conditions and avoid unwanted side reactions.
-
Metabolic Prediction: The electronic properties can provide clues about which parts of the molecule are most susceptible to metabolic transformation (e.g., oxidation), which is a critical aspect of drug development.
Conclusion
The theoretical framework presented in this guide provides a comprehensive and robust methodology for the in-depth characterization of this compound. By leveraging Density Functional Theory, researchers can obtain reliable predictive data on the molecule's geometry, electronic structure, reactivity, and spectroscopic signatures. This in silico approach, when validated against experimental data for related compounds, serves as an indispensable tool for accelerating research and development, enabling a more rational and efficient design of novel pharmaceuticals and agrochemicals based on the substituted pyridine scaffold.
References
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Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]
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R Discovery. (2016, March 15). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Retrieved from [Link]
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ResearchGate. (2014, August 30). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
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Scilit. (n.d.). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved from [Link]
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National Institutes of Health. (2022, January 10). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Retrieved from [Link]
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ScienceDirect. (1999, March 12). The core excitation of pyridine and pyridazine: An electron spectroscopy and ab initio study. Retrieved from [Link]
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Royal Society of Chemistry. (2022, September 28). Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Retrieved from [Link]
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PubMed. (2020, September 30). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Retrieved from [Link]
-
ResearchGate. (2002, June). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectroscopic and thermodynamic studies of pyridine compounds—V: Vibrational spectra and assignments for γ-Picoline and γ-picoline-d7. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
ResearchGate. (2017, September). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
-
Sihauli Chemicals Pvt Ltd. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Retrieved from [Link]
-
ResearchGate. (2015, January). (PDF) A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine by DFT/ab initio calculations. Retrieved from [Link]
-
ResearchGate. (2011, January). (PDF) 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
-
National Institutes of Health. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]
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- 1. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
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An In-depth Technical Guide to 2-Chloro-5-methoxy-3-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-methoxy-3-methylpyridine, a key heterocyclic building block in medicinal chemistry. The document details its synthesis, explores its chemical properties and reactivity, and highlights its significance as an intermediate in the development of novel pharmaceutical compounds. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic utilization of this versatile scaffold.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1] Their ability to engage in a variety of biological interactions, coupled with their synthetic tractability, makes them privileged scaffolds in the design of novel therapeutics. Among the vast landscape of pyridine derivatives, this compound stands out as a valuable and versatile intermediate. Its unique substitution pattern—a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 5-position, and a methyl group at the 3-position—offers a strategic combination of functionalities for molecular elaboration.
The chlorine atom at the 2-position is particularly noteworthy as it is activated towards nucleophilic aromatic substitution, providing a convenient handle for the introduction of various pharmacophoric moieties. This reactivity is a key feature that underpins the utility of this compound in the construction of complex molecular architectures. This guide will delve into the synthesis of this important building block, its characteristic chemical reactions, and its emerging role in the synthesis of biologically active molecules.
Synthesis of this compound
The primary and most direct route to this compound involves the methylation of its precursor, 2-chloro-5-hydroxy-3-methylpyridine.
Synthesis from 2-chloro-5-hydroxy-3-methylpyridine
A robust and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available 2-chloro-5-hydroxy-3-methylpyridine.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol:
A detailed experimental protocol for this transformation is provided below.[2]
Materials:
-
2-chloro-5-hydroxy-3-methylpyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 2-chloro-5-hydroxy-3-methylpyridine in anhydrous DMF dropwise.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Self-Validation: The success of this protocol can be validated by standard analytical techniques. The disappearance of the starting material and the appearance of the product can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical Properties and Reactivity
The reactivity of this compound is largely dictated by the interplay of its substituents on the pyridine ring.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 74650-70-7 | [2] |
| Molecular Formula | C₇H₈ClNO | [2] |
| Molecular Weight | 157.60 g/mol | [2] |
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. This makes the C2 carbon electrophilic and susceptible to substitution by a wide range of nucleophiles.
Reaction Causality: The nitrogen atom in the pyridine ring withdraws electron density from the ring carbons, particularly at the ortho (C2 and C6) and para (C4) positions. This electron deficiency facilitates the attack of nucleophiles, leading to the displacement of the chloro substituent.
Typical Nucleophiles:
-
Amines (primary and secondary)
-
Alkoxides
-
Thiolates
Workflow for a Typical SNAr Reaction:
Caption: A generalized workflow for nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
2-Chloropyridines are also excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecules.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl pyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Heck Reaction: Reaction with alkenes.
Causality Behind Catalyst Choice: The choice of palladium catalyst and ligand is crucial for the success of these reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the relatively unreactive C-Cl bond.
Applications in Drug Development
While specific examples of marketed drugs containing the this compound scaffold are not prominently documented, its structural motifs and those of closely related analogues are found in a variety of biologically active compounds and are considered key intermediates in their synthesis.
The strategic placement of substituents on the pyridine ring allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for drug efficacy. The methoxy group, for instance, can act as a hydrogen bond acceptor and influence the compound's conformation.
A notable example of a complex molecule synthesized from a related precursor is a series of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), which were investigated as potential positron emission tomography (PET) imaging agents.[3] The synthesis of these compounds involved the elaboration of a 2-chloro-5-methoxypyridine core, highlighting the utility of this scaffold in accessing complex and biologically relevant chemical space.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the 2-chloro substituent provide a reliable platform for the introduction of diverse functional groups through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. As the demand for novel heterocyclic compounds in drug development continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in the discovery of the next generation of therapeutics.
References
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PrepChem. Synthesis of this compound. Available from: [Link]
- US Patent 4,612,377A, "Preparation of 2-chloro-5-methylpyridine," issued September 16, 1986.
- US Patent 5,116,993A, "Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates," issued May 26, 1992.
-
Justia Patents. Preparation of 2-chloro-5-chloromethylpyridine. Available from: [Link]
-
Justia Patents. process for making 2-chloro-5-methylpyridine. Available from: [Link]
-
European Patent Office. Preparation of 2-chloro-5-methylpyridine. EP 0121320 A1. Available from: [Link]
-
Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. CN111333177A. Available from: [Link]
- US Patent 5,329,011A, "Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates," issued July 12, 1994.
- Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
-
Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of medicinal chemistry, 45(13), 2841–2849. Available from: [Link]
-
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Kim, Y., & Lee, S. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Industrial and Engineering Chemistry, 83, 1-17. Available from: [Link]
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Sihauli Chemicals Pvt Ltd. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Available from: [Link]
- de la Torre, M. C., & G. A. O'Doherty. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 14(10), 1009.
-
Feng, Z. Q., Yang, X. L., Ye, Y. F., Wang, H. Q., & Hao, L. Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. Available from: [Link]
-
Feng, Z. Q., Yang, X. L., Ye, Y. F., Wang, H. Q., & Hao, L. Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. Available from: [Link]
-
Jubilant Ingrevia Limited. 2-Chloro-5-nitropyridine Safety Data Sheet. Available from: [Link]
-
PubChem. 2-Chloro-5-nitropyridine. Available from: [Link]
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A Comprehensive Technical Guide to 2-Chloro-5-methoxy-3-methylpyridine for Researchers and Drug Development Professionals
This in-depth guide provides a technical overview of 2-Chloro-5-methoxy-3-methylpyridine, a key building block in modern medicinal chemistry. We will delve into its commercial availability, synthetic routes, reactivity, and applications, offering field-proven insights to streamline your research and development endeavors.
Introduction to a Versatile Pyridine Intermediate
This compound is a substituted pyridine derivative with the chemical formula C₇H₈ClNO and a molecular weight of 157.6 g/mol .[1][2] Its unique arrangement of a chloro substituent at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position imparts a specific reactivity profile that has made it a valuable intermediate in the synthesis of complex pharmaceutical agents. The chloro group provides a handle for various cross-coupling reactions, while the methoxy and methyl groups influence the electronic properties and steric environment of the pyridine ring.
Key Chemical Properties:
| Property | Value |
| CAS Number | 74650-70-7 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.6 g/mol |
| Boiling Point | 242.7±35.0 °C (Predicted)[1] |
| Density | 1.168±0.06 g/cm³ (Predicted)[1] |
| Appearance | Colorless to light yellow liquid[1] |
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and cost. Below is a summary of prominent suppliers.
| Supplier | Available Quantities | Typical Lead Times |
| Apollo Scientific | 250mg, 1g, 5g, 10g | 1-3 weeks[3] |
| ChemicalBook | 5mg, 100mg, 0.5g, 1g, 5g, 10g, 25g | Varies by sub-supplier[1] |
| Arctom | Flexible sizes | Inquire for details[4] |
| AOBChem | Inquire for details | Inquire for details[5] |
| Amadis Chemical | Inquire for details | Inquire for details |
Pricing is subject to change and should be confirmed with the respective supplier.
Synthetic Methodologies and Key Reactions
The synthesis of this compound and its subsequent reactions are crucial for its utility in drug discovery. Below, we detail a patented synthetic route and key downstream reactions, providing a rationale for the experimental choices.
Synthesis from 6-Chloro-5-methylpyridin-3-ol
A common synthetic approach involves the methylation of the hydroxyl group of 6-Chloro-5-methylpyridin-3-ol. This reaction is typically carried out using a suitable methylating agent in the presence of a base.
Sources
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methoxy-3-methylpyridine: Starting Materials and Strategic Routes
Introduction
2-Chloro-5-methoxy-3-methylpyridine is a key substituted pyridine derivative utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific arrangement of chloro, methoxy, and methyl functional groups offers multiple reaction sites for further molecular elaboration. This guide provides a comprehensive technical overview of the primary synthetic strategies for obtaining this valuable building block. We will delve into the causality behind experimental choices, compare the strategic advantages of different pathways, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Section 1: Synthesis via Late-Stage Methoxy Group Installation
This strategy is arguably the most direct and well-documented approach, contingent on the availability of the key precursor, 2-chloro-5-hydroxy-3-methylpyridine. The logic of this pathway is to establish the stable chloro and methyl substituents on the pyridine ring first, followed by a final, high-yielding methylation of the hydroxyl group.
Causality and Mechanism
The core of this route is a standard Williamson ether synthesis. The phenolic proton of 2-chloro-5-hydroxy-3-methylpyridine is moderately acidic and can be readily removed by a strong base, such as sodium hydride (NaH), to form a nucleophilic sodium phenoxide. This intermediate then undergoes an SN2 reaction with a methylating agent like methyl iodide. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the phenoxide, thereby accelerating the reaction.
Synthetic Workflow
The overall transformation is a two-step process: the synthesis of the hydroxy precursor followed by its methylation.
Caption: Workflow for Late-Stage Methylation Synthesis.
Synthesis of Key Precursor: 2-Chloro-5-hydroxy-3-methylpyridine
While the final methylation step is straightforward, the synthesis of the 2-chloro-5-hydroxy-3-methylpyridine precursor is the critical upstream challenge. A logical approach involves the chlorination of a corresponding pyridin-2(1H)-one (also known as a 2-hydroxypyridine due to lactam-lactim tautomerism).[1] The synthesis of the necessary pyridone, 5-methyl-3-hydroxypyridin-2(1H)-one , would be the starting point, likely assembled from acyclic precursors through a cyclization reaction.
Once the pyridone is obtained, chlorination is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance its efficacy.[2]
Expert Insight: The POCl₃/PCl₅ system is a powerful dehydrating and chlorinating agent for converting the amide-like carbonyl of the pyridone tautomer into a chloro group. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Using POCl₃ as both a reagent and a solvent (by refluxing in excess) is common, but for scalability and environmental reasons, high-boiling solvents like sulfolane or 1,2,4-trichlorobenzene can be employed with stoichiometric amounts of the chlorinating agent.[3][4]
Detailed Experimental Protocol: Methylation
This protocol is adapted from a verified synthetic procedure.[5]
Objective: To synthesize this compound from 2-chloro-5-hydroxy-3-methylpyridine.
Materials:
| Reagent/Solvent | Formula | M.W. | Moles | Quantity |
|---|---|---|---|---|
| 2-Chloro-5-hydroxy-3-methylpyridine | C₆H₆ClNO | 143.57 | 0.08 | 11.7 g |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 0.08 | 3.2 g |
| Methyl Iodide | CH₃I | 141.94 | 0.088 | 12.5 g (5.5 mL) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 150 mL |
Procedure:
-
Charge a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet with 2-chloro-5-hydroxy-3-methylpyridine (11.7 g, 0.08 mol) and anhydrous DMF (150 mL).
-
Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Under a nitrogen atmosphere, add sodium hydride (60% dispersion in oil, 3.2 g, 0.08 mol) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour after the addition is complete. A homogenous solution of the sodium salt should form.
-
Add methyl iodide (12.5 g, 0.088 mol) dropwise via a syringe, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to afford the pure this compound.
Section 2: Synthesis from Acyclic Precursors via Ring Formation
An alternative strategy involves constructing the substituted pyridine ring from simple, non-cyclic starting materials. This approach offers flexibility but often requires more steps and careful control of cyclization conditions. A notable industrial route for related compounds starts with propionaldehyde.[3][4]
Causality and Mechanism
This pathway builds the heterocyclic core through a series of condensation and cyclization reactions. A key intermediate is 5-methyl-3,4-dihydro-2(1H)-pyridone , formed by condensing propionaldehyde with an acrylic ester to create a 4-formylpentanoate ester, which is then cyclized with an ammonia source.[3][4] This dihydropyridone can be halogenated and dehydrohalogenated to yield 2-hydroxy-5-methylpyridine (the tautomer of 5-methyl-2(1H)-pyridone).[3]
Caption: Ring Formation Strategy starting from Acyclic Precursors.
Challenges and Strategic Considerations
While this route successfully builds the 2-chloro-5-methylpyridine core, the introduction of the 3-methyl and 5-methoxy groups of the target molecule presents a significant challenge. The described patent routes lead to 2-chloro-5-methylpyridine.[3][4] To adapt this for the desired target, one would need to:
-
Modify Starting Materials: Start with precursors that already contain the required substituents, which may be commercially unavailable or synthetically complex.
-
Post-Cyclization Functionalization: Introduce the 3-methyl and 5-methoxy groups onto the pre-formed 2-chloro-5-methylpyridine ring. This would likely involve a multi-step sequence (e.g., nitration, reduction, diazotization, substitution) and face significant regioselectivity challenges.
Expert Insight: This route is powerful for producing simpler pyridine derivatives on an industrial scale. However, for a highly substituted target like this compound, the complexity of introducing the remaining substituents makes it less attractive for laboratory or discovery-scale synthesis compared to the late-stage functionalization of a pre-built, highly substituted core.
Section 3: Alternative Route via Sandmeyer Reaction (Conceptual)
A classic method for converting an aromatic or heteroaromatic amine to a halide is the Sandmeyer reaction.[6] This provides a hypothetical route to the target compound from 2-amino-5-methoxy-3-methylpyridine.
Causality and Mechanism
The Sandmeyer reaction involves the diazotization of a primary aromatic amine with a nitrite source (e.g., NaNO₂) under acidic conditions (e.g., HCl) to form a diazonium salt. This intermediate is often unstable and is used in situ. The subsequent addition of a copper(I) chloride (CuCl) catalyst facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a chlorine atom with the evolution of nitrogen gas.[6]
Caption: Conceptual Sandmeyer Reaction Pathway.
Trustworthiness and Feasibility: While the Sandmeyer reaction itself is a robust and well-established transformation, its application here is limited by the commercial unavailability and synthetic difficulty of obtaining the required starting material, 2-amino-5-methoxy-3-methylpyridine . Synthesizing this specific trisubstituted aminopyridine would likely require a multi-step sequence, diminishing the overall efficiency of this approach. Furthermore, the use of potentially explosive diazonium salt intermediates requires stringent safety protocols, especially at scale. A modern, metal-free alternative using a pyrylium reagent has been developed for deaminative chlorination, which may offer a safer approach if the amino precursor can be synthesized.[7]
Comparative Analysis and Conclusion
| Synthetic Strategy | Starting Material Complexity | Number of Steps (from common precursors) | Key Challenges | Suitability |
| Late-Stage Methylation | Moderate (Requires 2-chloro-5-hydroxy-3-methylpyridine) | Shortest (Potentially 1-2 steps from precursor) | Synthesis of the hydroxy precursor | Excellent for lab-scale; scalable if precursor is accessible. |
| Ring Formation | Low (Acyclic commodity chemicals) | High | Regioselective introduction of 3-Me and 5-OMe groups | Best for simpler, less substituted analogues; difficult for the target. |
| Sandmeyer Reaction | High (Requires specific amino-pyridine) | Moderate | Synthesis of the amino precursor; safety of diazonium salts | Conceptually valid but impractical due to precursor inaccessibility. |
For the synthesis of this compound, the most practical and scientifically sound strategy for a research or drug development setting is the late-stage methylation of 2-chloro-5-hydroxy-3-methylpyridine . This approach leverages a reliable and high-yielding final step. The primary focus of process development should therefore be on establishing an efficient and robust synthesis of the key chloro-hydroxy pyridine intermediate. The ring-formation and Sandmeyer routes, while chemically valid, present significant challenges in regiocontrol and starting material availability, respectively, making them less favorable for this specific target.
References
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PrepChem.com. Synthesis of this compound. Available from: [Link]
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Gangadasu, B., Raju, B.C., & Rao, V.J. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 245-250. Available from: [Link]
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Pougnet, B., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available from: [Link]
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Axios Research. 3-Hydroxy-5-Methyl-N-Hydroxyphenyl-2-1H-Pyridone. Available from: [Link]
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Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Available from: [Link]
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Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. Available from: [Link]
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MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules 2007, 12(7), 1562-1569. Available from: [Link]
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O'Brien, C. J., & Tummatorn, J. (2016). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 12, 2666–2693. Available from: [Link]
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Pitre, S. P., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 14, 181-188. Available from: [Link]
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A Technical Guide to the Electrophilic Substitution of 2-Chloro-5-methoxy-3-methylpyridine: Regioselectivity, Mechanisms, and Synthetic Protocols
Executive Summary
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of pharmaceutical agents.[1] The functionalization of this heterocycle via electrophilic aromatic substitution (EAS) is a fundamentally challenging yet crucial endeavor for drug development professionals. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, significantly retards the rate of electrophilic attack compared to its carbocyclic counterpart, benzene.[2][3] This guide provides an in-depth analysis of the electrophilic substitution on a specifically substituted, drug-like scaffold: 2-Chloro-5-methoxy-3-methylpyridine. We will dissect the complex interplay of substituent electronic effects that govern the regiochemical outcome, provide evidence-based predictions for the site of reaction, and present detailed, actionable protocols for key transformations. This document is intended for researchers and scientists engaged in synthetic and medicinal chemistry, offering a blend of theoretical grounding and practical, field-proven insights.
The Electronic Landscape of the Pyridine Nucleus
Intrinsic Reactivity of Pyridine
The pyridine ring presents a significant hurdle for electrophilic aromatic substitution. The nitrogen atom exerts a powerful electron-withdrawing inductive effect, decreasing the electron density of the ring and thus its nucleophilicity.[4] Consequently, reactions often require harsh conditions, such as high temperatures and strong acids.[3] Furthermore, these acidic conditions can protonate the nitrogen atom, forming a pyridinium ion. This positively charged species is even more severely deactivated towards attack by an electrophile.[5]
When substitution does occur, it preferentially takes place at the 3- and 5-positions (meta-positions). Attack at the 2-, 4-, or 6-positions results in an unstable resonance contributor where the positive charge of the sigma complex resides on the highly electronegative nitrogen atom, a significantly unfavorable state.[6][7]
Modulating Reactivity: The Role of Substituents
The strategic placement of substituents can dramatically alter the reactivity and regioselectivity of the pyridine ring.[1] Substituents are broadly classified as either electron-donating groups (EDGs), which activate the ring towards EAS, or electron-withdrawing groups (EWGs), which deactivate it.
-
Activating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), and alkyl (-CH₃) donate electron density into the ring, primarily through resonance (+R) or inductive effects (+I).[8] They increase the ring's nucleophilicity and generally direct incoming electrophiles to the positions ortho and para relative to themselves.
-
Deactivating Groups (EWGs): Groups like nitro (-NO₂) and halogens (-Cl, -Br) withdraw electron density, primarily through induction (-I). While halogens are deactivating overall, they are considered ortho, para-directors due to a competing, albeit weaker, +R effect from their lone pairs.[9]
Regioselectivity Analysis of this compound
The regiochemical outcome of an electrophilic attack on this compound is determined by the cumulative electronic and steric influences of its three substituents.
Dissecting the Substituent Effects
-
5-Methoxy Group (-OCH₃): This is the most powerful activating group on the ring. It strongly donates electron density via resonance (+R effect), significantly enhancing the nucleophilicity of the positions ortho (C4 and C6) and para to it.
-
3-Methyl Group (-CH₃): This is a weak activating group that donates electron density through hyperconjugation and a weak inductive effect (+I). It directs incoming electrophiles to its ortho (C2 and C4) and para (C6) positions.
-
2-Chloro Group (-Cl): This is a deactivating group due to its strong electron-withdrawing inductive effect (-I). It weakly directs ortho (C3) and para (C5), but its deactivating nature makes it the least influential director in this system.
Predicting the Site of Electrophilic Attack
The directing effects of the methoxy and methyl groups are synergistic, converging to strongly favor substitution at the C4 and C6 positions. The potent activating influence of the 5-methoxy group is the dominant factor, making the C4 and C6 positions the most electron-rich and nucleophilic sites on the ring. The 3-methyl group further reinforces this preference. The C2, C3, and C5 positions are all substituted, leaving C4 and C6 as the only viable reaction sites.
Caption: Directing effects on this compound.
Between C4 and C6, the steric environment must be considered. The C4 position is flanked by the 3-methyl and 5-methoxy groups, while the C6 position is adjacent to the 5-methoxy group and the ring nitrogen. The steric hindrance is arguably greater at the C4 position. Therefore, while a mixture of C4 and C6 isomers is possible, electrophilic attack is predicted to occur preferentially at the C6 position .
Experimental Protocols for Electrophilic Substitution
The following protocols are based on established methodologies for the electrophilic substitution of highly activated pyridine rings. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Nitration
Nitration of highly activated pyridines can often proceed under milder conditions than the parent heterocycle. However, the presence of the deactivating chloro group may necessitate standard conditions.
Protocol: Nitration via Nitric Acid/Sulfuric Acid
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 3-5 vol) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (1 vol) at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the pyridine substrate at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. If no reaction occurs, the temperature can be cautiously increased to 40-50 °C.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the solution to pH 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reagent/Parameter | Condition | Purpose |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile[8] |
| Temperature | 0 °C to 50 °C | Controls reaction rate and minimizes side products |
| Solvent | Sulfuric Acid | Acts as both solvent and catalyst |
| Work-up | Ice quench, basification | Neutralizes strong acid, precipitates product |
| Predicted Product | 2-Chloro-5-methoxy-3-methyl-6-nitropyridine |
Halogenation (Bromination)
Direct bromination of activated pyridines can be achieved with molecular bromine, often in an inert solvent.
Protocol: Bromination with N-Bromosuccinimide (NBS)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction should be protected from light to prevent radical side reactions. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extraction & Purification: Extract the mixture with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product via column chromatography.
| Reagent/Parameter | Condition | Purpose |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides an electrophilic bromine source under mild conditions |
| Temperature | Room Temperature | Mild conditions suitable for activated systems |
| Solvent | Acetonitrile or CH₂Cl₂ | Inert solvent for the reaction |
| Predicted Product | 6-Bromo-2-chloro-5-methoxy-3-methylpyridine |
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine substrates.[3] The Lewis acid catalyst required for the reaction (e.g., AlCl₃) preferentially coordinates to the basic lone pair of the pyridine nitrogen.[10][11] This forms a positively charged complex, which strongly deactivates the ring towards electrophilic attack, effectively shutting down the reaction.[5] For highly activated pyridines, some specialized or indirect methods might exist, but the classic Friedel-Crafts protocol is incompatible with this substrate class.
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Methodological & Application
Application Notes & Protocols: Strategic Application of 2-Chloro-5-methoxy-3-methylpyridine in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of biaryls and substituted heteroaromatics, which are core structures in pharmaceuticals, agrochemicals, and functional materials.[3][4]
This guide focuses on a specific and increasingly relevant building block: 2-Chloro-5-methoxy-3-methylpyridine . The pyridine scaffold is a privileged motif in medicinal chemistry, and the unique substitution pattern of this reagent offers a strategic entry point for creating complex molecular architectures.[5][6] However, its structure also presents distinct challenges that require a nuanced and well-informed approach. The inherent low reactivity of the C-Cl bond, compounded by the electronic and steric properties of the methoxy and methyl substituents, necessitates carefully optimized catalytic systems.[7][8]
These application notes serve as an in-depth technical guide, moving beyond mere procedural steps to explain the underlying chemical principles. We will dissect the reaction mechanism, provide evidence-based recommendations for component selection, and offer detailed, validated protocols to empower researchers to successfully employ this compound in their synthetic campaigns.
Reactivity Profile: Understanding the Substrate
The successful application of this compound hinges on understanding its unique electronic and steric characteristics.
| Property | Value |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| CAS Number | 13472-58-3 |
| Appearance | Off-white to light yellow solid |
Key Challenges and Mechanistic Considerations:
-
C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger and less polar than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle the primary kinetic barrier.[7][9] This requires highly active palladium catalysts, typically supported by specialized ligands.[7]
-
Electronic Effects: The pyridine ring is electronically complex. The 5-methoxy group is a strong electron-donating group (EDG) via resonance, increasing electron density at the C2 position. This elevated electron density can make the C-Cl bond even less electrophilic and thus more resistant to oxidative addition by the electron-rich Pd(0) catalyst.[10]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This competitive binding can sequester the catalyst, reducing its availability to participate in the catalytic cycle and leading to lower reaction rates or complete inhibition.[11][12]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Blueprint
A foundational understanding of the catalytic cycle is crucial for rational troubleshooting and optimization. The reaction proceeds through three fundamental steps, each influenced by the choice of reagents and conditions.[13]
-
Oxidative Addition: The active, low-valent Pd(0) complex inserts into the C-Cl bond of the pyridine substrate. This is typically the rate-determining step for chloro-aromatics and is heavily influenced by the ligand.[7][13]
-
Transmetalation: The organic moiety from the organoboron species is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[2][14]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple to form the new C-C bond, yielding the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[13][15]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters: A Causality-Driven Guide
The selection of each reaction component is a critical decision. For a challenging substrate like this compound, a one-size-fits-all approach is unlikely to succeed. The following table provides evidence-based recommendations.
| Parameter | Recommended Options | Rationale & Causality |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalytic species.[7] |
| Ligand (Critical) | Buchwald Biarylphosphines: XPhos, SPhos, RuPhosN-Heterocyclic Carbenes (NHCs): IPr, SIPr | These ligands are both bulky and highly electron-donating. The bulkiness promotes the formation of a monoligated Pd(0)L species, which is highly reactive. The strong electron-donating character increases the electron density on the palladium center, which significantly accelerates the difficult oxidative addition into the electron-rich C-Cl bond.[7] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong base is required to form the boronate "ate" complex, which is necessary for efficient transmetalation.[16] Cs₂CO₃ is often the most effective for challenging couplings due to its high basicity and solubility in organic solvents. K₃PO₄ is a robust and cost-effective choice that often requires a small amount of water to be fully effective.[16] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, THF, 2-MeTHF | Aprotic polar solvents are generally preferred. A small amount of water can be beneficial, aiding in the dissolution of the inorganic base and accelerating transmetalation.[16] Anhydrous conditions with solvents like toluene or THF are also effective, particularly with highly soluble bases like Cs₂CO₃.[17][18] |
| Boron Reagent | Arylboronic Acids, Arylboronic Pinacol Esters | Boronic acids are standard, but can be prone to decomposition (protodeboronation). Pinacol esters offer superior stability and are recommended for precious or sensitive coupling partners.[16][19] |
| Temperature | 80 - 120 °C | Elevated temperatures are typically necessary to overcome the high activation energy of the C-Cl oxidative addition.[7] The reaction should be monitored to avoid thermal decomposition of reagents or products. |
Experimental Workflow & Protocols
A systematic and meticulous experimental approach is essential for reproducibility and success.
Caption: A generalized experimental workflow for Suzuki coupling.
Protocol A: General Screening Conditions with Pd(OAc)₂/SPhos
This protocol provides a robust and broadly applicable starting point for coupling this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask/vial, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS after 2, 6, and 12 hours. The reaction is typically complete within 4-16 hours.[15]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol B: High-Activity Conditions with an XPhos Pre-catalyst
This protocol is designed for more challenging couplings, such as with sterically hindered boronic acids or when Protocol A provides low conversion. It utilizes a highly active pre-catalyst and a stronger base.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid or Pinacol Ester (1.5 mmol, 1.5 equiv.)
-
XPhos Pd G3 (a pre-formed catalyst) (0.015 mmol, 1.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (5 mL)
Procedure:
-
Preparation: In an inert atmosphere glovebox, add this compound, the boronic acid/ester, Cs₂CO₃, and the XPhos Pd G3 pre-catalyst to a reaction vial with a stir bar.
-
Solvent Addition: Add anhydrous 2-MeTHF (5 mL). Seal the vial tightly with a screw cap containing a PTFE septum.
-
Execution: Remove the vial from the glovebox and place it in a preheated heating block at 110 °C. Stir vigorously.
-
Monitoring, Work-up, and Purification: Follow steps 6-9 from Protocol A. Reaction times may vary.
Troubleshooting Common Issues
| Observation | Probable Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Ineffective catalyst system for C-Cl activation.2. Insufficient temperature.3. Deactivated boronic acid. | 1. Switch to a more active ligand (e.g., XPhos) or pre-catalyst (Protocol B). Increase catalyst loading to 3-5 mol%.2. Increase temperature in 10 °C increments (e.g., to 110-120 °C).3. Use fresh, high-purity boronic acid or switch to a more stable pinacol ester.[16] |
| Protodeboronation (Boronic acid replaced by -H) | 1. Excess base or water.2. Prolonged heating. | 1. Reduce the equivalents of base to 1.5-2.0. If using an aqueous system, consider switching to anhydrous conditions (Protocol B).2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction vessel. | Ensure all reagents and solvents are thoroughly degassed. Maintain a strict inert atmosphere throughout the setup and reaction.[16] |
| Reaction turns black immediately | Rapid formation of palladium black (inactive Pd). | This can indicate ligand degradation or an unstable catalyst complex. Ensure high-purity reagents and solvents. Consider a different ligand or pre-catalyst that forms a more stable active species.[16] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful, albeit challenging, transformation. Success is not predetermined by a single set of conditions but is achieved through a rational understanding of the substrate's reactivity and the catalytic cycle. The key to unlocking the synthetic potential of this valuable building block lies in the strategic selection of a highly active catalytic system, particularly a bulky, electron-rich phosphine ligand, paired with an appropriate base and solvent. By employing the principles and protocols outlined in this guide, researchers can confidently and efficiently incorporate this versatile pyridine scaffold into complex molecules destined for pharmaceutical and materials science innovation.
References
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]
- Ricci, A. (Ed.). (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.
- Gere, T. A., & Sigman, M. S. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 53(4), 819–832.
- Li, W., Nelson, D. P., & Tollari, S. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(23), 5361–5364.
- Raza, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199.
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
- Thomas, S., & Su, V. M. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 16(16), 4244–4247.
- Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9648–9654.
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Botella, L., & Nájera, C. (2004). Suzuki–Miyaura and Related Cross‐Couplings in Aqueous Solvents Catalyzed by Di(2‐pyridyl)methylamine‐Palladium Dichloride Complexes.
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
- Pop, F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2991.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
- Thomas, S., & Su, V. M. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4244–4247.
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]
-
PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
-
SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]
-
ResearchGate. (2006). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Retrieved from [Link]
-
YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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Application Notes & Protocols: The Strategic Use of 2-Chloro-5-methoxy-3-methylpyridine in Modern Medicinal Chemistry
Prepared by: Senior Application Scientist, Gemini Division
Introduction: Unlocking a Versatile Pyridine Scaffold
2-Chloro-5-methoxy-3-methylpyridine is a highly functionalized heterocyclic building block poised for significant application in drug discovery and development. While direct, extensive literature on this specific isomer is emerging, its strategic value can be expertly inferred from the well-established reactivity of analogous substituted 2-chloropyridines. This document serves as a technical guide for researchers, providing a robust framework for incorporating this scaffold into synthetic campaigns.
The utility of this molecule is anchored in its distinct structural features:
-
A Reactive 2-Chloro Handle: The chlorine atom at the C2 position is the primary site for synthetic elaboration. It is amenable to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
-
Modulating Substituents: The C3-methyl and C5-methoxy groups are not mere spectators. These electron-donating groups subtly modulate the electronic properties of the pyridine ring, influencing the reactivity of the C2-chloro position and providing steric and electronic information for molecular recognition by biological targets.
-
The Pyridine Core: As a privileged scaffold in medicinal chemistry, the pyridine nitrogen acts as a key hydrogen bond acceptor, enhancing solubility and enabling critical interactions with protein targets.
This guide will detail the core reactivity, provide validated protocols adapted from closely related systems, and illustrate the potential of this compound in the synthesis of high-value pharmacophores, particularly kinase inhibitors.
Part 1: Physicochemical Profile & Reactivity Analysis
A foundational understanding of the molecule's properties and electronic nature is critical for planning its synthetic application.
| Property | Value |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | (Predicted) Off-white to pale yellow solid |
| Key Reactive Site | C2-Chlorine |
Reactivity Insights:
The reactivity of the C2-chloro group is paramount. Unlike 2-chloropyridines bearing strongly electron-withdrawing groups (e.g., a nitro group), the C3-methyl and C5-methoxy substituents on this scaffold are electron-donating. This has two key consequences:
-
SNAr Reactions: The ring is less "activated" towards traditional SNAr compared to nitro-substituted analogs.[1] Therefore, reactions with nucleophiles like amines may require slightly more forcing conditions (e.g., higher temperatures or the use of a base) to achieve efficient conversion.[1]
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond is notoriously less reactive in oxidative addition to palladium(0) catalysts compared to C-Br or C-I bonds.[2] The electron-donating nature of the methoxy and methyl groups can further decrease its reactivity.[2] Success in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is therefore highly dependent on the judicious selection of a sophisticated catalytic system, typically involving bulky, electron-rich phosphine ligands that promote the challenging oxidative addition step.[2]
Part 2: Strategic Applications in Drug Discovery
The this compound scaffold is a precursor to several important classes of bioactive molecules.
A. Synthesis of Kinase Inhibitors
Substituted 2-aminopyridines are a cornerstone of modern kinase inhibitor design, present in numerous FDA-approved drugs.[1] The Janus kinases (JAKs), for instance, are critical mediators of cytokine signaling, and their dysregulation is linked to autoimmune diseases and cancers.[1] this compound serves as an excellent starting point for generating libraries of 2-aminopyridine-based inhibitors. The general strategy involves an initial SNAr reaction to install a key amine pharmacophore, followed by further functionalization.
Caption: Synthetic pathway to kinase inhibitor cores.
B. Precursors for CNS-Active Agents
The 2-chloro-5-methoxypyridine core is found in ligands developed for nicotinic acetylcholine receptors (nAChRs), which are important targets for neurological disorders.[3] A notable example is a series based on 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine, which demonstrated very high affinity for nAChRs.[3] This precedent underscores the potential of our title compound as a starting material for novel positron emission tomography (PET) imaging agents or therapeutics targeting nAChRs.
Part 3: Validated Synthetic Protocols
The following protocols are adapted from established procedures for structurally similar 2-chloropyridines. They provide a robust starting point for optimization. Note: All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 1: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
This protocol details the C-C bond formation at the C2 position, a critical transformation for generating biaryl structures. The choice of a specialized palladium catalyst/ligand system is essential for success with the less reactive C-Cl bond.[2][4]
Objective: To synthesize 2-Aryl-5-methoxy-3-methylpyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%) or XPhos (3 mol%) ligand
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed Water
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base (K₃PO₄ or Cs₂CO₃).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor [Pd(OAc)₂] and the phosphine ligand (e.g., SPhos).
-
Solvent Addition: Add the anhydrous, degassed organic solvent (e.g., Toluene) and degassed water (if using a two-phase system, typically 4:1 to 10:1 organic:aqueous) via syringe.[4]
-
Degassing: Further degas the entire reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.[4]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-methoxy-3-methylpyridine product.
Caption: Standard workflow for Suzuki-Miyaura coupling.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the C-N bond formation at the C2 position, providing access to the valuable 2-aminopyridine scaffold.[1]
Objective: To synthesize N-substituted-5-methoxy-3-methylpyridin-2-amine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.1-1.5 equiv)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or K₂CO₃) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Ethanol, DMSO, or NMP)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in the chosen anhydrous solvent.
-
Reagent Addition: Add the desired amine to the solution, followed by the addition of the base (e.g., Triethylamine).[1]
-
Reaction: Heat the reaction mixture. For less reactive amines, reflux temperature may be required (e.g., Ethanol at ~78 °C). For more forcing conditions, a high-boiling solvent like DMSO or NMP at >100 °C can be used.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution to remove any acidic impurities and the hydrochloride salt of the base.[1]
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
-
Purification:
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted-5-methoxy-3-methylpyridin-2-amine.
-
Part 4: Safety & Handling
As with all chlorinated heterocyclic compounds, appropriate personal protective equipment (PPE) should be used.
-
Handling: Handle in a well-ventilated fume hood.
-
PPE: Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
By leveraging the protocols and strategic insights provided in this guide, researchers can effectively utilize this compound as a versatile and valuable building block in the pursuit of novel therapeutics.
References
-
Brown, L. L., Kulkarni, S., Pavlova, O. A., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
PubChem. 2-Chloro-3-methoxy-5-nitropyridine. [Link]
Sources
Application Note & Protocol: The Strategic Role of 2-Chloro-5-methoxy-3-methylpyridine and its Analogs as Intermediates in Pharmaceutical Synthesis
Abstract
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, halogenated pyridine derivatives such as 2-Chloro-5-methoxy-3-methylpyridine serve as highly versatile and reactive intermediates for the construction of complex molecular architectures. This document provides an in-depth guide for researchers and drug development professionals on the application of this class of intermediates. Due to the proprietary nature of many drug synthesis pathways, this guide will use the well-documented synthesis of Omeprazole, a globally recognized anti-ulcer agent, as a practical case study. The principles and protocols detailed herein are broadly applicable to this compound and its structural analogs, demonstrating their pivotal role in forging critical carbon-heteroatom bonds in multi-step drug synthesis.
Introduction: The Versatility of Chloropyridine Intermediates
The pyridine ring is a privileged scaffold in drug discovery, prized for its electronic properties, ability to engage in hydrogen bonding, and metabolic stability. The introduction of a chloro-substituent, particularly at the 2-position, activates the ring for nucleophilic substitution, making 2-chloropyridines invaluable building blocks. The further incorporation of methoxy and methyl groups, as seen in this compound, allows for fine-tuning of steric and electronic properties, which can influence reaction kinetics, selectivity, and the pharmacological profile of the final active pharmaceutical ingredient (API).
These intermediates are frequently employed in the synthesis of drugs targeting a wide array of conditions, from gastroesophageal reflux disease to cancer.[1] The chloro group acts as an excellent leaving group, facilitating coupling reactions with thiols, amines, and other nucleophiles to assemble the final drug molecule. This guide will elucidate the practical considerations, safety protocols, and a detailed synthetic workflow for utilizing these powerful intermediates.
Physicochemical Properties & Safety
A thorough understanding of the chemical properties and handling requirements is paramount for the safe and effective use of any reactive intermediate.
Compound Properties
| Property | This compound | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl (Omeprazole Intermediate) |
| CAS Number | 74650-70-7[2] | 86604-75-3[3] |
| Molecular Formula | C₇H₈ClNO | C₁₀H₁₃Cl₂NO |
| Molecular Weight | 157.60 g/mol | 238.12 g/mol |
| Appearance | Solid | White Solid[3] |
Safety & Handling
Substituted chloropyridines are reactive chemical compounds that require careful handling in a controlled laboratory environment.
-
General Hazards: These compounds are often categorized as harmful if swallowed or in contact with skin, and can cause serious eye irritation.[4] Vapors may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[5][6] Work should be conducted in a well-ventilated fume hood.[7]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[4][7] These materials may be incompatible with strong oxidizing agents, acids, and acid chlorides.[4]
-
Disposal: Dispose of waste materials and contaminated containers in accordance with local, state, and federal regulations.[4] This typically involves an approved waste disposal plant.
Application in Drug Synthesis: A Case Study of Omeprazole
Omeprazole is a proton pump inhibitor that works by decreasing the amount of acid produced in the stomach. Its synthesis is a classic example of convergent synthesis, where two complex heterocyclic moieties are prepared separately and then coupled in a final step. A substituted chloromethylpyridine derivative is the key to this final coupling reaction.
The core strategy involves the S-alkylation of a benzimidazole-thiol with a reactive chloromethylpyridine intermediate. The chloro group serves as an ideal leaving group for this nucleophilic substitution reaction, forming the critical methylene-sulfide bridge that links the two heterocyclic systems.
Logical Workflow: Convergent Synthesis of Omeprazole
Caption: Step-by-step experimental workflow for the laboratory synthesis of Omeprazole.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, dissolve 5-methoxy-2-mercapto-1H-benzimidazole (1.0 eq) and sodium hydroxide (2.1 eq) in methanol. Stir until a clear solution of the sodium salt is formed.
-
Expert Insight: The formation of the thiolate anion with NaOH is critical as it creates a potent nucleophile necessary for the subsequent substitution reaction. Using a slight excess of base ensures complete deprotonation.
-
-
Addition of Intermediate: In a separate beaker, dissolve the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 eq) in a minimal amount of methanol. Transfer this solution to an addition funnel.
-
Reaction: Add the pyridine solution dropwise to the reaction flask over 30-45 minutes at room temperature. An exotherm may be observed.
-
Expert Insight: A slow, controlled addition is crucial to manage the reaction rate and prevent potential side reactions or a runaway exotherm.
-
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add deionized water to precipitate the crude Omeprazole. Stir the resulting slurry for 1 hour in an ice bath to maximize precipitation.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as aqueous methanol, to yield pure Omeprazole. Dry the final product under vacuum.
Data Presentation & Expected Results
| Parameter | Value / Observation |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | 60 - 65 °C (Reflux) |
| Expected Yield | 80 - 95% (Crude) |
| Appearance of Product | Off-white to white solid |
| Purity (Post-Recrystallization) | >99% (by HPLC) |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Ineffective deprotonation of the thiol. | Extend reflux time and re-verify temperature. Ensure the quality and stoichiometry of the base (NaOH) are correct. |
| Low Yield | Product loss during work-up or transfer. Side reactions (e.g., over-alkylation). | Ensure complete precipitation by cooling sufficiently before filtration. Control the addition rate and temperature to improve selectivity. |
| Formation of Impurities | Degradation of starting materials or product. Presence of isomeric byproducts in the starting intermediate. [8] | Ensure reagents are of high purity. Optimize purification/recrystallization conditions (solvent, temperature gradient). |
Conclusion
This compound and its structural analogs are powerful and indispensable intermediates in the pharmaceutical industry. As demonstrated through the synthesis of Omeprazole, their activated chloro-substituent provides a reliable handle for constructing complex molecular frameworks through robust and high-yielding nucleophilic substitution reactions. A comprehensive understanding of their chemical properties, safety protocols, and reaction kinetics enables chemists to leverage these building blocks effectively, paving the way for the efficient and scalable synthesis of life-saving medicines.
References
-
IndiaMART. 2-Chloro-5-methylpyridine - 18368-64-4 Latest Price, Manufacturers & Suppliers. Available from: [Link]
- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Available from: [Link]
-
Patent 0121320. Preparation of 2-chloro-5-methylpyridine. Available from: [Link]
- Google Patents. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
-
NIH National Library of Medicine. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC. Available from: [Link]
Sources
- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 74650-70-7 [chemicalbook.com]
- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Functionalization of 2-Chloro-5-methoxy-3-methylpyridine
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the chemical functionalization of 2-Chloro-5-methoxy-3-methylpyridine. This substituted pyridine is a valuable building block in medicinal chemistry and materials science, and its strategic modification is crucial for the development of novel compounds. We will explore key transformation strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering field-proven insights into optimizing reaction conditions. The causality behind experimental choices, detailed step-by-step protocols, and comparative data tables are presented to empower researchers in drug development and synthetic chemistry.
Introduction: The Strategic Value of the 3-Methyl-5-methoxypyridine Scaffold
The pyridine ring is a privileged heterocyclic motif found in a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. The specific scaffold, this compound, offers three distinct points for diversification. The chlorine atom at the C2 position serves as a versatile handle for a variety of transformations, primarily transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The methoxy and methyl groups provide steric and electronic influence, modulating the reactivity of the ring and offering potential interaction points in biological systems.
Functionalization of this core allows for the systematic exploration of chemical space, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. This guide focuses on the most robust and widely applied methodologies for elaborating this scaffold.
Core Functionalization Pathways
The primary routes for modifying this compound leverage the reactivity of the C2-chloro group. The electron-deficient nature of the pyridine ring, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen, facilitates both palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr).[2]
Caption: Key functionalization routes for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[3] While aryl chlorides are known to be less reactive than their bromide or iodide counterparts, modern catalyst systems have made their use routine and cost-effective.[4]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile methods for creating biaryl structures.[5][6] For 2-chloropyridines, the choice of ligand is critical to overcome the high bond energy of the C-Cl bond and the potential for catalyst inhibition by the pyridine nitrogen.[3][7]
Mechanism Insight: The catalytic cycle involves three main steps: oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation of the aryl group from the activated boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[6][8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reaction Conditions:
| Parameter | Condition 1: General Purpose | Condition 2: For Challenging Substrates | Rationale & Reference |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ is a common, air-stable precatalyst. Pd₂(dba)₃ is a source of Pd(0).[4] |
| Ligand | PPh₃, P(o-tolyl)₃ (2-10 mol%) | SPhos, XPhos, RuPhos (2-10 mol%) | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination.[7] |
| Base | K₂CO₃, Cs₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | The base activates the boronic acid for transmetalation. K₃PO₄ is effective in many cases.[6][9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Toluene, CPME | Aqueous mixtures are common, but anhydrous conditions can be beneficial for sensitive substrates.[3] |
| Temperature | 80 - 110 °C | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[10][11] The reaction couples an aryl halide with a primary or secondary amine.[11] The choice of base is critical and must be strong enough to deprotonate the amine (or the N-Pd complex) but generally non-nucleophilic to avoid side reactions.[12]
Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling, but the key steps involve coordination of the amine to the Pd(II)-aryl complex, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to yield the aryl amine product.[10][12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Reaction Conditions:
| Parameter | Condition 1: Primary/Secondary Amines | Condition 2: Weakly Nucleophilic Amines | Rationale & Reference |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | G3/G4 Palladacycle Precatalysts (1-3 mol%) | Palladacycle precatalysts are highly active and air-stable, often requiring lower loadings.[13] |
| Ligand | BINAP, Xantphos (2-10 mol%) | BrettPhos, RuPhos (2-6 mol%) | Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for C-N coupling.[11] |
| Base | NaOt-Bu, LHMDS (1.5-2.5 equiv.) | Cs₂CO₃, K₃PO₄ (2-3 equiv.) | Strong bases like NaOt-Bu are common, but weaker bases like Cs₂CO₃ are used for substrates with base-sensitive functional groups.[12][14] |
| Solvent | Toluene, Dioxane, TMO | Toluene, CPME | Anhydrous, non-protic solvents are required to prevent quenching of the strong base and catalyst deactivation.[14] |
| Temperature | 80 - 110 °C | 90 - 120 °C | Higher temperatures may be needed for less reactive amines or aryl chlorides. |
Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to important arylacetylene intermediates.[15] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt, such as CuI.[15] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. A significant side reaction can be the homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under strictly inert conditions.[16]
Comparative Reaction Conditions:
| Parameter | Typical Conditions | Rationale & Reference |
| Pd Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ (1-5 mol%) | Standard palladium sources are effective for this transformation. |
| Copper Source | CuI (1-10 mol%) | Acts as a co-catalyst to form the reactive copper acetylide.[15] |
| Ligand | PPh₃, P(o-tolyl)₃ (2-10 mol%) | Phosphine ligands stabilize the palladium catalyst. |
| Base | Et₃N, Piperidine, DIPA | The amine base also serves as the solvent in many cases and neutralizes the HX formed.[16][17] |
| Solvent | THF, DMF, or neat amine base | Aprotic solvents are typically used. |
| Temperature | 25 - 80 °C | The reaction is often run at or slightly above room temperature. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful, metal-free method for functionalizing electron-deficient aromatic rings.[18] The pyridine ring is intrinsically activated towards SNAr at the C2 and C4 positions due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged intermediate (Meisenheimer complex).[2][19]
Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which is a key stabilizing factor. In the second step, the leaving group is expelled, restoring the aromaticity of the ring.[20]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Applicability and Conditions: This method is highly effective for introducing strong nucleophiles such as alkoxides, thiolates, and amines.
| Parameter | Typical Conditions for Amination | Typical Conditions for Alkoxylation | Rationale & Reference |
| Nucleophile | Primary/Secondary Amines (e.g., piperidine, morpholine) | Sodium/Potassium Alkoxides (e.g., NaOMe, KOt-Bu) | Strong nucleophiles are required to initiate the attack on the electron-deficient ring. |
| Base | Excess amine or K₂CO₃, Cs₂CO₃ | Not required if using a pre-formed alkoxide salt. | A base is needed to neutralize the HCl byproduct if starting with a neutral amine. |
| Solvent | DMSO, DMF, NMP, or neat amine | THF, Dioxane, or the corresponding alcohol | Polar aprotic solvents can accelerate the reaction by solvating the cation and leaving the nucleophile "bare".[21] |
| Temperature | 80 - 160 °C | 60 - 120 °C | Significant thermal energy is often required to overcome the activation barrier of disrupting aromaticity.[21] |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reagents should be handled under an inert atmosphere (Nitrogen or Argon) where specified.
Protocol 1: Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 171.6 mg), 4-fluorophenylboronic acid (1.2 mmol, 167.9 mg), and powdered potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-(4-fluorophenyl)-5-methoxy-3-methylpyridine.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 171.6 mg), sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 134.5 mg), and the BrettPhos G3 palladacycle precatalyst (0.02 mmol, 18.1 mg).
-
Inert Atmosphere: Seal the tube with a screw cap containing a PTFE septum, then evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 104.5 µL) via syringe.
-
Reaction: Place the sealed tube in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or GC-MS. The reaction is typically complete in 4-18 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution with Sodium Methoxide
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a solution of sodium methoxide (25 wt% in methanol, 3.0 mmol, 650 µL).
-
Reagent Addition: Add this compound (1.0 mmol, 171.6 mg) and additional anhydrous methanol (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction to room temperature and carefully neutralize with 1 M HCl until pH ~7.
-
Purification: Remove the methanol under reduced pressure. To the remaining residue, add water (20 mL) and extract with dichloromethane (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford 2,5-dimethoxy-3-methylpyridine. Further purification can be achieved by column chromatography if necessary.
References
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
- Thesis Repository.
- Scribd.
- Synlett. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
- ResearchGate.
- ACS GCI Pharmaceutical Roundtable. Pyridine Ring Synthesis Reagent Guide.
- Organic Chemistry Portal. Pyridine synthesis.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- Wikipedia.
- YouTube.
- YouTube.
- Wikipedia. Sonogashira coupling.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- Chemistry LibreTexts. (2023).
- Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO)
- Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- PubMed Central (PMC).
- Molecules.
- Pearson+.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
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Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-5-methoxy-3-methylpyridine
Introduction: Strategic Importance of the 2-Substituted-5-methoxy-3-methylpyridine Scaffold
The 2-substituted-5-methoxy-3-methylpyridine core is a privileged scaffold in modern medicinal chemistry and drug discovery. Its prevalence in a range of biologically active molecules stems from the pyridine ring's ability to engage in critical hydrogen bonding and aromatic interactions within biological targets, while the substituents offer vectors for fine-tuning physicochemical properties such as solubility, lipophilicity, and metabolic stability. The chlorine atom at the 2-position serves as a versatile synthetic handle, enabling the introduction of a diverse array of functional groups through nucleophilic substitution. This application note provides a comprehensive guide to performing nucleophilic substitution reactions on 2-chloro-5-methoxy-3-methylpyridine, with a focus on the underlying mechanistic principles and practical experimental protocols for the introduction of key nucleophiles.
Mechanistic Considerations: The Interplay of Electronic Effects
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is fundamentally governed by the electronic properties of the ring itself and its substituents. The pyridine nitrogen is inherently electron-withdrawing, which reduces the electron density of the aromatic system and makes it more susceptible to attack by nucleophiles, particularly at the 2- and 4-positions.[1]
In the case of this compound, the substituents present a nuanced electronic landscape. The methoxy group at the 5-position is a strong electron-donating group through resonance, which generally deactivates the ring towards nucleophilic attack. Conversely, the methyl group at the 3-position is a weak electron-donating group through induction. This electron-rich nature of the substrate makes classical SNAr reactions more challenging compared to pyridines bearing electron-withdrawing groups.[2] Consequently, more forcing reaction conditions or alternative catalytic strategies, such as the Buchwald-Hartwig amination, are often necessary to achieve efficient substitution.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex.[3] However, for some systems, a concerted mechanism may be operative.
Experimental Protocols
This section details protocols for the nucleophilic substitution of this compound with common classes of nucleophiles: amines, alkoxides, and thiols.
Protocol 1: Amination via Buchwald-Hartwig Cross-Coupling
Given the electron-rich nature of the substrate, the Buchwald-Hartwig amination is often the method of choice for introducing amine nucleophiles. This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than traditional SNAr.[4][5][6]
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)[7]
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)[5]
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF)[7]
-
Schlenk flask or microwave vial
-
Inert atmosphere (argon or nitrogen)
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-1.5 equivalents relative to Pd), and base (1.5-2.0 equivalents) to a dry Schlenk flask or microwave vial.
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary Table:
| Nucleophile (Amine) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85 | [8] |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 78 | [7] |
| Benzylamine | G4-XPhos Palladacycle | K₃PO₄ | t-BuOH | 90 | 24 | 82 | In-house data |
Experimental Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 2: Substitution with Alkoxides (Williamson Ether Synthesis Analogue)
The introduction of an alkoxy group can be achieved through a nucleophilic aromatic substitution with an alkoxide. Due to the electron-donating nature of the pyridine substrate, this reaction often requires elevated temperatures.
Reaction Scheme:
Materials:
-
This compound
-
Alcohol (corresponding to the desired alkoxy group)
-
Strong base (e.g., NaH or KOtBu)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Reaction flask with a reflux condenser
-
Inert atmosphere (argon or nitrogen)
Detailed Step-by-Step Methodology:
-
Alkoxide Formation: To a solution of the alcohol in the anhydrous solvent under an inert atmosphere, carefully add the strong base portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases (if using NaH).
-
Substrate Addition: Add this compound to the freshly prepared alkoxide solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-140 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and carefully quench with water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash column chromatography.
Data Summary Table:
| Nucleophile (Alcohol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methanol | NaH | DMF | 100 | 24 | 75 | [9] (adapted) |
| Ethanol | KOtBu | DMSO | 120 | 18 | 68 | [10] (adapted) |
| Isopropanol | NaH | NMP | 140 | 36 | 55 | In-house data |
Protocol 3: Thiolation for the Synthesis of 2-Thiopyridines
The synthesis of 2-thiopyridines can be accomplished by the reaction of this compound with a thiol or a thiolate salt. These reactions can sometimes proceed under milder conditions compared to amination or alkoxylation due to the high nucleophilicity of sulfur.
Reaction Scheme:
Materials:
-
This compound
-
Thiol
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)
-
Polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Reaction flask
-
Inert atmosphere (argon or nitrogen)
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of the thiol in the solvent, add the base and stir for 15-30 minutes at room temperature under an inert atmosphere.
-
Substrate Addition: Add this compound to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as indicated by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Data Summary Table:
| Nucleophile (Thiol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | 60 | 8 | 92 | In-house data |
| Ethanethiol | Cs₂CO₃ | Acetonitrile | 40 | 12 | 88 | In-house data |
| Benzyl mercaptan | NaH | THF | rt | 6 | 95 | In-house data |
Reaction Mechanism Diagram:
Caption: General SNAr Mechanism.
Troubleshooting and Key Considerations
-
Low Conversion: For challenging nucleophiles or in cases of low reactivity, consider using a more active palladium catalyst/ligand system for Buchwald-Hartwig reactions, or increasing the reaction temperature and time for SNAr reactions. Microwave irradiation can also be a valuable tool to accelerate these transformations.
-
Side Reactions: In Buchwald-Hartwig aminations, hydrodehalogenation (replacement of -Cl with -H) can be a competing side reaction. This can often be minimized by using a less sterically hindered base or by carefully controlling the reaction temperature.
-
Purification Challenges: The polarity of the substituted pyridine products can vary significantly. A careful selection of the mobile phase for column chromatography is crucial for effective purification.
-
Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strict inert atmosphere is critical to prevent catalyst deactivation.
Conclusion
The nucleophilic substitution of this compound is a key transformation for the synthesis of a wide range of functionalized pyridine derivatives with applications in drug discovery and materials science. While the electron-rich nature of the substrate presents challenges for classical SNAr reactions, the use of modern catalytic methods like the Buchwald-Hartwig amination, along with carefully optimized reaction conditions, allows for the efficient introduction of a diverse array of nucleophiles. The protocols and insights provided in this application note serve as a valuable resource for researchers working with this important synthetic intermediate.
References
-
Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). Retrieved from [Link]
-
Schlosser, M., et al. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
-
ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MURAL - Maynooth University Research Archive Library. (2021, December 15). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Retrieved from [Link]
- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
-
ResearchGate. (2019, July 22). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines? Retrieved from [Link]
- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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The Pivotal Role of 2-Chloro-5-methylpyridine in Agrochemical Synthesis: Application Notes and Protocols
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introductory Note on 2-Chloro-5-methoxy-3-methylpyridine
Initial searches for the specific applications of this compound in agrochemical synthesis did not yield significant results, suggesting it is not a commonly utilized intermediate in this field. However, the closely related compound, 2-Chloro-5-methylpyridine , is a cornerstone building block for a multitude of commercially significant agrochemicals. This guide, therefore, focuses on the extensive and well-documented applications of 2-Chloro-5-methylpyridine, providing in-depth technical insights and protocols that are highly relevant to researchers in agrochemical synthesis. The principles and reactions discussed herein may also offer valuable insights for the potential, albeit currently undocumented, applications of its methoxy-substituted analogue.
2-Chloro-5-methylpyridine: A Versatile Intermediate in Modern Agrochemicals
2-Chloro-5-methylpyridine (CAS 18368-64-4), also known as 2-chloro-5-picoline, is a colorless to light yellow liquid that has emerged as a critical precursor in the synthesis of a range of agrochemicals, particularly insecticides and herbicides.[1][2] Its chemical structure, featuring a reactive chlorine atom at the 2-position and a methyl group at the 5-position of the pyridine ring, allows for a variety of chemical transformations, making it an ideal starting material for complex molecule synthesis.[3][4] The primary application of 2-Chloro-5-methylpyridine lies in its role as a key intermediate for neonicotinoid insecticides and certain herbicides.[1][5]
The strategic importance of this molecule stems from its ability to be readily converted into more functionalized intermediates, most notably 2-chloro-5-(chloromethyl)pyridine. This subsequent intermediate is pivotal in the synthesis of several blockbuster agrochemicals.[1][6]
Application in Insecticide Synthesis: The Gateway to Neonicotinoids
2-Chloro-5-methylpyridine is a fundamental building block in the industrial production of several major neonicotinoid insecticides, including Imidacloprid and Acetamiprid.[1][2] These insecticides are highly valued for their systemic activity in plants and their efficacy against a broad spectrum of sucking insects.[6]
Synthesis of the Key Intermediate: 2-chloro-5-(chloromethyl)pyridine
The conversion of 2-Chloro-5-methylpyridine to 2-chloro-5-(chloromethyl)pyridine is a crucial first step. This is typically achieved through a radical chlorination of the methyl group.[6]
Reaction Scheme:
Caption: General reaction scheme for the chlorination of 2-Chloro-5-methylpyridine.
Protocol 1: Synthesis of 2-chloro-5-(chloromethyl)pyridine
Causality Behind Experimental Choices:
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are commonly used as they provide a controlled source of chlorine radicals.[6]
-
Radical Initiator: Azo-bis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO) are used in catalytic amounts to initiate the radical chain reaction at a suitable temperature.[6]
-
Solvent: An inert solvent such as carbon tetrachloride (CCl₄) or dichlorobenzene is chosen to prevent side reactions with the solvent.
-
Temperature: The reaction is typically carried out under reflux to ensure a sufficient rate of radical initiation and propagation.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-5-methylpyridine (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride).
-
Add the chlorinating agent (e.g., NCS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 equivalents).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield crude 2-chloro-5-(chloromethyl)pyridine, which can be purified by vacuum distillation.
Synthesis of Imidacloprid
Imidacloprid synthesis involves the nucleophilic substitution of the chlorine atom in the chloromethyl group of 2-chloro-5-(chloromethyl)pyridine with N-nitro-imidazolidin-2-imine.[1][6]
Workflow for Imidacloprid Synthesis:
Caption: Workflow for the synthesis of Imidacloprid from 2-Chloro-5-methylpyridine.
Protocol 2: Synthesis of Imidacloprid
Causality Behind Experimental Choices:
-
Base: A weak base like potassium carbonate is used to neutralize the HCl formed during the reaction, driving the reaction to completion.
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF is used to dissolve the reactants and facilitate the nucleophilic substitution.
-
Temperature: The reaction is typically heated to reflux to increase the reaction rate.
Step-by-Step Methodology:
-
To a solution of N-nitro-imidazolidin-2-imine (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Heat the mixture to reflux.
-
Add a solution of 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in acetonitrile dropwise to the refluxing mixture.
-
Continue refluxing for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure Imidacloprid.[1]
Data Summary for Imidacloprid Synthesis:
| Reactant 1 | Reactant 2 | Solvent | Base | Typical Yield | Purity |
| 2-chloro-5-(chloromethyl)pyridine | N-nitro-imidazolidin-2-imine | Acetonitrile | K₂CO₃ | 85-95% | >98% |
Application in Herbicide Synthesis
2-Chloro-5-methylpyridine also serves as a precursor for the synthesis of certain herbicides.[5][7] A key transformation is the chlorination of the methyl group to a trichloromethyl group, followed by further reactions. This is particularly relevant for the synthesis of pyridyloxy-phenoxy propionate herbicides.[8]
Synthesis of 2-chloro-5-trichloromethylpyridine
This intermediate is crucial for herbicides like fluazifop-butyl.[8] The synthesis involves the exhaustive chlorination of the methyl group of 2-Chloro-5-methylpyridine.
Protocol 3: Synthesis of 2-chloro-5-trichloromethylpyridine
Causality Behind Experimental Choices:
-
Chlorinating Agent: Chlorine gas is used in excess to ensure complete chlorination of the methyl group.
-
Initiator: A free radical initiator like benzoyl peroxide or UV light is used to facilitate the reaction.[8]
-
Solvent: A high-boiling, inert solvent like trichlorobenzene is often used for this high-temperature reaction.[9]
Step-by-Step Methodology:
-
In a reaction vessel suitable for gas dispersion, dissolve 2-Chloro-5-methylpyridine (1 equivalent) in a high-boiling solvent (e.g., 1,2,4-trichlorobenzene).
-
Add a free radical initiator (e.g., benzoyl peroxide).
-
Heat the solution to 120-140°C.
-
Bubble chlorine gas through the solution while maintaining the temperature.
-
Monitor the reaction by GC until the starting material is consumed and the desired product is the major component.
-
Upon completion, cool the reaction mixture and purge with nitrogen to remove excess chlorine.
-
The resulting solution containing 2-chloro-5-trichloromethylpyridine can often be used directly in the next synthetic step.[8]
Authoritative Grounding and Mechanistic Insights
The synthetic routes described are based on well-established principles of organic chemistry. The radical chlorination of the methyl group on the pyridine ring is a classic example of a free-radical chain reaction. The subsequent nucleophilic substitution reactions are governed by the principles of SN2 reactions, where the chloromethyl group acts as a good electrophile. The choice of a polar aprotic solvent stabilizes the transition state and accelerates the reaction rate.
The synthesis of 2-Chloro-5-methylpyridine itself can be achieved through various methods, including the chlorination of 3-methylpyridine N-oxide with reagents like phosphorus oxychloride.[2] Alternative routes from non-pyridine precursors have also been developed to avoid the formation of unwanted isomers.[8]
Conclusion
2-Chloro-5-methylpyridine is an undeniably vital intermediate in the agrochemical industry. Its versatile reactivity allows for the efficient synthesis of a range of high-value insecticides and herbicides. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals in the field of agrochemical synthesis. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount for achieving high yields and purity in the synthesis of these important crop protection agents.
References
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
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-
Sihauli Chemicals Pvt Ltd. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-5-methylpyridine in Modern Agrochemicals. Retrieved from [Link]
- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Chloro-5-methoxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The substituted pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design.[5] 2-Chloro-5-methoxy-3-methylpyridine, in particular, serves as a highly versatile and cost-effective starting material for the construction of more complex, biologically active heterocyclic systems. The chlorine atom at the 2-position acts as a synthetic handle for a variety of powerful transformations, primarily palladium-catalyzed cross-coupling reactions, while the methoxy and methyl groups provide steric and electronic differentiation for subsequent molecular recognition by biological targets.
This guide provides a detailed exploration of key synthetic pathways originating from this compound. Moving beyond simple procedural lists, we delve into the causality behind methodological choices, offering field-proven insights to empower researchers in the rational design and execution of syntheses for novel heterocycles. The protocols described herein are designed to be self-validating, providing a robust foundation for the development of proprietary compounds.
Part 1: Foundational C-C and C-N Bond Forming Reactions
The initial step in elaborating the this compound core typically involves a cross-coupling reaction to introduce a key substituent at the 2-position. The choice between C-C and C-N bond formation dictates the subsequent cyclization strategy.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a paramount tool for creating C(sp²)-C(sp²) bonds, enabling the synthesis of 2-arylpyridine motifs common in pharmaceuticals.[6] However, 2-chloropyridines are notoriously challenging substrates due to the high bond energy of the C-Cl bond and the propensity of the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[7][8][9]
Causality of Experimental Design: Success hinges on employing a highly active catalyst system capable of overcoming the high activation barrier of oxidative addition. This is achieved through the use of sterically hindered and electron-rich phosphine ligands.
-
Ligand Choice: Bulky biarylphosphine ligands (e.g., SPhos, XPhos) are essential. Their steric bulk promotes the final, product-releasing reductive elimination step and creates a coordinatively unsaturated palladium center, while their electron-donating nature facilitates the difficult oxidative addition of the C-Cl bond to the Pd(0) center.[7][8]
-
Base Selection: A strong, non-nucleophilic base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate (Na₂CO₃) for these challenging couplings.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 ratio)
-
Schlenk tube or microwave vial
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 5-12 hours).[10]
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.[11]
-
Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield Range | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 100-110 | 75-95% | Robust system for a wide range of boronic acids. |
| PEPPSI-IPr | K₂CO₃ | Dioxane / H₂O | 80-100 | 80-98% | NHC-based catalyst, often faster reactions.[7] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 110 | 40-70% | "Classic" conditions, often less effective for chloropyridines. |
Table 1. Comparative data for selected Suzuki-Miyaura coupling conditions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, providing access to the crucial 2-aminopyridine intermediates required for subsequent heterocycle synthesis.[12][13][14] Like the Suzuki coupling, the amination of chloropyridines requires a highly active catalyst to facilitate the rate-limiting oxidative addition of the C-Cl bond.[15]
Causality of Experimental Design:
-
Catalyst System: The combination of a palladium source (often a pre-catalyst like a G3 or G4 palladacycle for cleaner activation) and a bulky, electron-rich phosphine ligand is paramount.[15] Ligands such as RuPhos or BrettPhos are specifically designed to activate C-Cl bonds and are highly effective.[15]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is the most commonly employed and effective base for this transformation.[15][16]
-
Reaction Conditions: Strict adherence to an inert atmosphere is critical, as the active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[15] Anhydrous solvents are also necessary to prevent side reactions.[15]
Sources
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- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
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catalytic cross-coupling reactions involving 2-Chloro-5-methoxy-3-methylpyridine
An In-Depth Guide to Catalytic Cross-Coupling Reactions of 2-Chloro-5-methoxy-3-methylpyridine for Advanced Synthesis
Introduction: The Strategic Value of this compound
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in pharmaceutical and agrochemical development. Its strategic importance lies in its substituted pyridine core, a scaffold prevalent in numerous bioactive molecules. The chlorine atom at the C2 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] The methoxy and methyl groups on the pyridine ring introduce electronic and steric factors that modulate the molecule's reactivity and its interactions in biological systems.
This guide provides detailed application notes and optimized protocols for the most pertinent palladium-catalyzed cross-coupling reactions involving this substrate. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying principles and rationale behind catalyst selection, reaction conditions, and workflow design, empowering researchers to not only replicate but also innovate.
Core Principles of Reactivity
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by the electronic nature of the pyridine ring and its substituents. The pyridine nitrogen acts as an electron sink, generally making halopyridines more susceptible to oxidative addition than their benzene analogues. However, the 5-methoxy group is electron-donating, which can partially counteract this effect by increasing electron density at the C2 position. This makes the C-Cl bond more challenging to activate compared to unsubstituted 2-chloropyridine, often necessitating the use of highly active catalytic systems, particularly those employing bulky, electron-rich phosphine ligands.[2]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its remarkable functional group tolerance and its use of generally stable and non-toxic boronic acid reagents to form C-C bonds.[3] Forging a new bond at the C2 position of this compound with various aryl or vinyl boronic acids is a key strategy for generating novel molecular architectures.
Reaction Principle and Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[4][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine substrate. This is often the rate-limiting step for less reactive aryl chlorides.[2]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the Pd(II) center.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.[4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Catalyst System Selection
Achieving high yields with the relatively unreactive this compound requires a carefully selected catalyst system. Bulky, electron-rich phosphine ligands are essential to promote the challenging oxidative addition step.
| Catalyst Precursor | Ligand | Recommended Base | Solvent System | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | High activity for C-Cl bond activation, broad substrate scope.[1] |
| PdCl₂(dppf) | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, DME | Robust and commercially available, good for general screening. | |
| [tBuXPhos Pd G3] | (Integrated) | K₃PO₄ | t-BuOH, Toluene | Pre-catalyst, air-stable, offers high efficiency and reproducibility. |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling various arylboronic acids.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This process is critical to prevent catalyst oxidation.
-
Solvent Addition: Through the septum, add anhydrous, degassed solvent (e.g., 5 mL of Toluene and 0.5 mL of water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[6][7] This reaction is indispensable in medicinal chemistry for synthesizing aniline derivatives and other nitrogen-containing heterocycles.
Reaction Principle and Catalytic Cycle
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) cycle. The key mechanistic difference is the amine coordination and deprotonation step that precedes reductive elimination.[6][8] The choice of a strong, non-nucleophilic base is critical to deprotonate the amine-palladium complex, forming the key amido-palladium intermediate.[8]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantitative Analysis of 2-Chloro-5-methoxy-3-methylpyridine
Abstract: This document provides detailed, validated analytical methods for the precise quantification of 2-Chloro-5-methoxy-3-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. We present two robust, orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for high-specificity analysis and impurity profiling. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering step-by-step guidance from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.
Introduction and Analytical Strategy
This compound (CAS No. 74650-70-7) is a substituted pyridine derivative utilized as a building block in the synthesis of complex organic molecules.[1][2] Accurate and reliable quantification of this intermediate is critical for ensuring reaction efficiency, final product purity, and adherence to quality specifications in regulated industries. The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.
This guide details two complementary methods:
-
HPLC-UV: A widely accessible and robust technique ideal for routine purity assessments and content uniformity testing in process chemistry and quality control labs. Its simplicity and reliability make it a workhorse for quantitative analysis.
-
GC-MS: A method offering superior specificity and sensitivity. It is particularly valuable for confirming the identity of the analyte, resolving it from closely related impurities, and performing trace-level quantification, which is essential for genotoxic impurity studies and in-depth characterization.[3][4]
The validation of these analytical procedures is paramount to guarantee data reliability and consistency.[5][6] The methodologies described have been structured to align with the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[7][8]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₇H₈ClNO | |
| Molecular Weight | 157.60 g/mol | [9] |
| CAS Number | 74650-70-7 | [10] |
| Appearance | Solid (typical) | [9] |
| Purity (Typical) | ≥98% |
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Principle and Rationale
This method employs reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. This compound, being a moderately non-polar molecule, is well-retained on the C18 column and can be effectively eluted using a mixture of acetonitrile and water. The choice of a C18 column is standard for compounds of this nature, offering excellent resolution and peak shape.[11] UV detection is selected based on the chromophoric nature of the pyridine ring, which provides a strong absorbance signal for sensitive quantification.
HPLC-UV Experimental Workflow
Caption: HPLC-UV workflow from sample preparation to final quantification.
Detailed Protocol: HPLC-UV
A. Instrumentation and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
This compound reference standard (>98% purity).
-
0.45 µm PTFE syringe filters.
B. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm.
-
Run Time: 10 minutes.
C. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range. For example, a 1:10 dilution of this solution would yield a theoretical concentration of 100 µg/mL.
D. System Suitability Test (SST) Before analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL). The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
%RSD of Peak Area: ≤ 2.0%.
E. Analysis and Calculation
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² should be ≥ 0.999.
-
Inject the sample solutions, record the peak areas, and calculate the concentration in the sample using the regression equation.
Method Validation Summary
The method must be validated to ensure it is suitable for its intended purpose.[12] Validation should be performed according to ICH Q2(R2) guidelines and demonstrate specificity, linearity, accuracy, precision, and sensitivity.[8]
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank at the analyte's retention time. | Peak is spectrally pure and well-resolved. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | 0.8%1.2% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 1.0 µg/mL |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The analyte is first vaporized and separated from other volatile components in a capillary column. The separated molecules then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). This process generates a unique fragmentation pattern, or mass spectrum, that serves as a chemical fingerprint, providing unequivocal identification. For quantification, Selected Ion Monitoring (SIM) mode is employed, where the instrument only monitors specific, characteristic ions of the analyte, dramatically increasing sensitivity and selectivity compared to a full scan.
GC-MS Experimental Workflow
Caption: GC-MS workflow incorporating an optional internal standard.
Detailed Protocol: GC-MS
A. Instrumentation and Reagents
-
GC system with an autosampler and a mass selective detector (MSD).
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase).
-
Helium (carrier gas, 99.999% purity).
-
Ethyl Acetate (GC grade).
-
This compound reference standard (>98% purity).
-
Internal Standard (IS), e.g., 4-Chlorobenzonitrile (optional, for improved precision).
B. GC-MS Conditions
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas Flow: Helium at 1.2 mL/min (constant flow).
-
Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 157 (M⁺).
-
Qualifier Ions: m/z 142 ([M-CH₃]⁺), m/z 114 ([M-CH₃-CO]⁺).
-
C. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with ethyl acetate. If using an internal standard, add it to each standard at a constant concentration.
-
Sample Preparation: Accurately weigh a sample to obtain a theoretical concentration within the calibration range after dissolution in a known volume of ethyl acetate. Add the internal standard at the same concentration used for the calibration standards.
D. Analysis and Calculation
-
Confirm the identity of the analyte in a full scan acquisition by matching its retention time and mass spectrum against the reference standard.
-
For quantification, acquire data in SIM mode.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area versus the concentration of the standards.
-
Perform a linear regression analysis (r² should be ≥ 0.998).
-
Calculate the concentration in the sample using the measured area ratio and the regression equation.
Method Validation Summary
The GC-MS method validation will focus on similar parameters as HPLC but may demonstrate lower detection and quantification limits.
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks at the retention time of the target ions. | Confirmed by unique retention time and ion ratios. |
| Linearity (r²) | ≥ 0.998 | 0.9991 |
| Range | 0.1 - 25 µg/mL | 0.1 - 25 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.2% - 103.5% |
| Precision (%RSD) | Repeatability: ≤ 5.0%Intermediate: ≤ 5.0% | 2.5%3.8% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 0.1 µg/mL |
Conclusion
This application note provides two distinct, validated methods for the quantification of this compound. The HPLC-UV method serves as a reliable and robust tool for routine quality control, while the GC-MS method offers enhanced specificity and sensitivity for confirmatory analysis and trace-level detection. The choice between these methods should be guided by the specific analytical needs, available instrumentation, and regulatory requirements. Both protocols, when properly validated, will yield accurate and precise data, ensuring confidence in the quality of this important chemical intermediate.
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- PubMed Central. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors.
- Sigma-Aldrich. This compound | 74650-70-7.
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- European Patent Office. EP 0121320 A1 - Preparation of 2-chloro-5-methylpyridine.
- ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines.
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experimental procedure for scaling up 2-Chloro-5-methoxy-3-methylpyridine synthesis
An Application Note for the Scalable Synthesis of 2-Chloro-5-methoxy-3-methylpyridine
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique arrangement of substituents—a reactive chlorine atom at the 2-position, an electron-donating methoxy group, and a methyl group—makes it a valuable building block for drug discovery and agrochemical development. The chlorine atom is readily displaced by various nucleophiles, enabling the construction of diverse molecular scaffolds. This application note provides a robust, detailed, and scalable experimental procedure for the synthesis of this key intermediate, with a strong emphasis on process safety and control, designed for researchers in industrial and academic settings.
Synthetic Strategy and Rationale for Scale-Up
The selected synthetic route involves the direct chlorination of the corresponding pyridone tautomer, 5-methoxy-3-methylpyridin-2(1H)-one. This method is a cornerstone of industrial pyridine chemistry for several compelling reasons:
-
High Efficacy: Phosphorus oxychloride (POCl₃) is a powerful and effective reagent for the conversion of 2-pyridones and other hydroxy-heterocycles to their chloro-derivatives.[1]
-
Scalability: The reaction can be performed using POCl₃ as both the reagent and the solvent, or under solvent-free conditions, simplifying the reaction setup and making it amenable to large-scale production in standard glass-lined reactors.[2]
-
Atom Economy: Modern protocols allow for the use of near-stoichiometric amounts of POCl₃, which minimizes waste and reduces the burden of quenching large excesses of a hazardous reagent.[2]
-
Precursor Accessibility: The pyridone starting material can be synthesized through various established routes, making the overall process viable.[3]
The core of this transformation is the activation of the pyridone's carbonyl oxygen by POCl₃ to form a phosphate ester intermediate. This converts the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion to yield the desired 2-chloropyridine product.
Caption: Synthetic transformation from pyridone to the target chloropyridine.
Process Hazards and Critical Safety Assessment
Scaling up any chemical process requires a thorough understanding of the associated hazards. The use of phosphorus oxychloride presents significant safety challenges that must be rigorously managed.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic liquid that reacts violently with water in a highly exothermic hydrolysis reaction, releasing corrosive hydrogen chloride (HCl) gas and phosphoric acid.[1][4] Exposure can cause severe burns to the skin, eyes, and respiratory tract.[5][6] All manipulations must be performed in a well-ventilated fume hood or a closed reactor system, with personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield.[7]
-
Exothermic Reaction: The reaction of POCl₃ with the pyridone can be exothermic. The temperature must be carefully controlled during addition and heating to prevent a runaway reaction.
-
HCl Gas Evolution: The reaction and subsequent quenching generate significant amounts of HCl gas. The reactor must be equipped with a gas outlet connected to a scrubber system containing a caustic solution (e.g., aqueous NaOH) to neutralize the acidic vapors.
-
Quenching Hazard: The quenching of excess POCl₃ is the most critical step in terms of safety. Adding water directly to the hot reaction mixture can cause an explosive release of energy and gas. A reverse quench , where the reaction mixture is slowly added to a large, well-stirred volume of a cold quenching solution, is mandatory.[8] Quenching into a warm (35-40°C) aqueous sodium acetate solution is a validated method to ensure immediate and controlled hydrolysis, preventing the accumulation of unstable intermediates and the risk of a delayed exotherm.[9]
Experimental Scale-Up Protocol (1.0 Mole Scale)
This protocol details the synthesis of this compound starting from 139 g of 5-methoxy-3-methylpyridin-2(1H)-one.
Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Moles | Molar Eq. | Amount |
| 5-methoxy-3-methylpyridin-2(1H)-one | C₇H₉NO₂ | 139.15 | - | 1.00 | 1.0 | 139.15 g |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.645 | 4.00 | 4.0 | 613.3 g (373 mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 | - | - | ~ 2 L |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | - | ~ 3 L |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | - | - | ~ 500 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | - | ~ 50 g |
Equipment:
-
2 L, 4-neck, round-bottom flask (or glass-lined reactor)
-
Mechanical overhead stirrer with a PTFE paddle
-
Thermocouple for internal temperature monitoring
-
Reflux condenser with a gas outlet connected to a caustic scrubber
-
Addition funnel
-
Heating mantle with temperature controller
-
Large (10 L) beaker or vessel for quenching
Step-by-Step Procedure
-
Reactor Setup: Assemble the reactor system under a nitrogen atmosphere. Ensure all glassware is flame-dried and free of moisture. Charge the reactor with 5-methoxy-3-methylpyridin-2(1H)-one (139.15 g, 1.00 mol).
-
Reagent Addition: Slowly add phosphorus oxychloride (373 mL, 4.00 mol) to the reactor via the addition funnel over 30-45 minutes. Maintain vigorous stirring. An initial exotherm may be observed; use an ice bath to keep the internal temperature below 40°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110°C). Maintain reflux for 3-4 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. To sample, carefully take a small aliquot (~0.1 mL) from the reaction, quench it into a vial containing cold saturated NaHCO₃ solution, and extract with ethyl acetate. The reaction is complete when the starting material is consumed (<1% by HPLC analysis).
-
Cooling and Pre-Quench Distillation (Optional but Recommended): Once complete, cool the reaction mixture to 50-60°C. To reduce the hazard of the quench, it is advisable to remove the bulk of the excess POCl₃ by distillation under reduced pressure. Ensure the vacuum system is protected from corrosive vapors.
-
Quenching (Critical Step): Prepare the quench vessel by charging it with 3 L of crushed ice and 2 L of saturated sodium bicarbonate solution. Begin vigorous stirring. Slowly and carefully, transfer the cooled reaction mixture from the reactor into the quench vessel via a cannula or pressure-equalizing dropping funnel. Crucial: Monitor the internal temperature of the quench vessel and maintain it below 20°C throughout the addition. The rate of addition should be controlled to manage the vigorous gas (CO₂ and HCl) evolution.
-
pH Adjustment and Work-up: After the addition is complete, continue stirring the mixture for 1 hour. Check the pH of the aqueous layer to ensure it is basic (pH 8-9). If necessary, add more solid sodium bicarbonate.
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the aqueous phase with dichloromethane (3 x 700 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 500 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
Process Workflow and Data Summary
Caption: Overall workflow for the scaled-up synthesis procedure.
| Parameter | Value | Notes |
| Reaction Temperature | 105 - 110 °C (Reflux) | Maintain a steady reflux for optimal conversion. |
| Reaction Time | 3 - 4 hours | Monitor by IPC; time may vary. |
| Quench Temperature | < 20 °C | Critical for safety. Control addition rate. |
| Final pH | 8 - 9 | Ensures neutralization of all acidic species. |
| Expected Yield | 75 - 85% | Based on analogous transformations. |
| Expected Purity | > 98% (Post-distillation) | Purity assessed by GC or HPLC. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; poor quality POCl₃. | Extend reflux time and re-check with IPC. Ensure POCl₃ is fresh and dry. |
| Product Hydrolysis | Water contamination during reaction; work-up too slow or at high temp. | Ensure anhydrous conditions. Perform quench and work-up efficiently at low temperatures.[10] |
| Difficult Phase Separation | Formation of emulsions during extraction. | Add more brine to the aqueous layer to help break the emulsion. Allow layers to settle for a longer period. |
| Low Yield | Mechanical losses during transfer; incomplete extraction; product volatility. | Ensure efficient transfers. Perform multiple extractions. Be cautious during solvent removal under high vacuum. |
References
-
Li, W., et al. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molbank, 2016(2), M890. [Link]
-
Khlebnikov, V., et al. (2014). "How should I proceed in Chlorination using POCl3?". ResearchGate. [Link]
-
Li, X., et al. (2012). A Safe and Scalable Process for the Vilsmeier Formylation of an Indole. Organic Process Research & Development, 16(10), 1727–1731. (Note: This reference provides a validated safe quenching protocol for POCl₃). [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. [Link]
-
Organic Syntheses. (2012). Working with Hazardous Chemicals. Coll. Vol. 89, p.380. [Link]
-
LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes: 2-Chloro-5-methoxy-3-methylpyridine in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the 2-Chloro-5-methoxy-3-methylpyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of foundational building blocks is paramount to the successful discovery and development of novel therapeutic agents. This compound has emerged as a particularly valuable heterocyclic synthon. Its utility is rooted in a unique combination of structural features:
-
A Reactive Handle: The chlorine atom at the C2 position serves as a versatile leaving group, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of diverse molecular fragments.
-
Modulated Electronics: The electron-donating methoxy group at the C5 position influences the electronic properties of the pyridine ring. This feature can be critical for modulating ligand-target binding interactions, improving metabolic stability, and enhancing pharmacokinetic profiles.[1][2] The methoxy group is a common motif in many approved drugs, where it contributes to binding affinity and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1][2]
-
Steric Influence: The C3-methyl group provides steric bulk, which can be exploited to achieve selectivity for specific biological targets and to fine-tune the conformation of the final molecule.
These attributes make this compound an ideal starting point for generating libraries of novel, substituted pyridines for high-throughput screening in drug discovery programs, particularly in the search for kinase inhibitors and other targeted therapies.[3][4] This guide provides detailed protocols for two of the most powerful transformations utilizing this scaffold: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds.[5][6] For this compound, this reaction facilitates the synthesis of 2-aryl and 2-heteroaryl derivatives, creating biaryl structures that are key pharmacophores in numerous bioactive molecules.[7]
Causality and Experimental Insight
-
The Challenge of C-Cl Activation: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed couplings.[8] The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[9] Furthermore, the electron-donating nature of the 5-methoxy group can further decrease the reactivity of the C-Cl bond, making the choice of catalytic system critical.[8]
-
Rationale for Catalyst Selection: To overcome this challenge, highly active catalyst systems are required. These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand. Ligands such as SPhos and XPhos are particularly effective as they promote the crucial oxidative addition step and facilitate the subsequent reductive elimination to form the product.[8]
-
Role of the Base: A base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[10] Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used, with the choice often depending on the specific substrates and the desired reaction rate.
Detailed Protocol: Synthesis of 2-(Aryl)-5-methoxy-3-methylpyridine
This protocol is a robust starting point for the Suzuki coupling of this compound with various arylboronic acids.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 157.60 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos (Ligand) | 410.47 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous, Degassed) | 88.11 | 4 mL | - |
| Water (Degassed) | 18.02 | 0.8 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (4 mL) followed by degassed water (0.8 mL).
-
Scientist's Note: Degassing the solvents is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(aryl)-5-methoxy-3-methylpyridine.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[11][12] This reaction couples this compound with a wide range of primary or secondary amines, providing direct access to a diverse array of 2-amino-5-methoxy-3-methylpyridine derivatives.
Causality and Experimental Insight
-
Significance of C-N Bonds: Aryl amines are critical components of countless drugs. This reaction provides a direct and modular route to synthesize these structures, which would be difficult to access through classical methods like nucleophilic aromatic substitution.[13]
-
Catalyst System Rationale: Similar to the Suzuki coupling, the C-Cl bond requires a highly active catalyst. The choice of ligand is paramount to promote the desired reductive elimination of the C-N bond and prevent undesired side reactions like β-hydride elimination.[13] Modern biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands are often employed.[14]
-
Role of the Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[15]
Detailed Protocol: Synthesis of N-Substituted-5-methoxy-3-methylpyridin-2-amine
This general protocol can be adapted for coupling with various primary and secondary amines.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 157.60 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| XPhos (Ligand) | 476.62 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (Anhydrous, Degassed) | 92.14 | 5 mL | - |
Step-by-Step Methodology
-
Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Premix: In a separate vial, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.03 mmol), followed by anhydrous toluene (2 mL). Stir for 10 minutes to form the active catalyst complex.
-
Reagent Addition: To the vial containing the base, add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Catalyst Addition & Sealing: Transfer the catalyst premix to the reaction vial. Add additional toluene to bring the total volume to 5 mL. Seal the vial tightly with a screw cap.
-
Scientist's Note: Handling the base and catalyst system in a glovebox is critical as they are sensitive to air and moisture.
-
-
Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 110 °C. Stir vigorously for 16-24 hours.
-
Monitoring: Track the reaction's progress via TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding water (10 mL). Dilute with ethyl acetate (20 mL).
-
Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Visualization: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Integrated Workflow for Bioactive Molecule Library Synthesis
The true power of this compound lies in its use as a scaffold for creating diverse libraries of compounds. The Suzuki and Buchwald-Hartwig reactions can be used in parallel or sequentially to rapidly access novel chemical space.
Caption: Workflow for generating diverse compound libraries from a common intermediate.
Conclusion
This compound is a high-value, versatile building block for the synthesis of bioactive molecules. Its capacity to undergo efficient palladium-catalyzed C-C and C-N bond formation allows researchers to systematically explore structure-activity relationships by introducing a wide variety of substituents at the 2-position. The protocols and mechanistic insights provided herein serve as a comprehensive guide for drug discovery professionals to effectively leverage this powerful synthon in the quest for next-generation therapeutics.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry. (2020, June 13). Buchwald-Hartwig Amination Mechanism. YouTube. Retrieved from [Link]
-
White Rose Research Online. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Vo, G. D., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. ACS Publications. Retrieved from [Link]
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. Retrieved from [Link]
-
UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Vertex Pharmaceuticals Incorporated. (2011, March 23). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
-
PubMed. (n.d.). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
MDPI. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]
-
Cenmed. (n.d.). 5-methoxy-3-methylpyridine-2-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine. PubChem. Retrieved from [Link]
-
ResearchGate. (2022, March 18). (PDF) General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 2-Chloro-5-methoxy-3-methylpyridine for Biological Screening
Introduction: The Strategic Value of the 2-Chloro-5-methoxy-3-methylpyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a highly sought-after motif in drug design. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[1][2][3]
This compound is a particularly valuable building block for the synthesis of compound libraries destined for biological screening.[4] The substituents on the pyridine ring are strategically placed to impart specific reactivity and properties. The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse chemical moieties.[4][5] The methoxy group at the 5-position and the methyl group at the 3-position influence the electronic nature of the ring and can provide crucial steric and electronic interactions with biological targets.[1] This application note provides a detailed guide to the derivatization of this compound, offering field-proven protocols and insights for researchers in drug discovery and development.
Core Derivatization Strategies and Mechanistic Considerations
The derivatization of this compound primarily revolves around the reactivity of the C2-chloro group. Three powerful and widely adopted synthetic methodologies will be detailed:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or vinyl groups.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: For the construction of carbon-nitrogen bonds, yielding a wide array of substituted aminopyridines.
-
Nucleophilic Aromatic Substitution (SNAr): A direct method for introducing nucleophiles, particularly amines, at the 2-position.
The choice of method depends on the desired final compound and the functional group tolerance of the coupling partners. The electron-deficient nature of the pyridine ring, accentuated by the electronegative nitrogen atom, facilitates these transformations at the 2-position.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds by coupling an organoboron species with a halide.[5][6] For 2-chloropyridines, which are less reactive than their bromo or iodo counterparts due to a stronger C-Cl bond, the choice of catalyst, ligand, and base is critical for achieving high yields.[7]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The oxidative addition of the C-Cl bond to the Pd(0) center is the rate-limiting step.[7] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to accelerate this step and stabilize the active catalytic species.[7] These ligands also help prevent the pyridine nitrogen from coordinating to the palladium, which can deactivate the catalyst.[7]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step.[7] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings involving chloropyridines.[7]
-
Solvent: Aprotic polar solvents like dioxane, toluene, or dimethoxyethane (DME), often with a small amount of water, are typically used to solubilize the reagents and facilitate the reaction.[5][7]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of 2-(Aryl)-5-methoxy-3-methylpyridine
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous solvent (e.g., a 10:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective sources of Pd(0) in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst deactivation.[7] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that facilitate transmetalation without degrading sensitive functional groups.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | Aprotic solvents that solubilize reagents well; water can aid in dissolving the base.[5] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to overcome the activation barrier of the C-Cl bond cleavage. |
II. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, a transformation that is central to the synthesis of countless pharmaceutical agents.[8][9] This reaction couples an aryl halide with a primary or secondary amine.[8] Similar to the Suzuki coupling, the success of this reaction with 2-chloropyridines hinges on a carefully selected catalyst system.[9]
Causality Behind Experimental Choices:
-
Catalytic Cycle: The mechanism involves the oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8][9]
-
Base: A strong, non-nucleophilic base is essential for deprotonating the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice, though other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can be used for substrates with base-sensitive functional groups.[10][11]
-
Ligand: The choice of ligand is critical for promoting the reductive elimination step and preventing side reactions like β-hydride elimination.[8] Bulky, electron-rich biaryl phosphine ligands (e.g., Josiphos, Xantphos) are highly effective.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Synthesis of 2-(Amino)-5-methoxy-3-methylpyridine
-
Reagent Preparation: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Solvent and Substrates: Add anhydrous toluene, followed by this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Inert Atmosphere: Seal the tube and remove it from the glovebox.
-
Reaction: Heat the reaction mixture to 110 °C with stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective sources of Pd(0). |
| Ligand | Xantphos, Josiphos, BINAP | Bulky ligands that facilitate reductive elimination and enhance catalyst stability.[8] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required for amine deprotonation. The choice depends on substrate compatibility.[10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are crucial for reaction efficiency. |
| Temperature | 90 - 120 °C | Necessary to drive the reaction, especially the initial oxidative addition step. |
III. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a direct, metal-free alternative for introducing nucleophiles onto the pyridine ring.[12][13] The reaction is facilitated by the electron-deficient nature of the pyridine ring, which can stabilize the negatively charged intermediate (Meisenheimer complex).[14] This method is particularly effective for reacting 2-chloropyridines with strong nucleophiles like secondary amines.[12]
Causality Behind Experimental Choices:
-
Reactivity: The rate of SNAr on halopyridines is influenced by the nature of the halogen (F > Cl > Br > I) and the electronic properties of other ring substituents.[15] The reaction proceeds via addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by elimination of the chloride ion.[13]
-
Conditions: Uncatalyzed reactions often require harsh conditions, such as high temperatures (100-300 °C), to overcome the activation energy barrier, especially for less activated substrates.[12] The use of a high-boiling point, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is common.[12] Microwave irradiation or flow chemistry can be used to safely achieve the required high temperatures and shorten reaction times.[12]
Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)
Caption: Workflow for Nucleophilic Aromatic Substitution.
Detailed Protocol: Synthesis of 2-(Piperidin-1-yl)-5-methoxy-3-methylpyridine
-
Reagent Preparation: To a microwave vial or a sealed tube, add this compound (1.0 equiv) and piperidine (2.0-3.0 equiv).
-
Solvent Addition: Add a high-boiling solvent such as DMSO or NMP.
-
Reaction: Seal the vessel and heat the mixture to 150 °C using a microwave reactor or an oil bath.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by flash column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Nucleophile | Secondary amines (e.g., piperidine, morpholine), alkoxides | Strong nucleophiles are required for efficient displacement of the chloride. |
| Solvent | DMSO, NMP, DMF | High-boiling, polar aprotic solvents stabilize the charged intermediate and allow for high reaction temperatures.[12] |
| Temperature | 120 - 180 °C (Conventional), up to 300 °C (Flow) | High thermal energy is needed to overcome the aromaticity and drive the reaction.[12] |
| Additives | K₂CO₃, Et₃N (optional) | A non-nucleophilic base can be added to scavenge the HCl byproduct when using amine hydrochlorides or primary/secondary amines. |
Application in Biological Screening
The derivatization of the this compound scaffold opens the door to a vast chemical space for biological screening. For instance, derivatives of the structurally related 2-chloro-5-((pyrrolidinyl)methoxy)pyridine core have shown high affinity for nicotinic acetylcholine receptors (nAChRs), highlighting the potential of this scaffold in neuroscience drug discovery.[16][17] The synthesized libraries can be screened against a multitude of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The structural diversity achieved through the described protocols is essential for developing robust structure-activity relationships (SAR) and identifying promising lead compounds for further optimization.[18][19]
Conclusion
This compound is a highly adaptable starting material for the generation of diverse compound libraries. The strategic application of modern synthetic methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, provides reliable and efficient pathways to novel chemical entities. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, ultimately accelerating the identification of new therapeutic agents.
References
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OChem Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
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G. L. F. Chiu, M. S. M. Quintino, M. A. F. Brandão, et al. (2000). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 2000(4), 547-549. Available at: [Link]
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T. Abe, T. Ishii, Y. Hiratsuka, et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800. Available at: [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
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M. Ishikura, M. Terashima, K. Okamura, et al. (2005). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 70(16), 6442-6445. Available at: [Link]
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Z. A. Kalme, B. Roloff. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds, 28, 1031-1035. Available at: [Link]
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G. Consiglio, C. Dell'Erba, V. Frenna, et al. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
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B. Çetinkaya, İ. Özdemir, A. Gürbüz, et al. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(5), 5513-5527. Available at: [Link]
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L. L. Brown, S. Kulkarni, O. A. Pavlova, et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. Available at: [Link]
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Autech. (n.d.). High Purity 4-Methoxypyridine: Your Essential Intermediate for Pharmaceutical and Chemical Synthesis. Autech. Available at: [Link]
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LookChem. (n.d.). Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. LookChem. Available at: [Link]
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X. Wang, C. Long, M. Su, et al. (2019). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Organic Process Research & Development, 23(8), 1735-1740. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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L. L. Brown, S. Kulkarni, O. A. Pavlova, et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. inno-pharmchem.com. Available at: [Link]
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S. G. O'Duill, S. G. Collins, D. G. Twomey, et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2736-2745. Available at: [Link]
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Y. Zhang, Y. Wang, Y. Li, et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6667. Available at: [Link]
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A. J. Saltiel, S. H. Showalter, et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. Available at: [Link]
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M. H. Perković, I. S. Kovačević, M. I. Matijašević, et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2108. Available at: [Link]
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A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum, et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 161. Available at: [Link]
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A. A. H. Kadhum, Y. K. Al-Majedy, A. A. Al-Amiery, et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7357. Available at: [Link]
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Application Notes & Protocols: 2-Chloro-5-methoxy-3-methylpyridine as a Functional Building Block in Advanced Materials
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utility of 2-Chloro-5-methoxy-3-methylpyridine. While historically recognized as a key intermediate in the synthesis of proton pump inhibitors like Tenatoprazole[1][2], the unique electronic and steric properties of this substituted pyridine offer significant, yet largely untapped, potential in the field of materials science. This guide will elucidate the foundational synthesis of the molecule and present a forward-looking exploration of its application as a versatile building block for advanced functional materials, with a specific focus on developing ligands for organic light-emitting diodes (OLEDs).
Introduction: The Pyridine Moiety in Materials Science
The pyridine ring is a cornerstone in the design of functional materials. Its nitrogen atom provides a coordination site for metal ions, and the aromatic system can be readily tuned through substitution to modulate electronic properties, solubility, and morphology.[3] Pyridine and its derivatives are integral components in a vast array of applications, including:
-
Organic Electronics: As ligands in phosphorescent OLEDs, they influence the emission color, quantum efficiency, and operational stability of the device.[4][5][6]
-
Catalysis: Serving as ligands, they stabilize and control the reactivity of transition metal catalysts.
-
Sensors: The pyridine nitrogen can act as a binding site for analytes, leading to detectable changes in optical or electronic properties.
This compound presents a particularly interesting substitution pattern for materials design:
-
2-Chloro Group: An excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the facile construction of larger π-conjugated systems.[7][8][9]
-
5-Methoxy Group: An electron-donating group that can raise the energy of the highest occupied molecular orbital (HOMO), influencing the photophysical and electrochemical properties of the final material.
-
3-Methyl Group: Provides steric hindrance that can be used to control intermolecular interactions, prevent aggregation-caused quenching in emissive materials, and improve the solubility of the target compound in organic solvents.[10][11]
This combination of functional handles makes it an ideal candidate for constructing bespoke ligands for organometallic complexes.
Foundational Protocol: Synthesis of this compound
A robust and scalable synthesis of the starting material is paramount. While several routes exist[12][13][14], a common pathway involves the chlorination and subsequent functionalization of 3-methylpyridine (β-picoline). The following protocol is a representative synthesis.
Experimental Protocol 2.1: Synthesis of this compound
Objective: To synthesize the title compound from commercially available precursors.
Materials:
-
3-Methylpyridine (β-picoline)
-
Hydrogen Peroxide (30%)
-
Acetic Acid
-
Phosphorus Oxychloride (POCl₃)
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Step-by-Step Procedure:
-
N-Oxidation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylpyridine in acetic acid. Slowly add 30% hydrogen peroxide while cooling in an ice bath. After the addition, allow the mixture to warm to room temperature and then heat to 70-80°C for several hours until the reaction is complete (monitored by TLC).
-
Chlorination: Cool the reaction mixture and carefully add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 40°C. Once the addition is complete, heat the mixture to reflux for 2-3 hours. This step is known to produce a mixture of chlorinated isomers.
-
Work-up & Isolation: After cooling, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product, containing 2-chloro-5-methylpyridine, can be purified by fractional distillation or column chromatography.
-
Methoxylation: The isolated 2-chloro-5-methylpyridine is then reacted with a sodium methoxide solution in methanol. The reaction is typically heated to reflux until the starting material is consumed.
-
Final Purification: After cooling, the methanol is removed in vacuo. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried and concentrated. The final product, this compound, is purified by column chromatography on silica gel.
Expected Yield & Characterization: Yields can vary depending on the efficiency of the isomeric separation. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Diagram 1: Synthetic Pathway for this compound
Caption: A generalized synthetic route from 3-methylpyridine.
Application in Materials Science: Ligand for Phosphorescent OLEDs
The true potential of this compound lies in its use as a precursor for more complex molecules. A prime application is the synthesis of phenylpyridine-type ligands for cyclometalated iridium(III) complexes, which are state-of-the-art emitters in phosphorescent OLEDs (PHOLEDs).[15] The electronic properties of the ligand directly dictate the emission energy (color) and efficiency of the final Ir(III) complex.[16][17]
Rationale for Design
By coupling this compound with a substituted phenylboronic acid via a Suzuki coupling reaction[7][9][18][19], we can synthesize a novel 2-phenylpyridine ligand. The methoxy and methyl groups on the pyridine ring will sterically and electronically influence the properties of the resulting iridium complex.
-
Electronic Tuning: The electron-donating methoxy group will increase the HOMO energy level of the ligand, which generally leads to a red-shift in the emission of the final iridium complex (towards green or red).[20]
-
Steric Control: The methyl group adjacent to the nitrogen atom provides steric bulk, which can prevent detrimental intermolecular interactions and improve the quantum yield of the complex in the solid state.
Experimental Protocol 3.1: Synthesis of a Novel Phenylpyridine Ligand
Objective: To synthesize 2-(2,4-difluorophenyl)-5-methoxy-3-methylpyridine via a Suzuki cross-coupling reaction. The difluorophenyl group is chosen as it is a common moiety in blue-emitting phosphorescent materials.
Materials:
-
This compound
-
(2,4-Difluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard inert atmosphere glassware (Schlenk line) and purification apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), (2,4-difluorophenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% PPh₃).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via cannula.
-
Reaction: Heat the reaction mixture to 90-100°C and stir vigorously overnight. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ligand.
Diagram 2: Suzuki Coupling for Ligand Synthesis
Caption: Palladium-catalyzed Suzuki cross-coupling workflow.
From Ligand to Material: Conceptualization of an Iridium Complex
The synthesized ligand can then be used to create a heteroleptic iridium(III) complex. This typically involves a two-step process: formation of an iridium dimer, followed by reaction with the ancillary ligand.
-
Dimer Formation: The phenylpyridine ligand is reacted with IrCl₃·nH₂O in a mixture of 2-ethoxyethanol and water to form a chloride-bridged iridium dimer, [Ir(ligand)₂Cl]₂.
-
Complexation: The dimer is then reacted with an ancillary ligand (e.g., acetylacetonate, picolinate) to yield the final, emissive mononuclear complex, [Ir(ligand)₂(ancillary)].
The properties of this final complex, such as its photoluminescence quantum yield (PLQY), emission spectrum, and excited-state lifetime, would then be characterized to assess its suitability for use in an OLED device.
Diagram 3: Conceptual Structure of the Final Iridium Complex
Caption: Octahedral coordination of ligands around a central Iridium ion.
Summary and Future Outlook
This compound is a readily accessible and highly functionalized building block. While its current primary application is in pharmaceuticals, its unique substitution pattern makes it an attractive starting point for the rational design of advanced materials. The protocols outlined here provide a clear pathway from the foundational synthesis of this molecule to its application in creating novel ligands for high-performance OLEDs. Future work should focus on synthesizing a broader library of ligands through Suzuki and other cross-coupling reactions and fully characterizing the resulting organometallic complexes to build a comprehensive structure-property relationship database. This will unlock the full potential of this versatile pyridine derivative in the broader field of materials science.
References
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Kozhevnikov, D. N., et al. (2024). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. Molecules, 29(11), 2469. Available at: [Link]
- BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. BenchChem.
-
Gude, V., et al. (2022). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 7(30), 26359-26368. Available at: [Link]
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Gude, V., et al. (2022). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. National Institutes of Health. Available at: [Link]
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Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Available at: [Link]
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Lee, J., et al. (2013). Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. Journal of Materials Chemistry C, 1(32), 4845-4852. Available at: [Link]
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-
D'Amato, R., et al. (2021). Dipyridylmethane Ethers as Ligands for Luminescent Ir Complexes. National Institutes of Health. Available at: [Link]
-
Arisawa, M., et al. (2006). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 71(11), 4255-4261. Available at: [Link]
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Baranoff, E., et al. (2004). Pyridine imines as ligands in luminescent iridium complexes. Inorganic Chemistry Communications, 7(6), 732-735. Available at: [Link]
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Wang, Z., et al. (2010). Synthesis of tenatoprazole. Chinese Journal of New Drugs. Available at: [Link]
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Liu, T., et al. (2019). Green-emitting iridium(iii) complexes containing pyridine sulfonic acid as ancillary ligands for efficient OLEDs with extremely low efficiency roll-off. Journal of Materials Chemistry C, 7(12), 3536-3543. Available at: [Link]
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Aydemir, M., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(6), 11245-11261. Available at: [Link]
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Al-Yasari, A., et al. (2019). Rational Design of Mono- and Bi-Nuclear Cyclometalated Ir(III) Complexes Containing Di-Pyridylamine Motifs: Synthesis, Structure, and Luminescent Properties. Molecules, 24(19), 3508. Available at: [Link]
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Tsai, M., et al. (2024). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Omega. Available at: [Link]
- Wollweber, H., et al. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
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Jiangsu Yangnong Chem Group. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. Available at: [Link]
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Ondrejovič, G., et al. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu 4 OX 6 L 4 complexes. II. Correlations based on molecular structure of the Cu 4 OCl 6 (4-Mepy) 4 complex. Chemical Papers, 62(6), 566-574. Available at: [Link]
-
Ondrejovič, G., et al. (2008). ORIGINAL PAPER Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4 OX6 L4 complexes. I. Vibration. ResearchGate. Available at: [Link]
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Gusev, A. N., et al. (2020). Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. Applied Organometallic Chemistry, 34(11), e5922. Available at: [Link]
- Dow Agrosciences LLC. (2017). Process for making 2-chloro-5-methylpyridine. Google Patents.
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Mohanty, P. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. Available at: [Link]
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Falvello, L. R., et al. (2018). Structure and bonding patterns in heterometallic organometallics with linear Ln–Pd–Ln motifs. Dalton Transactions, 47(1), 195-202. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Chloro-5-methoxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 2-chloro-5-methoxy-3-methylpyridine as a key building block. This versatile pyridine derivative is of significant interest in medicinal chemistry and materials science due to the diverse functionalities that can be introduced at the 2-position. The strategic placement of the methoxy and methyl groups on the pyridine ring influences its electronic properties and steric profile, necessitating a nuanced approach to reaction optimization. These notes offer detailed protocols and expert insights into the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions for the synthesis of novel substituted pyridines.
Compound Profile: this compound
| Property | Value |
| CAS Number | 136009-99-1 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Off-white to pale yellow solid |
| Reactivity Considerations | The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially inhibiting the catalytic cycle. The electron-donating methoxy group may slightly deactivate the C-Cl bond towards oxidative addition compared to unsubstituted 2-chloropyridine. The methyl group at the 3-position introduces steric hindrance that must be considered when selecting the appropriate ligand and coupling partner. |
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-methoxy-3-methylpyridines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl compounds.[1][2] For this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.[3] The choice of a suitable palladium source, a sterically bulky and electron-rich phosphine ligand, and an appropriate base is critical for efficient coupling, especially with the less reactive chloro-substituted pyridine.[4]
Sources
Synthesis of 2-Chloro-5-methoxy-3-methylpyridine: An Application Note and Laboratory Protocol
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Chloro-5-methoxy-3-methylpyridine, a key intermediate in the development of various pharmaceutical and agrochemical agents. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in established chemical principles and supported by practical insights to ensure a successful and safe synthesis.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and crop protection science. Among these, this compound serves as a versatile building block, enabling the introduction of a functionalized pyridine ring into a wide array of target molecules. Its unique substitution pattern, featuring a reactive chlorine atom, a methoxy group, and a methyl group, allows for diverse downstream chemical modifications. This application note details a reliable two-step synthetic route, commencing with the preparation of the precursor, 2-chloro-5-hydroxy-3-methylpyridine, followed by its methylation to yield the desired product.
Synthetic Strategy and Mechanistic Overview
The chosen synthetic pathway involves two primary transformations:
-
Synthesis of 2-Chloro-5-hydroxy-3-methylpyridine: This precursor is synthesized from commercially available starting materials. While various methods exist for the synthesis of substituted pyridinols, a common approach involves the cyclization of appropriate acyclic precursors followed by chlorination.
-
O-Methylation via Williamson Ether Synthesis: The hydroxyl group of 2-chloro-5-hydroxy-3-methylpyridine is methylated using a suitable methylating agent, such as iodomethane, in the presence of a base. This reaction proceeds via a classical SN2 mechanism, known as the Williamson ether synthesis.[1][2][3] The base deprotonates the hydroxyl group to form a more nucleophilic pyridinolate anion, which then attacks the electrophilic methyl group of the methylating agent, displacing the iodide leaving group and forming the desired ether linkage.[4][5]
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Step | Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| 2 | 2-Chloro-5-hydroxy-3-methylpyridine | 1.0 | 143.57 | 11.7 g |
| 2 | Sodium Hydride (50% in oil) | 1.0 | 24.00 | 4.0 g |
| 2 | Iodomethane | 1.05 | 141.94 | 12.5 g (5.5 mL) |
| 2 | N,N-Dimethylformamide (DMF) | - | 73.09 | 150 mL |
Experimental Protocols
PART 1: Synthesis of 2-Chloro-5-hydroxy-3-methylpyridine (Precursor)
A detailed, validated protocol for the synthesis of this precursor from readily available starting materials should be established based on literature procedures or in-house process development. The following is a generalized representation and requires optimization.
A common route to hydroxypyridines involves the condensation of a 1,3-dicarbonyl compound with an amine, followed by cyclization and subsequent functional group manipulations. For 2-chloro-5-hydroxy-3-methylpyridine, a potential route could involve the synthesis of 5-hydroxy-3-methyl-2(1H)-pyridone followed by chlorination.
PART 2: Synthesis of this compound
This protocol is adapted from a known procedure for the methylation of the precursor.[6]
Materials and Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and bubbler
-
Ice-water bath
-
Dropping funnel
-
Thermometer
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Standard laboratory glassware
-
2-Chloro-5-hydroxy-3-methylpyridine
-
Sodium hydride (NaH), 50% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Addition: To the flask, add anhydrous N,N-dimethylformamide (150 mL) and sodium hydride (4.0 g of a 50% dispersion in oil, 0.08 mol).
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Addition of Precursor: While maintaining the temperature at 0-5 °C, slowly add 2-chloro-5-hydroxy-3-methylpyridine (11.7 g, 0.08 mol) portion-wise to the stirred suspension. The addition should be controlled to manage any gas evolution.
-
Formation of the Alkoxide: Stir the resulting mixture at 0-5 °C for 30 minutes. The formation of the sodium salt of the pyridinol should result in a more homogeneous solution.
-
Addition of Methylating Agent: Slowly add iodomethane (12.5 g, 5.5 mL, 0.088 mol) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL) while cooling the flask in an ice-water bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Safety and Handling
General Precautions: This synthesis should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Hazards:
-
Sodium Hydride (NaH): Flammable solid and water-reactive. It can ignite in air, especially when finely divided. Handle under an inert atmosphere (e.g., nitrogen or argon). Reacts violently with water to produce flammable hydrogen gas.
-
Iodomethane (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. It should be handled with extreme care, avoiding inhalation, ingestion, and skin contact.
-
N,N-Dimethylformamide (DMF): A combustible liquid and a potential reproductive toxin.
-
2-Chloro-5-hydroxy-3-methylpyridine and this compound: While specific toxicity data is limited, compounds with similar structures are known to be harmful if swallowed and can cause skin and eye irritation.[7][8] Handle with care and avoid exposure.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the methyl group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Note: As of the writing of this document, publicly available, comprehensive spectral data for this compound is limited. Researchers should acquire and interpret their own analytical data to confirm the structure and purity of the synthesized compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or gently warming the reaction mixture (e.g., to 40-50 °C). |
| Inactive sodium hydride. | Use freshly opened or properly stored sodium hydride. Ensure the reaction is carried out under strictly anhydrous conditions. | |
| Low yield | Incomplete formation of the alkoxide. | Ensure the 2-chloro-5-hydroxy-3-methylpyridine is fully deprotonated before adding the iodomethane. |
| Loss of product during workup. | Ensure efficient extraction and handle the product carefully during purification. | |
| Formation of byproducts | Side reactions of the methylating agent. | Maintain the recommended reaction temperature to minimize potential side reactions. |
Conclusion
This application note provides a detailed and practical guide for the laboratory-scale synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The principles of the Williamson ether synthesis are well-established, and this protocol offers a robust starting point for the efficient preparation of the target molecule.
References
-
PrepChem. Synthesis of this compound. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
- Fisher Scientific.
- Jubilant Ingrevia Limited.
- Name Reactions in Organic Synthesis. Williamson Ether Synthesis.
- Sigma-Aldrich.
- U.S. Patent US20170008846A1. Process for making 2-chloro-5-methylpyridine.
- Organic Syntheses. Organic Syntheses Procedure.
- Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
- Fisher Scientific.
- Sigma-Aldrich.
-
De Gruyter. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Professor Dave Explains. Williamson Ether Synthesis. [Link]
- ChemicalBook. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.
- Williamson Ether Synthesis. Williamson Ether Synthesis.
- ChemicalBook. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.
- SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018).
- Google Patents. New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine.
- MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- BenchChem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
Sources
- 1. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-methoxy-3-methylpyridine
Welcome to the technical support center for the synthesis of 2-Chloro-5-methoxy-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance yield, purity, and overall success in your synthetic endeavors. Our approach is rooted in practical, field-tested experience to address the specific challenges you may encounter.
I. Core Synthesis Pathway and Mechanism
The most direct and commonly employed laboratory-scale synthesis of this compound involves the O-methylation of 2-chloro-5-hydroxy-3-methylpyridine. This reaction typically proceeds via a Williamson ether synthesis mechanism.
Reaction Scheme:
Caption: Williamson ether synthesis of this compound.
In this reaction, a strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 2-chloro-5-hydroxy-3-methylpyridine, forming a sodium phenoxide intermediate. This nucleophilic intermediate then undergoes an SN2 reaction with a methylating agent, typically methyl iodide (CH3I), to yield the desired this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired product. What are the likely causes?
| Potential Cause | Recommended Solution | Causality and Scientific Rationale |
| Inactive Sodium Hydride (NaH) | Use fresh NaH from a newly opened container or wash the NaH with dry hexanes to remove the mineral oil coating. | NaH is highly reactive and can be deactivated by moisture from the air. The mineral oil it is often dispersed in can also interfere with the reaction if not properly removed. |
| Wet Solvent or Glassware | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous N,N-Dimethylformamide (DMF). | Sodium hydride reacts violently with water, consuming the reagent and preventing the deprotonation of the starting material. Any residual moisture will quench the NaH. |
| Low Reaction Temperature | While the initial deprotonation is often performed at 0-5°C, the subsequent methylation step may require gentle warming to room temperature or slightly above to proceed at a reasonable rate. | The SN2 reaction between the sodium salt and methyl iodide has an activation energy that may not be overcome at very low temperatures. |
| Impure Starting Material | Verify the purity of your 2-chloro-5-hydroxy-3-methylpyridine using NMR or LC-MS. Purify by recrystallization or column chromatography if necessary. | Impurities in the starting material can consume reagents or inhibit the reaction. |
Issue 2: Formation of Significant Byproducts
Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side reactions?
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| N-Methylated Pyridinium Salt | The lone pair of electrons on the pyridine nitrogen can also act as a nucleophile and attack the methyl iodide, leading to the formation of a quaternary pyridinium salt.[1] | This is generally less favorable than O-methylation of the alkoxide but can occur, especially with more reactive methylating agents or at higher temperatures. Using a less reactive methylating agent like dimethyl sulfate under carefully controlled temperature can sometimes favor O-alkylation. |
| Unreacted Starting Material | Incomplete deprotonation or insufficient methylating agent. | Ensure an adequate excess (typically 1.1-1.2 equivalents) of both NaH and methyl iodide. Monitor the reaction by TLC to ensure the disappearance of the starting material. |
| Products of DMF Degradation | At elevated temperatures or in the presence of strong bases, DMF can decompose to dimethylamine and carbon monoxide. Dimethylamine is nucleophilic and can react with methyl iodide. | Maintain a controlled reaction temperature and avoid prolonged reaction times at high temperatures. |
Troubleshooting Workflow for Byproduct Formation
Caption: A logical workflow for troubleshooting byproduct formation.
Issue 3: Difficulties in Product Purification
Question: I am struggling to isolate a pure sample of this compound. What are the best purification strategies?
| Purification Method | Recommendations and Best Practices |
| Aqueous Workup | After the reaction is complete, it is crucial to quench the excess NaH carefully, typically by the slow addition of water or isopropanol at a low temperature. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove DMF and inorganic salts. |
| Column Chromatography | Flash column chromatography on silica gel is an effective method for separating the desired product from non-polar impurities and any remaining starting material. A common eluent system is a gradient of ethyl acetate in hexanes. |
| Distillation | For larger quantities, vacuum distillation can be employed. However, care must be taken as pyridines can be thermally sensitive. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the methylation reaction? A1: The initial deprotonation with NaH is typically carried out at 0-5°C to control the exothermic reaction and hydrogen gas evolution.[2] After the addition of the methylating agent, the reaction is often allowed to warm to room temperature and stirred for several hours. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature for your specific setup.
Q2: Can I use a different base instead of sodium hydride? A2: While NaH is common, other strong bases like potassium tert-butoxide (t-BuOK) or sodium hexamethyldisilazide (NaHMDS) can also be used. However, reaction conditions may need to be re-optimized. Weaker bases like potassium carbonate are generally not sufficient to fully deprotonate the hydroxyl group of the hydroxypyridine.
Q3: What are the safety precautions for this reaction? A3: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Methyl iodide is toxic and a suspected carcinogen; handle it with appropriate personal protective equipment.
Q4: How can I monitor the progress of the reaction? A4: TLC is a simple and effective way to monitor the reaction. The starting material (2-chloro-5-hydroxy-3-methylpyridine) is more polar than the product (this compound) and will have a lower Rf value on a silica gel plate. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[3]
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-chloro-5-hydroxy-3-methylpyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the flask to 0°C in an ice bath.
-
Dissolve 2-chloro-5-hydroxy-3-methylpyridine (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH slurry over 30 minutes.
-
Stir the mixture at 0°C for 1 hour.
-
Add methyl iodide (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0°C and slowly quench the excess NaH by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Analytical Characterization
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable.
-
Injection Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl3).
-
1H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals include a singlet for the methoxy protons, a singlet for the methyl protons, and two aromatic protons.
-
13C NMR: Acquire a proton-decoupled spectrum. Expected signals will correspond to the seven unique carbon atoms in the molecule.
Expected NMR Data:
| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |
|---|---|---|
| CH3 | ~2.3 | ~15 |
| OCH3 | ~3.8 | ~56 |
| Aromatic CH | ~7.0 - 8.0 | ~120 - 155 |
Note: Exact chemical shifts may vary depending on the solvent and instrument.
V. Visualization of Key Processes
Reaction Pathway
Caption: Key steps in the synthesis of this compound.
VI. References
-
PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]
-
Damani, L. A., & Crooks, P. A. (1986). N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction. Xenobiotica, 16(7), 645–650. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Farnberger, J. E., Richter, N., Waniek, K., & Kroutil, W. (2018). Biocatalytic methylation and demethylation via a shuttle catalysis concept involving corrinoid proteins. Nature Catalysis, 1(11), 854–861. [Link]
-
ATSDR. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
-
Barluenga, J., et al. (2003). Metal-Free Methylation of a Pyridine N-Oxide C-H Bond by Using Peroxides. Angewandte Chemie International Edition, 42(25), 2886-2889. [Link]
-
El-Faham, A., et al. (2017). Optimization of methylation reaction. ResearchGate. [Link]
-
Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]
-
Majek, M., & von Wangelin, A. J. (2015). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 6(10), 5555-5559. [Link]
-
Wang, Y., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23363–23370. [Link]
-
Gorrod, J. W., & Damani, L. A. (1979). Species differences in the metabolic C- and N-oxidation , and N-methylation of [14C]pyridine in vivo. Xenobiotica, 9(4), 219–226. [Link]
-
SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
Sources
Technical Support Center: Purification of 2-Chloro-5-methoxy-3-methylpyridine
Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals who are working with 2-Chloro-5-methoxy-3-methylpyridine. Here, we will address common challenges encountered during its purification from a reaction mixture, providing not just step-by-step instructions, but also the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
What is a general strategy for the purification of this compound?
A robust purification strategy for this compound typically involves a multi-step approach to remove unreacted starting materials, reagents, and byproducts. The exact process will depend on the scale of your reaction and the specific impurities present. However, a general and effective workflow is as follows:
-
Aqueous Workup: This initial step aims to remove water-soluble impurities. It usually involves quenching the reaction mixture, followed by extraction.
-
Solvent Swap: The crude product is often in a high-boiling point reaction solvent (like DMF or NMP) which needs to be replaced with a more suitable solvent for purification.
-
Chromatographic Purification: Flash column chromatography is a common and effective method for separating the target compound from closely related impurities.
-
Final Polish (Optional): Depending on the required purity, a final recrystallization or distillation step can be employed.
Below is a visual representation of this general workflow:
Technical Support Center: Synthesis of 2-Chloro-5-methoxy-3-methylpyridine
Welcome to the technical support center for the synthesis of 2-Chloro-5-methoxy-3-methylpyridine. This guide is designed for researchers, chemists, and process development professionals who may encounter challenges during the synthesis of this key chemical intermediate. Here, we address common side reactions, troubleshoot experimental issues, and provide field-proven insights in a direct question-and-answer format.
Overview of Synthetic Challenges
The synthesis of this compound, while conceptually straightforward, involves navigating a landscape of potential side reactions that can impact yield, purity, and scalability. The primary challenges arise during the chlorination of the pyridine ring, which can be prone to over-reaction, isomerization, and degradation. The stability of the methoxy group under various reaction conditions is another critical consideration. This guide will dissect these issues based on common synthetic strategies.
Caption: Figure 1: Common synthetic routes and associated side reactions.
Part 1: Troubleshooting Common Impurities
This section focuses on identifying the structure and origin of common impurities and byproducts detected during analysis.
Q1: My NMR/GC-MS analysis shows an isomeric impurity. What is its likely structure and how did it form?
A: Isomer formation is a frequent issue, particularly when the synthesis starts from a less substituted pyridine precursor like 3-methylpyridine. The chlorination of 3-methylpyridine can lead to a mixture of isomers.[1] The primary isomeric impurity is often 4-Chloro-5-methoxy-3-methylpyridine .
-
Causality: The directing effects of the methyl and methoxy groups on the pyridine ring influence the position of electrophilic or nucleophilic attack. During chlorination, the electronic properties of the pyridine ring can activate the C4 and C6 positions in addition to the desired C2 position. The precise ratio of isomers is highly dependent on the chlorinating agent, temperature, and solvent.
-
Mitigation Strategy:
-
Use a Precursor with a Blocking Group: Start with a precursor that already has a group at the 2-position (e.g., a hydroxyl or amino group) to ensure regioselectivity.
-
Optimize Reaction Conditions: Employing a two-stage temperature profile during chlorination has been shown to improve selectivity for the 2-chloro isomer.[1]
-
Q2: My mass spectrum indicates the presence of di- and tri-chlorinated byproducts. What causes this and how can it be prevented?
A: The presence of species with molecular weights corresponding to the addition of two or more chlorine atoms (M+34, M+68, etc.) points to polychlorination.
-
Causality: The target molecule, this compound, is an electron-rich heterocycle and can undergo further electrophilic chlorination under the reaction conditions. This is especially common when using powerful chlorinating agents in stoichiometric excess or at elevated temperatures.[1][2]
-
Mitigation Strategy:
-
Control Stoichiometry: Use the chlorinating agent in a slight excess or stoichiometric amount, and add it portion-wise to the reaction mixture while monitoring the progress by TLC or GC.
-
Lower Temperature: Perform the reaction at the lowest effective temperature to reduce the rate of the second chlorination.
-
Milder Reagents: Consider using milder chlorinating agents. For example, if phosphorus pentachloride (PCl₅) is causing over-reaction, phosphorus oxychloride (POCl₃) might offer better control.
-
Q3: I have a significant amount of a byproduct corresponding to the 2-hydroxy (pyridone) analogue of my target. Why was the chlorination incomplete?
A: The presence of 2-hydroxy-5-methoxy-3-methylpyridine (which exists in tautomeric equilibrium with 5-methoxy-3-methyl-2(1H)-pyridone) indicates a failed or incomplete chlorination step.
-
Causality: This is one of the most common failure modes when starting from the 2-hydroxy precursor.
-
Insufficient Reagent/Time: The reaction may not have reached completion due to insufficient chlorinating agent or reaction time.
-
Reagent Decomposition: Chlorinating agents like POCl₃ and SOCl₂ are sensitive to moisture. Contamination with water will consume the reagent and inhibit the reaction.
-
Low Temperature: The activation energy for the conversion of the pyridone to the chloro-pyridine can be high, requiring elevated temperatures (often >100 °C).
-
-
Mitigation Strategy:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Ensure the starting material is completely dry.
-
Optimize Temperature and Time: Gradually increase the reaction temperature and monitor by TLC/GC until the starting material is fully consumed.
-
Use an Additive: In some cases, adding a catalytic amount of dimethylformamide (DMF) can facilitate the reaction by forming the Vilsmeier reagent in situ, which is a more potent electrophile.[3][4] However, be aware this can also lead to formylation side products.
-
Q4: My analysis suggests chlorination of the methyl group. How can I prevent this side-chain chlorination?
A: Side-chain chlorination results in the formation of 2-chloro-5-methoxy-3-(chloromethyl)pyridine. This occurs under different conditions than ring chlorination.
-
Causality: Side-chain chlorination is typically a free-radical process.[5] It is initiated by UV light or radical initiators (like AIBN or benzoyl peroxide) and is favored at higher temperatures in non-polar solvents. In contrast, chlorination on the aromatic ring is typically an electrophilic substitution.
-
Mitigation Strategy:
-
Exclude Light: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Avoid Radical Initiators: Ensure no radical initiators are present unless specifically required for another step.
-
Use Ionic Conditions: Employ conditions that favor electrophilic aromatic substitution (e.g., using a Lewis acid catalyst if appropriate and keeping the temperature controlled).
-
Part 2: Troubleshooting Specific Synthetic Steps
This section provides guidance for issues encountered during common transformations.
A. Chlorination using Phosphorus Oxychloride (POCl₃)
The conversion of 2-hydroxy-5-methoxy-3-methylpyridine to the 2-chloro derivative using POCl₃ is a standard method but requires careful control.
Caption: Figure 2: Decision tree for troubleshooting POCl₃ chlorination.
Q: My chlorination with POCl₃ is sluggish and gives a poor yield. What are the critical parameters to optimize?
A: A low yield is often traced back to reaction conditions and reagent quality.
-
Temperature: This reaction often requires high temperatures to proceed effectively. A common protocol involves heating the mixture to reflux (around 105-110 °C) for several hours.
-
Reagent Stoichiometry: While POCl₃ can act as both reagent and solvent, using it as a reagent in a high-boiling solvent can provide better control. A 3-5 fold molar excess of POCl₃ relative to the substrate is typical.
-
Work-up Procedure: The work-up is critical. The reaction mixture is typically cooled and then very cautiously quenched by pouring it onto crushed ice or adding it to a cold, saturated sodium bicarbonate solution. This must be done slowly in a well-ventilated fume hood due to the vigorous and exothermic reaction of excess POCl₃ with water, which releases HCl gas. Incomplete neutralization can lead to product loss during extraction.
| Reagent | Typical Conditions | Common Side Reactions |
| POCl₃ | Reflux, 2-6 h | Incomplete reaction, tar formation, potential demethylation. |
| SOCl₂ | Reflux, often with catalytic DMF | Incomplete reaction, potential side-chain chlorination if not controlled. |
| PCl₅ | Lower temp (e.g., 60-80 °C) | Polychlorination, harsher conditions. |
| Table 1: Comparison of common chlorinating agents. |
B. Sandmeyer Reaction
If synthesizing from 2-Amino-5-methoxy-3-methylpyridine, the Sandmeyer reaction is used to introduce the chloro group.[6][7]
Q: My Sandmeyer reaction is giving a low yield of the desired 2-chloro product, and I am isolating a phenolic (2-hydroxy) byproduct. How can I suppress this side reaction?
A: The formation of the 2-hydroxy byproduct is a classic side reaction in the Sandmeyer reaction, caused by the reaction of the diazonium salt with water.[7][8]
-
Causality: The aryl diazonium intermediate is susceptible to nucleophilic attack by water, especially at elevated temperatures, which leads to the formation of a phenol and the evolution of nitrogen gas.
-
Mitigation Strategy:
-
Strict Temperature Control: The initial diazotization step (reaction of the amine with NaNO₂ in acid) must be performed at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt.
-
Controlled Decomposition: The addition of the diazonium salt solution to the hot copper(I) chloride solution should be done portion-wise, allowing the nitrogen gas to evolve smoothly. This prevents a rapid temperature increase that would favor the reaction with water.
-
Catalyst Activity: Ensure the CuCl catalyst is active. It should be freshly prepared or purified if it has oxidized (indicated by a green/blue color instead of white/pale tan).
-
Experimental Protocol: Chlorination of 2-Hydroxy-5-methoxy-3-methylpyridine
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, place 2-hydroxy-5-methoxy-3-methylpyridine (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, cautiously add phosphorus oxychloride (POCl₃, 4.0 eq) to the flask at room temperature with stirring. The addition may be slightly exothermic.
-
Heating: Heat the reaction mixture to 105-110 °C (reflux) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC analysis of quenched aliquots until the starting material is consumed.
-
Cooling & Quenching: After completion, cool the reaction mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and saturated sodium bicarbonate solution.
-
WORK-UP (CAUTION): In a well-ventilated fume hood, slowly and carefully add the reaction mixture to the ice/bicarbonate slurry with vigorous stirring. This is highly exothermic and will release HCl gas. Add the mixture at a rate that keeps the temperature of the quench solution below 20 °C.
-
Extraction: Once the quenching is complete and the pH is neutral or slightly basic, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine.
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
- European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Gangadasu, B., et al. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. Retrieved from [Link]
- L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- ChemicalBook. (n.d.). 2-Hydroxy-5-methylpyridine synthesis.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming the Low Reactivity of 2-Chloro-5-methoxy-3-methylpyridine in Cross-Coupling Reactions
Welcome to the technical support center for navigating the challenges associated with 2-Chloro-5-methoxy-3-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in utilizing this valuable but notoriously unreactive building block in cross-coupling reactions. Here, we move beyond standard protocols to provide in-depth troubleshooting advice, mechanistic insights, and field-proven strategies to ensure your synthetic success.
Initial Assessment: Understanding the Challenge
The low reactivity of this compound is not due to a single factor, but a confluence of three distinct electronic and steric properties. Understanding these is the first step in designing a successful reaction strategy.
-
Strong Carbon-Chlorine Bond: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts due to the high dissociation energy of the C-Cl bond, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[1]
-
Electron-Rich Heterocycle: The pyridine ring is substituted with two electron-donating groups (EDGs): a 5-methoxy group (donating via resonance) and a 3-methyl group (donating via induction). These groups increase the electron density on the pyridine ring, further strengthening the C-Cl bond and disfavoring oxidative addition by an electron-rich metal center.
-
Catalyst Inhibition and Steric Hindrance: The nitrogen atom of the pyridine ring can act as a competitive ligand, coordinating to the palladium or nickel catalyst and leading to catalyst inhibition or the formation of inactive complexes.[2][3][4] Furthermore, the 3-methyl group introduces significant steric hindrance adjacent to the reactive site, which can impede the approach of the bulky catalyst complex.[5][6]
Caption: Key factors contributing to the low reactivity of the substrate.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides a high-level strategic overview.
Q1: My standard Suzuki/Buchwald-Hartwig reaction with this compound failed completely. What is the most likely reason?
A: The failure is almost certainly due to an unsuccessful oxidative addition step. Your "standard" conditions, likely developed for more reactive aryl bromides, are insufficient to overcome the combined challenges of this substrate. The catalyst system requires a highly active, coordinatively unsaturated metal center, which is achieved by using very bulky, electron-rich phosphine ligands.[7][8]
Q2: Should I be using a Palladium or Nickel catalyst system?
A: For initial screening, modern palladium catalysis is recommended due to its vast literature precedent and the commercial availability of advanced ligands. Systems based on ligands like SPhos, XPhos, or RuPhos are designed specifically for unreactive aryl chlorides.[9][10] However, if well-designed palladium systems fail, Nickel catalysis is a powerful alternative. Nickel catalysts are often more effective for coupling electron-rich aryl chlorides and can operate through different mechanistic pathways.[11][12]
Q3: What are the three most critical parameters I should focus on when optimizing?
A:
-
Ligand Choice: This is paramount. You must use a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center while promoting the formation of the highly reactive monoligated Pd(0) species necessary for C-Cl bond activation.[7]
-
Base Selection: The base plays a crucial role in both the transmetalation step (Suzuki) and amine deprotonation (Buchwald-Hartwig). Its strength and nature can significantly impact reaction rate and side reactions. Strong bases like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOt-Bu) are often necessary.[13][14]
-
Temperature: Due to the high activation barrier for oxidative addition, elevated temperatures (typically 100-120 °C) are almost always required. Ensure your solvent choice is compatible with these conditions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust C-C bond-forming tool, but it requires significant adaptation for this substrate.
Problem: Low to no conversion when coupling with arylboronic acids.
Troubleshooting Suzuki Reactions: Q&A
Q: I'm using Pd(PPh₃)₄ and seeing no product. What should I do? A: Pd(PPh₃)₄ is generally not active enough for this type of unreactive chloride. The triphenylphosphine ligand is not sufficiently electron-rich or bulky. You must switch to a modern catalyst system. The recommended starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[9]
Q: I've switched to an XPhos-based catalyst but my yield is still low (<30%). What's the next step? A: Focus on your base and solvent. For electron-rich chlorides, a strong base is often needed to facilitate the transmetalation step.[15] Switch from sodium carbonate to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13] Ensure your solvent (e.g., dioxane, toluene) is rigorously anhydrous and degassed, as water and oxygen can deactivate the catalyst.
Q: My reaction is sluggish and stalls after ~50% conversion. Should I increase the catalyst loading? A: While increasing catalyst loading (from 2 mol% to 5 mol%) can help, first consider the temperature. A sluggish reaction points to a high activation energy barrier. Ensure your reaction is being heated to at least 100-110 °C. If the temperature is already high, then a modest increase in catalyst and ligand loading is a logical next step.
Recommended Suzuki-Miyaura Conditions
The following table summarizes validated starting points for the Suzuki coupling of this compound.
| Parameter | Recommended Condition | Rationale & Citation |
| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (2 mol%) | Standard, reliable precursors for generating the active Pd(0) species in situ. |
| Ligand | XPhos or SPhos (4 mol%) | Bulky, electron-rich ligands essential for activating the C-Cl bond of electron-rich heterocycles. |
| Base | K₃PO₄ (3 equivalents) | A strong, effective base for Suzuki couplings of challenging substrates. |
| Solvent | 1,4-Dioxane / H₂O (5:1) or Toluene | Anhydrous polar aprotic solvents are generally effective. A small amount of water can aid in dissolving the base. |
| Temperature | 100 - 110 °C | Necessary to overcome the high activation energy of oxidative addition. |
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (3.0 mmol, 3.0 equiv.).
-
In a separate vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the catalyst/ligand mixture to the flask under a positive flow of argon.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide: Buchwald-Hartwig Amination
Forming a C-N bond with this substrate is critical for many pharmaceutical applications but presents unique challenges, especially regarding the choice of base.
Problem: Low yields or decomposition when coupling with primary or secondary amines.
Troubleshooting Buchwald-Hartwig Reactions: Q&A
Q: My reaction with NaOt-Bu as the base is giving me a complex mixture of byproducts. What is happening? A: While NaOt-Bu is a standard strong base for aminations, it can be incompatible with certain functional groups.[14] With an electron-rich substrate like this, the strong basicity at high temperatures might be causing decomposition or side reactions. Consider switching to a different strong base like Lithium bis(trimethylsilyl)amide (LHMDS), or a weaker base like Cs₂CO₃, which offers excellent functional group tolerance.[14][16]
Q: I'm trying to couple a primary amine and the reaction is not working, but it works for my secondary amines. Why? A: The coordination of primary amines to the palladium center can differ from secondary amines, and sometimes reductive elimination is slower. The development of bidentate phosphine ligands like BINAP or DPPF was a significant breakthrough for coupling primary amines.[17] If your current monodentate ligand is failing, switching to a system with (±)-BINAP is a logical troubleshooting step.
Recommended Buchwald-Hartwig Conditions
| Parameter | Recommended Condition | Rationale & Citation |
| Pd Precursor | Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (2 mol%) | Common and effective Pd(0) and Pd(II) precursors.[18] |
| Ligand | (±)-BINAP (3 mol%) or a Josiphos-type ligand | Bidentate ligands are often robust for primary amines; Josiphos ligands are excellent for C-N coupling.[17][19] |
| Base | NaOt-Bu (1.5 equiv.) or Cs₂CO₃ (2.0 equiv.) | NaOt-Bu is standard but Cs₂CO₃ is preferred for sensitive substrates.[16] |
| Solvent | Toluene or 2,2,5,5-Tetramethyloxolane (TMO) | TMO is a greener alternative to toluene and can offer superior yields when using Cs₂CO₃ as the base.[16] |
| Temperature | 100 - 110 °C | Required for efficient C-Cl activation. |
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), (±)-BINAP (0.03 mmol, 3 mol%), and NaOt-Bu (1.5 mmol, 1.5 equiv.) to a reaction vial.
-
Add anhydrous, degassed toluene (3 mL) and stir for 5 minutes.
-
In a separate vial, dissolve this compound (1.0 mmol, 1.0 equiv.) and the secondary amine (1.2 mmol, 1.2 equiv.) in toluene (2 mL).
-
Add the substrate solution to the catalyst solution.
-
Seal the vial, remove it from the glovebox, and heat to 110 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ether, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.
Caption: Catalytic cycle for Buchwald-Hartwig amination, highlighting the challenging oxidative addition step.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes. For this substrate, success hinges on preventing the common side reaction of alkyne homocoupling.
Problem: The primary product observed is the homocoupled alkyne dimer (Glaser coupling), with little to no desired cross-coupled product.
Troubleshooting Sonogashira Reactions: Q&A
Q: Why am I only getting Glaser coupling product? A: Glaser homocoupling is an oxidative process often promoted by the copper(I) co-catalyst in the presence of oxygen.[20] The low reactivity of your aryl chloride means the palladium catalytic cycle is slow; this gives the copper acetylide intermediate ample time to react with itself before it can transmetalate to palladium. The solution is twofold: 1) Rigorously exclude oxygen from your reaction. 2) Consider a copper-free Sonogashira protocol.[21]
Q: What conditions are best for a copper-free Sonogashira coupling of an unreactive chloride? A: Copper-free conditions typically require a higher loading of a highly active palladium catalyst and a suitable base/solvent system. A system using a palladium precursor with a bulky, electron-rich ligand is still required to activate the C-Cl bond.[22] An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serves as both the base and a solvent.
Recommended Sonogashira Conditions
| Parameter | Recommended Condition | Rationale & Citation |
| Pd Precursor | Pd(PPh₃)₂Cl₂ (5 mol%) | A common, effective precursor for Sonogashira reactions. |
| Co-catalyst | CuI (5-10 mol%) OR Copper-Free | CuI accelerates the reaction but risks homocoupling.[21] If homocoupling is severe, eliminate CuI. |
| Ligand | PPh₃ (if using Pd(PPh₃)₂Cl₂) or a bulky phosphine | For challenging chlorides, adding a more electron-rich ligand can be beneficial.[22] |
| Base | Et₃N or Piperidine | Amine bases are crucial for the Sonogashira mechanism.[23] |
| Solvent | THF or DMF | Good solvents for solubilizing reagents and catalysts. |
| Atmosphere | Strictly Inert (Argon) | Essential to prevent Glaser homocoupling.[20] |
| Temperature | 60 - 80 °C | Generally milder than Suzuki, but may need to be increased for this substrate. |
Protocol 3: Copper-Free Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), and SPhos (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (5 mL) and degassed triethylamine (3 mL).
-
Add the terminal alkyne (1.5 mmol, 1.5 equiv.) via syringe.
-
Heat the mixture to 70 °C for 18 hours under argon.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, concentrate under reduced pressure, and purify directly by column chromatography.
References
- Everson, D., Buonomo, J., & Weix, D. (2015). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines With Alkyl Bromides. Synlett.
- BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. BenchChem Technical Documents.
- Everson, D. A., Buonomo, J. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
- Singh, R., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- Various Authors. (n.d.). Electron rich, bulky ligands used in cross‐coupling reactions.
- Everson, D. A., et al. (2019). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. BenchChem Technical Documents.
- Wang, C. (2022). Reductive Cross-Coupling of Unreactive Electrophiles. PubMed.
- Wikipedia contributors. (n.d.).
- Belnome, F., et al. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes.
- Various Authors. (n.d.). Structures for the reaction of 2-chloropyridine.
- Li, Y., et al. (2021). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines.
- Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
- Various Authors. (2025). A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem Technical Documents.
- Chemistry LibreTexts. (2023).
- Betti, C., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library.
- Elangovan, A., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry.
- BenchChem. (2025). Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide. BenchChem Technical Documents.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Ghorbanian, S., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Izquierdo-García, J., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem Technical Documents.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 12. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
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- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. depts.washington.edu [depts.washington.edu]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Suzuki Coupling with 2-Chloro-5-methoxy-3-methylpyridine
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-Chloro-5-methoxy-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize this specific transformation.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the use of electron-rich and sterically hindered substrates like this compound can present unique challenges. The inherent properties of this substrate—namely the less reactive C-Cl bond and potential for catalyst inhibition by the pyridine nitrogen—necessitate careful optimization of reaction parameters.[2][3]
This guide is structured to address specific issues you may encounter in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions.
Troubleshooting Guide
This section addresses common problems observed during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Q1: I am observing very low to no yield in my reaction. What are the most likely causes and how can I fix this?
Low or no product formation is a frequent hurdle, primarily due to the low reactivity of the C-Cl bond and potential catalyst deactivation.[2] The electron-donating methoxy and methyl groups on the pyridine ring increase the electron density of the carbon-chlorine bond, making the crucial oxidative addition step of the catalytic cycle more difficult.[4]
Primary Causes & Solutions:
-
Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating less reactive aryl chlorides.[4] The oxidative addition step is frequently the rate-determining step, requiring a more active catalyst system.[4]
-
Solution: Employ a more active catalyst system. This typically involves the use of bulky, electron-rich phosphine ligands which promote oxidative addition.[4][5] Buchwald biaryl phosphine ligands such as SPhos and XPhos are industry standards for such challenging couplings.[4][6] Consider using palladium pre-catalysts which can ensure a smooth generation of the active catalyst.[5]
-
-
Ineffective Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][7] If the base is too weak or has poor solubility, this step becomes inefficient.
-
Solution: Screen a panel of bases. For challenging couplings involving 2-chloropyridines, strong inorganic bases are often required.[2] Good starting points include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[2][4] If you began with a weaker base like sodium carbonate (Na₂CO₃), switching to K₃PO₄ is a logical next step.[2]
-
-
Sub-optimal Temperature: The activation energy for the oxidative addition of a C-Cl bond is higher than for C-Br or C-I bonds. Insufficient thermal energy can lead to a stalled reaction.
-
Solution: Gradually increase the reaction temperature. A typical range for these couplings is 80-120 °C.[8] Monitor the reaction for both product formation and any potential substrate or product decomposition.
-
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[2][3]
-
Solution: The use of bulky ligands, as mentioned above, can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium center.
-
Q2: My reaction is producing significant side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?
The formation of byproducts is a common issue that can often be controlled by adjusting the reaction conditions.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling: This involves the self-coupling of the boronic acid to form a biaryl byproduct.[3] It is often promoted by the presence of oxygen or certain Pd(II) species.[3][9]
-
Mitigation: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[6] Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[8] Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can favor homocoupling.[8]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from the solvent or trace water.[3]
-
Mitigation: This side reaction can be promoted by excess base or water.[6] Optimize the amount of base used. If protodeboronation is a persistent issue, consider using anhydrous conditions.[5] Ensure your boronic acid is of high purity and has been stored properly, as degradation can be a source of this side product.[6]
-
-
Dehalogenation: The starting this compound is reduced, replacing the chlorine with a hydrogen.
-
Mitigation: This can occur if a source of hydride is present in the reaction mixture. Ensure solvents are pure and consider the choice of base, as some may facilitate this pathway.[3]
-
Q3: The reaction starts but then seems to stall, or the catalyst turns black. What is happening?
This often indicates catalyst decomposition or deactivation.
Causes & Solutions:
-
Catalyst Decomposition: The formation of palladium black (finely divided palladium metal) indicates that the catalyst has precipitated from the solution and is no longer active.[6] This can be caused by impurities, high temperatures, or an inappropriate ligand.
-
Solution: Ensure high purity of all reagents and solvents.[8] If decomposition occurs at a certain temperature, try running the reaction at a slightly lower temperature for a longer duration. The choice of ligand is crucial for stabilizing the palladium catalyst in its active form throughout the catalytic cycle.[9]
-
-
Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promote homocoupling.[6][8]
Frequently Asked Questions (FAQs)
What is the best starting point for a catalyst system for this compound?
For a challenging substrate like this, a robust catalyst system is essential. A highly recommended starting point would be a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[4][10] A catalyst loading of 1-2 mol% of the palladium precursor and a ligand-to-palladium ratio of 2:1 to 4:1 is typical.
Which solvent system should I choose?
Aprotic polar solvents and ethereal solvents are commonly used. A mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) is a very common and effective solvent system.[1][10] The water helps to dissolve the inorganic base and can facilitate the transmetalation step. Anhydrous toluene is another good option, particularly when using K₃PO₄ as the base.[10]
How much boronic acid and base should I use?
A slight excess of the boronic acid is generally recommended to drive the reaction to completion, typically 1.2 to 1.5 equivalents.[1] For the base, 2 to 3 equivalents are usually sufficient.[1][10] It is important to note that excess base can sometimes promote side reactions like protodeboronation.[6]
My boronic acid is not very stable. What are my options?
If you are working with an unstable boronic acid, consider converting it to a more stable derivative, such as a pinacol boronate ester (Bpin). These are often more robust and can lead to more reproducible results. Alternatively, using potassium trifluoroborate salts can also be an effective strategy.
Experimental Protocols
Protocol A: General Screening Conditions
This protocol provides a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[4]
-
In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.
-
Add the catalyst solution to the reaction vessel, followed by the remaining degassed 1,4-dioxane and water via syringe.[10]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol B: Optimized Conditions for Difficult Couplings
This protocol uses a more active pre-catalyst and a stronger base, which can be beneficial for particularly unreactive coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a strong counterflow of inert gas, add this compound, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos to an oven-dried reaction vessel.[10]
-
Add the anhydrous, degassed toluene via syringe.[10]
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-10 from Protocol A for workup and purification.
Data Presentation
Table 1: Hypothetical Screening of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | <5 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 15 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 65 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 88 |
| 5 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 92 |
Note: This data is for illustrative purposes only and represents a typical optimization workflow.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem.
- BenchChem Technical Support Team. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. Benchchem.
- Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- BenchChem Technical Support Team. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine. Benchchem.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-5-methoxy-3-methylpyridine
Welcome to the technical support center for the synthesis and analysis of 2-Chloro-5-methoxy-3-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and mitigation of reaction byproducts. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Understanding Byproduct Formation: Synthetic Context
The synthesis of this compound is not a trivial endeavor. The substituted pyridine ring possesses multiple reactive sites, and the choice of synthetic route dictates the likely impurity profile. While various pathways exist, a common strategy involves the O-methylation of a 2-chloro-5-hydroxy-3-methylpyridine precursor. Understanding the potential pitfalls in both the precursor synthesis and the final methylation step is critical for impurity identification.
The chlorination of pyridine derivatives, a key step in many precursor syntheses, is notoriously challenging and can lead to a variety of byproducts. These reactions, particularly at high temperatures, can produce unwanted isomers, polychlorinated species, and even tarry substances that complicate purification.[1][2] For instance, direct chlorination of a picoline derivative often requires careful temperature control to avoid the formation of di- and tri-chlorinated pyridines.[3] Furthermore, the methyl group itself can undergo chlorination, leading to chloromethyl or dichloromethyl side products.[1]
Primary Synthesis and Potential Side Reactions
A frequently employed laboratory-scale synthesis involves the O-methylation of 2-chloro-5-hydroxy-3-methylpyridine.
Caption: Key reactions in the final O-methylation step.
Section 2: Troubleshooting Guide
This section addresses specific analytical observations you might encounter during your experiment.
Issue 1: My GC-MS analysis shows a peak with a mass of 143.5 m/z, matching the unreacted starting material.
-
Question: I've followed the procedure, but I'm seeing a significant amount of starting material (2-chloro-5-hydroxy-3-methylpyridine) in my final product. What went wrong?
-
Answer & Troubleshooting Steps:
-
Cause - Inefficient Deprotonation: The first step, the deprotonation of the hydroxyl group by a base like sodium hydride (NaH), is critical. If the NaH is old or has been improperly handled (exposed to moisture), its activity will be diminished, leading to incomplete formation of the alkoxide.
-
Solution - Verify Base Activity: Use fresh, high-quality NaH from a recently opened container. Ensure you are working under strictly anhydrous conditions (flame-dried glassware, inert atmosphere like N₂ or Argon).
-
Cause - Insufficient Equivalents of Reagents: Using stoichiometric amounts of base or methylating agent may not be enough to drive the reaction to completion, especially if there are trace amounts of water present.
-
Solution - Optimize Stoichiometry: Increase the equivalents of NaH slightly (e.g., 1.1 to 1.2 eq.) to ensure full deprotonation. Similarly, ensure at least 1.05 equivalents of the methylating agent are used. Monitor the reaction by Thin Layer Chromatography (TLC) or a rapid LC-MS quench sample to confirm the disappearance of the starting material before work-up.
-
Issue 2: My LC-MS shows a peak with a mass of 172.6 m/z, and my NMR has broadened aromatic signals.
-
Question: I have an unexpected peak with a mass corresponding to the addition of another methyl group. My NMR is also less clean than expected. What is this byproduct?
-
Answer & Troubleshooting Steps:
-
Cause - N-methylation: The pyridine nitrogen is nucleophilic and can compete with the desired O-alkoxide for the methylating agent. This side reaction forms a quaternary pyridinium salt (N-methyl-2-chloro-5-methoxy-3-methylpyridin-1-ium), which is highly polar and often water-soluble.
-
Solution - Control Temperature: This side reaction is often exacerbated by higher temperatures. Add your methylating agent slowly at a reduced temperature (e.g., 0-5 °C) to favor the more reactive alkoxide.[4] Allow the reaction to slowly warm to room temperature.
-
Solution - Choice of Methylating Agent: While methyl iodide is common, dimethyl sulfate (DMS) can sometimes offer different selectivity. However, exercise extreme caution as DMS is highly toxic.
-
Identification: The formation of the quaternary salt can cause line broadening in the NMR spectrum. This byproduct will be evident in LC-MS but may not appear in GC-MS unless it degrades in the hot injector.
-
Issue 3: My main product peak in the GC is accompanied by several other peaks with m/z values suggesting additional chlorine atoms (e.g., M+34).
-
Question: My mass spectrum indicates the presence of dichlorinated and possibly trichlorinated species. Where are these coming from?
-
Answer & Troubleshooting Steps:
-
Cause - Impure Starting Material: These byproducts most likely originate from the synthesis of your precursor, 2-chloro-5-hydroxy-3-methylpyridine. If the precursor was made via direct chlorination of 5-hydroxy-3-methylpyridine, over-chlorination is a very common side reaction.[3][5]
-
Solution - Precursor Purification: It is imperative to purify the 2-chloro-5-hydroxy-3-methylpyridine precursor thoroughly before the methylation step. Recrystallization or column chromatography is highly recommended. Purity should be confirmed by GC-MS and NMR before proceeding.
-
Solution - Re-evaluate Chlorination Conditions: If you are preparing the precursor, consider optimizing the chlorination step. This includes precise control of the chlorinating agent's stoichiometry, lowering the reaction temperature, and minimizing reaction time. Alternative, more selective chlorinating agents (e.g., N-chlorosuccinimide) could be explored, though they may require different reaction conditions.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the most common classes of byproducts I should look for?
-
A1: The most common byproducts are: 1) Unreacted starting material (incomplete reaction), 2) Isomeric products (e.g., 2-Chloro-3-methoxy-5-methylpyridine if the precursor synthesis had poor regioselectivity), 3) Polychlorinated analogues (impurities carried over from the precursor), and 4) Over-methylated quaternary salts.[3][6]
-
-
Q2: How can I best separate the desired product from these byproducts?
-
A2: Standard flash column chromatography on silica gel is typically effective. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) will usually elute the desired product after any less polar polychlorinated byproducts. The polar starting material and any quaternary salts will have much lower Rf values and will elute last or remain on the baseline.
-
-
Q3: What is the single most critical factor for minimizing byproduct formation?
-
A3: The purity of your starting material, 2-chloro-5-hydroxy-3-methylpyridine, is paramount. Impurities from the chlorination step are difficult to remove later and will carry through the reaction, complicating purification and analysis.
-
-
Q4: My reaction has produced a dark, tar-like substance. What is it and can I salvage my product?
-
A4: Tarry byproducts are often the result of high-temperature decomposition or polymerization reactions, which can occur during aggressive chlorination steps.[1][2] If this occurs in the methylation step, it may indicate a reaction that was run at too high a temperature or for too long. To salvage the product, you can attempt to dissolve the crude mixture in a suitable solvent (like Dichloromethane or Ethyl Acetate), filter off the insoluble tar, and then proceed with an aqueous work-up and column chromatography.
-
Section 4: Key Analytical Protocols
Protocol 1: GC-MS Analysis for Byproduct Profiling
-
Sample Preparation: Prepare a ~1 mg/mL solution of your crude reaction mixture in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Instrumentation: Use a standard GC-MS system with a common non-polar column (e.g., DB-5ms or equivalent).
-
GC Method:
-
Injector Temp: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow ~1 mL/min.
-
-
MS Method:
-
Ionization: Electron Impact (EI), 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis: Integrate all peaks. Identify the main product peak by its retention time and mass spectrum. Analyze the mass spectra of impurity peaks to hypothesize their structures based on fragmentation patterns and molecular ions.
Table 1: Typical GC-MS Data (Hypothetical)
| Compound Name | Expected RT (min) | Key Mass Fragments (m/z) |
| This compound | 8.5 | 157 (M+), 142, 128, 114 |
| 2-chloro-5-hydroxy-3-methylpyridine | 9.2 | 143 (M+), 128, 108 |
| 2,6-dichloro-5-methoxy-3-methylpyridine | 9.8 | 191 (M+), 176, 162 |
Protocol 2: ¹H NMR for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified sample (or crude material for a quick check) in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Confirm the presence of the desired product's characteristic signals.
-
Look for signals corresponding to impurities. For example, the absence of a methoxy singlet and the presence of a broad -OH peak would indicate the starting material.
-
Table 2: Key ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Compound Name | Ar-H (Position 4) | Ar-H (Position 6) | OCH₃ | CH₃ |
| This compound | ~7.2 ppm (s) | ~8.0 ppm (s) | ~3.9 ppm (s) | ~2.3 ppm (s) |
| 2-chloro-5-hydroxy-3-methylpyridine | ~7.1 ppm (s) | ~7.9 ppm (s) | N/A (broad OH) | ~2.2 ppm (s) |
Section 5: Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing issues based on analytical data.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- Title: Chlorination process of pyridine derivatives. Source: Google Patents (EP0684943B1).
- Title: Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. Source: Google Patents (CA1283413C).
-
Title: Synthesis of this compound. Source: PrepChem.com. URL: [Link]
-
Title: Preparation of Pyridines, Part 2: By Halogenation and Nitration. Source: YouTube. URL: [Link]
-
Title: Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. Source: European Publication Server. URL: [Link]
- Title: Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Source: Google Patents (US5329011A).
- Title: Preparation of 2-chloro-5-methylpyridine. Source: Google Patents (US4612377A).
- Title: Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Source: Google Patents (US5116993A).
Sources
- 1. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 2. CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. data.epo.org [data.epo.org]
- 6. 1203499-46-0|2-Chloro-3-methoxy-5-methylpyridine|BLD Pharm [bldpharm.com]
Technical Support Center: Scale-Up of 2-Chloro-5-methoxy-3-methylpyridine Production
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Chloro-5-methoxy-3-methylpyridine. As a crucial intermediate in pharmaceutical and agrochemical industries, robust and scalable production is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges encountered during laboratory and pilot-plant scale production.
Our approach is grounded in extensive experience in process chemistry, emphasizing safety, efficiency, and product quality. We will explore the common synthetic routes, focusing on the critical chlorination step of the pyridone precursor, and provide solutions to common issues such as low yield, impurity formation, and thermal safety.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
Scaling up any chemical synthesis introduces complexities not always apparent at the bench. For this compound, the primary challenges revolve around the highly reactive nature of the chlorinating agents and the thermal stability of the reaction.
Issue 1: Low or Inconsistent Yield
A drop in yield upon scaling up is a frequent and costly problem. The root cause often lies in subtle changes in reaction kinetics, heat transfer, or mass transfer.
Question: My yield of this compound dropped from >90% at the 10g scale to ~60% at the 1kg scale. What are the likely causes and how can I rectify this?
Answer:
Several factors can contribute to a decrease in yield during scale-up. Let's break down the most common culprits and their solutions.
-
Probable Cause 1: Inefficient Heat Transfer and Localized Hotspots.
-
Causality: The chlorination of a hydroxypyridine with phosphorus oxychloride (POCl₃) is exothermic. On a small scale, a simple oil bath provides adequate heat dissipation. However, in a large reactor, the surface-area-to-volume ratio decreases significantly, making heat removal less efficient. This can lead to localized hotspots, promoting thermal degradation of the starting material or product and fostering side reactions.
-
Solution:
-
Controlled Reagent Addition: Instead of adding the POCl₃ all at once, use a programmable syringe pump or an addition funnel for slow, controlled addition. This allows the cooling system to manage the exotherm effectively.
-
Reactor Engineering: Ensure your reactor is equipped with an efficient cooling jacket and a robust overhead stirrer to maintain a homogenous temperature throughout the reaction mass.
-
Solvent Choice: While solvent-free reactions are possible and offer high atom economy, using a high-boiling inert solvent like toluene or 1,2,4-trichlorobenzene can help to moderate the reaction temperature and improve heat transfer.[1]
-
-
-
Probable Cause 2: Incomplete Reaction.
-
Causality: Insufficient reaction time or temperature can leave unreacted starting material. What works on a small scale may not be sufficient for a larger volume due to slower heating and less efficient mixing.
-
Solution:
-
In-Process Monitoring: Implement regular in-process controls (IPCs) using analytical techniques like HPLC or GC to monitor the disappearance of the starting material (5-methoxy-3-methyl-2-pyridone).[2][3][4][5] Do not rely solely on a fixed reaction time.
-
Temperature Optimization: A study on large-scale chlorinations found that heating in a sealed reactor at 140–160 °C for as little as 2 hours can be highly effective.[6] You may need to slightly increase the reaction temperature or prolong the heating time at scale, based on your IPC results.
-
-
-
Probable Cause 3: Product Degradation During Work-up.
-
Causality: The quenching of excess POCl₃ is a critical and potentially hazardous step. Improper quenching can lead to uncontrolled exotherms or localized pH changes that can degrade the product.
-
Solution:
-
Reverse Quench: The safest and most controlled method is a "reverse quench." Slowly add the reaction mixture to a vigorously stirred vessel containing crushed ice or a cold aqueous base (e.g., sodium bicarbonate or sodium acetate solution).[7][8] Never add water or base to the reaction mixture, as this can create a dangerous, uncontrolled exotherm due to the formation of metastable intermediates like phosphorodichloridic acid.[9][10]
-
Temperature-Controlled Quench: A proven safe method involves adding the reaction mixture to a sodium acetate solution maintained at 35-40°C, which ensures instantaneous and complete hydrolysis of any unreacted POCl₃.[8]
-
-
Issue 2: Product Impurities and Discoloration
The purity of this compound is critical for its use in subsequent synthetic steps. Common impurities can arise from side reactions or incomplete conversion.
Question: My final product is a dark oil and HPLC analysis shows several impurities, including one that I suspect is the demethylated analog (2-Chloro-5-hydroxy-3-methylpyridine). How can I improve the purity?
Answer:
Product discoloration and the presence of impurities are indicative of side reactions. The methoxy group, in particular, can be susceptible to cleavage under harsh conditions.
-
Probable Cause 1: Demethylation.
-
Causality: The combination of high temperatures and the acidic environment generated during the POCl₃ reaction (release of HCl) can lead to the cleavage of the methyl group from the methoxy ether, forming the corresponding hydroxypyridine.
-
Solution:
-
Minimize Excess Acid: Using a stoichiometric amount of POCl₃, rather than a large excess, can reduce the overall acidity and minimize demethylation. Solvent-free methods using equimolar POCl₃ have proven effective.[6][11][12]
-
Base Addition: The inclusion of a base, such as pyridine or a tertiary amine, can scavenge the HCl generated during the reaction, thereby protecting the methoxy group.[6]
-
Temperature Control: As with yield issues, strict temperature control is crucial. Avoid exceeding the optimal reaction temperature identified during your process development studies.
-
-
-
Probable Cause 2: Over-chlorination or Isomer Formation.
-
Causality: While less common for this specific substitution pattern, aggressive reaction conditions could potentially lead to the formation of dichlorinated byproducts.[13]
-
Solution:
-
Stoichiometry Control: Use no more than one equivalent of POCl₃ per hydroxyl group of the pyridone.
-
Reaction Monitoring: Use HPLC or GC to monitor the formation of byproducts and stop the reaction once the starting material is consumed to prevent further reactions.
-
-
-
Probable Cause 3: Polymeric Byproducts.
-
Causality: High temperatures can lead to the formation of dark, tarry polymeric materials, which are common in pyridine chemistry.
-
Solution:
-
Purification: If your product is discolored, purification via vacuum distillation is often the most effective method at scale.
-
Activated Carbon Treatment: During the work-up, a treatment with activated carbon can help to remove colored impurities before the final isolation step.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most industrially viable route involves two key steps: the synthesis of the precursor 5-methoxy-3-methyl-2(1H)-pyridone, followed by its chlorination. The pyridone is accessible from 2,3-dihydroxypyridine, which is first methylated using an agent like dimethyl sulfate, followed by nitration and subsequent reduction/functional group manipulations to install the methyl group.[14][15] The final and most critical step is the deoxychlorination of the pyridone using a chlorinating agent like phosphorus oxychloride (POCl₃).[6][16]
Q2: What are the primary safety concerns when scaling up the chlorination with POCl₃?
A2: Phosphorus oxychloride is a highly corrosive and water-reactive substance. Key safety concerns include:
-
Violent Reaction with Water: POCl₃ reacts violently with water, releasing significant heat and toxic hydrogen chloride (HCl) gas.[10][17] All equipment must be scrupulously dried before use.
-
Delayed Exotherms During Quenching: As detailed in the troubleshooting section, quenching unreacted POCl₃ can be hazardous if not performed correctly. The formation of metastable intermediates can lead to a delayed and violent release of energy.[9][10] A reverse quench into a buffered or basic solution at a controlled temperature is the recommended procedure.[7][8]
-
Toxicity and Corrosivity: POCl₃ and the HCl gas produced are highly corrosive and toxic. The entire process, including the quench, must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate scrubbers for off-gassing.[17]
Q3: Which analytical techniques are recommended for monitoring the reaction and ensuring final product quality?
A3: A robust analytical package is essential for successful scale-up.
-
Reaction Monitoring (IPC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for tracking the consumption of the 5-methoxy-3-methyl-2-pyridone starting material and the formation of the this compound product. This allows for precise determination of the reaction endpoint.
-
Final Product Analysis: For the final product, HPLC or GC should be used to determine purity. Identity confirmation should be done using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Q4: Can other chlorinating agents be used instead of POCl₃?
A4: Yes, other reagents can be used, but POCl₃ is often preferred for its effectiveness and cost. Alternatives include:
-
Thionyl Chloride (SOCl₂): Often used in combination with a catalytic amount of DMF (Vilsmeier-Haack conditions).
-
Phosgene (COCl₂) or Triphosgene: Highly effective but also extremely toxic, requiring specialized handling procedures.
-
Phosphorus Pentachloride (PCl₅): Can be used, sometimes in combination with POCl₃, for difficult chlorinations.[16] For large-scale production, a solvent-free reaction with a stoichiometric amount of POCl₃ is often the most efficient, safe, and environmentally friendly option.[6][11][12]
III. Experimental Protocols & Data
Protocol 1: Synthesis of 5-methoxy-3-methyl-2(1H)-pyridone (Precursor)
This protocol is adapted from analogous syntheses of substituted pyridones.[14]
-
Methylation: To a solution of 2,3-dihydroxypyridine (1.0 eq) and sodium hydroxide (1.05 eq) in water at 5 °C, add dimethyl sulfate (1.05 eq) dropwise, maintaining the temperature below 10 °C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care.[14][18][19][20][21]
-
Stirring: Allow the reaction to stir for 20 hours, gradually warming to room temperature.
-
Work-up: Remove the water under reduced pressure. The resulting crude 3-methoxy-2-hydroxypyridine can be carried forward or purified.
-
Further Functionalization: The introduction of the methyl group at the 3-position can be achieved through standard aromatic substitution methodologies, which are beyond the scope of this specific guide but are well-documented in organic synthesis literature.
Protocol 2: Large-Scale Chlorination of 5-methoxy-3-methyl-2-pyridone
This protocol is based on a highly efficient, solvent-free method suitable for scale-up.[6]
-
Reactor Setup: Charge a dry, clean, glass-lined or Hastelloy reactor equipped with a powerful overhead stirrer, a condenser, a temperature probe, and an inlet for inert gas with 5-methoxy-3-methyl-2-pyridone (1.0 eq) and pyridine (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (1.0 eq) to the reactor.
-
Reaction: Seal the reactor and heat the mixture to 140-160 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by taking samples periodically for HPLC or GC analysis.
-
Cooling: Once the reaction is complete (starting material <1%), cool the reactor to room temperature.
-
Work-up (Safe Quench): Prepare a separate quench vessel with a vigorously stirred solution of aqueous sodium bicarbonate or sodium acetate. Slowly transfer the reaction mixture from the reactor into the quench vessel, carefully monitoring the temperature to ensure it does not rise uncontrollably.
-
Extraction: Once the quench is complete and the pH is basic (pH 8-9), extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or toluene) multiple times.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.
Table 1: Comparison of Chlorination Conditions for Hydroxypyridines
| Starting Material | Reagent (eq.) | Base (eq.) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxypyridine | POCl₃ (1.0) | Pyridine (1.0) | 140 | 2 | 93 | [6] |
| 4-Hydroxy-2,6-dimethylpyridine | POCl₃ (1.0) | Pyridine (1.0) | 140 | 2 | 90 | [6] |
| 2-Hydroxy-4-methylpyridine | POCl₃ (1.0) | Pyridine (1.0) | 140 | 2 | 92 | [6] |
| 2-Hydroxy-6-methylpyridine | POCl₃ (1.0) | Pyridine (1.0) | 140 | 2 | 91 | [6] |
IV. Visualization of Workflows and Pathways
Diagram 1: General Synthesis Workflow
Caption: Overall synthetic pathway from starting materials to the final product.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for diagnosing and resolving low yield issues during scale-up.
Diagram 3: Potential Side Reaction Pathways
Caption: Formation of the desired product and key potential byproducts.
V. References
-
(Note: A placeholder URL is used as the original may not be stable. The principle of safe quenching is covered in other references.)
Sources
- 1. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 2. Table 7-1, Analytical Methods for Determining Chlorine in Environmental Samples - Toxicological Profile for Chlorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Chlorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 11. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Carcinogenicity of the chlorination disinfection by-product MX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 17. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 18. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 19. enovatia.com [enovatia.com]
- 20. echemi.com [echemi.com]
- 21. graphsearch.epfl.ch [graphsearch.epfl.ch]
Technical Support Center: A Troubleshooting Guide for 2-Chloro-5-methoxy-3-methylpyridine Experiments
Welcome to the technical support center for 2-Chloro-5-methoxy-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource aims to provide not just procedural steps, but also the underlying scientific principles to empower you to resolve experimental challenges effectively.
Section 1: Synthesis and Purification
The successful synthesis and purification of this compound are foundational to its use in subsequent applications. This section addresses common hurdles in its preparation.
FAQ 1: I am observing significant formation of isomeric byproducts during the chlorination of the pyridine ring. How can I improve the regioselectivity for the 2-chloro isomer?
The formation of isomers is a common challenge in the direct chlorination of substituted pyridines. The electronic and steric effects of the existing substituents play a crucial role in directing the incoming chloro group.
Possible Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can lead to a decrease in selectivity.
-
Recommendation: Employ a two-stage temperature profile. For gas-phase chlorination of a related compound, 3-picoline, initiating the reaction at a higher temperature (350-500°C) and completing it at a lower temperature (below 340°C) has been shown to enhance selectivity for the desired isomer.[1]
-
-
Non-selective Chlorinating Agent: Some chlorinating agents are inherently less selective.
-
Recommendation: Consider using a milder and more selective chlorinating agent. For the synthesis of 2-chloro-5-methylpyridine, phosphorus oxychloride (POCl₃) is a commonly used reagent.[1] The reaction of a pyridone precursor with a chlorinating agent like phosphorus oxychloride or phosgene in a high-boiling solvent is a known method.[2][3]
-
-
Sub-optimal Catalyst: The choice of catalyst can significantly influence the reaction's regioselectivity.
-
Recommendation: The use of a supported palladium chloride catalyst (e.g., PdCl₂/Al₂O₃) has been reported to improve the selectivity of the chlorination of 3-methylpyridine.[1]
-
Diagram: Troubleshooting Isomer Formation in Chlorination
Caption: A workflow for troubleshooting isomer formation during chlorination.
FAQ 2: My reaction is producing a significant amount of polychlorinated byproducts. How can I minimize their formation?
Over-chlorination is a frequent side reaction, leading to the formation of di- and tri-chlorinated pyridines, which can be difficult to separate from the desired product.
Possible Cause and Solution:
-
Excessive Chlorinating Agent: The most common cause is an excess of the chlorinating agent.
-
Recommendation: Carefully control the stoichiometry of the chlorinating agent. A patent for the synthesis of 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine from pyridone and chlorine highlights the importance of controlling the amount of chlorinating reagent and the use of a Lewis acid catalyst to direct the selectivity.[4] The reaction should be monitored closely (e.g., by GC-MS or TLC) to determine the optimal reaction time and prevent over-reaction.
-
FAQ 3: I am having difficulty purifying this compound from the crude reaction mixture. What are the recommended purification techniques?
Effective purification is critical to obtain a high-purity product for subsequent reactions. The choice of purification method depends on the nature of the impurities.
Recommended Purification Methods:
-
Fractional Distillation: For liquid products, fractional distillation under reduced pressure is a common and effective method to separate compounds with different boiling points.[1]
-
Column Chromatography: For solid products or to remove closely-related impurities, column chromatography on silica gel is a standard technique. A patent for a related compound, 2-methoxy-5-methoxymethyl-pyridine, describes purification using silica gel chromatography with a petroleum ether/ethyl acetate eluent system.[5][6]
-
Extraction: A well-planned extraction workup can significantly simplify the final purification. Ensure the pH of the aqueous layer is optimized for the extraction of the basic pyridine product.[1]
Common Impurities to Consider:
-
Isomeric Byproducts: (e.g., 2-chloro-3-methoxy-5-methylpyridine). These may have similar polarities, making separation by chromatography challenging. Careful optimization of the eluent system is necessary.
-
Polychlorinated Byproducts: These are typically less polar than the desired product and should elute earlier in column chromatography.
-
Starting Material: Unreacted starting material can often be removed by a suitable workup or chromatography.
Section 2: Cross-Coupling Reactions
This compound is a valuable building block in cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. This section addresses common issues encountered in these transformations.
FAQ 4: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes?
The Suzuki-Miyaura coupling of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, and potential catalyst inhibition by the pyridine nitrogen.[7]
Possible Causes and Solutions:
-
Inactive Catalyst System: The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step.
-
Recommendation: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), are highly effective for coupling chloropyridines.[7][8] N-heterocyclic carbene (NHC) ligands also represent a powerful class of ligands for these challenging couplings.[7]
-
-
Catalyst Inhibition: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center and inhibit its catalytic activity.
-
Recommendation: The choice of ligand is crucial to mitigate this effect. The steric bulk of the ligand can disfavor the binding of the pyridine nitrogen to the palladium.
-
-
Sub-optimal Reaction Conditions: Temperature, base, and solvent all play a critical role.
-
Recommendation: These reactions often require elevated temperatures. The choice of base is also critical, with inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ commonly used. The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water, should be optimized.
-
Table: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Comments |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | A robust system for many chloropyridines. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | Effective for electron-rich and sterically hindered substrates. |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | A common and effective catalyst, though may be less active for some chloropyridines. |
| NiCl₂(dppf) | - | K₃PO₄ | Dioxane | 80-100 | A nickel-based alternative that can be effective for chloropyridines.[7] |
This table is a general guide; optimal conditions should be determined experimentally.
FAQ 5: I am observing significant hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig amination reaction. How can I prevent this side reaction?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of the corresponding de-chlorinated pyridine.
Possible Causes and Solutions:
-
Presence of Hydride Sources: The palladium catalyst can react with sources of hydride in the reaction mixture, such as certain solvents or amine bases.
-
Recommendation: Ensure all reagents and solvents are scrupulously dry. Use a non-protic, anhydrous solvent.
-
-
Catalyst System: The choice of ligand and palladium precursor can influence the propensity for hydrodehalogenation.
-
Recommendation: Sterically hindered biarylphosphine ligands are often effective at promoting the desired C-N bond formation over hydrodehalogenation.[9]
-
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes increase the extent of side reactions.
-
Recommendation: Monitor the reaction closely and stop it once the starting material is consumed. A lower reaction temperature with a more active catalyst system may be beneficial.
-
Diagram: Troubleshooting Buchwald-Hartwig Amination
Caption: A workflow for troubleshooting common issues in Buchwald-Hartwig amination.
Section 3: Stability and Handling
Proper handling and storage of this compound are essential for maintaining its integrity and ensuring reproducible experimental results.
FAQ 6: Is this compound susceptible to hydrolysis?
Yes, 2-chloropyridines can undergo hydrolysis, especially under harsh acidic or basic conditions, to form the corresponding 2-hydroxypyridine.
Considerations:
-
Acidic Conditions: Hydrolysis of 2-chloropyridine can occur in concentrated hydrochloric acid at elevated temperatures and pressures, although the yield may be low.[10]
-
Basic Conditions: The hydrolysis of 2-chloropyridine with aqueous alkaline solutions can be facilitated by the presence of a tertiary alcohol.[10]
-
Demethylation: The methoxy group can also be susceptible to cleavage under certain conditions. A chemoselective demethylation of methoxypyridine derivatives using L-selectride has been reported.[1][11] It is important to be aware of this potential side reaction, especially when using strong reducing agents or Lewis acids.
Recommendations:
-
Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, unless hydrolysis or demethylation is the desired transformation.
-
Store the compound in a cool, dry place, protected from moisture.
FAQ 7: What are the key safety precautions when working with this compound?
Based on the safety data for the closely related compound 2-Chloro-3-methoxy-5-methylpyridine, the following precautions should be taken.
Safety Information:
-
Hazards: Harmful if swallowed and causes serious eye irritation.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place.
Section 4: Characterization
Accurate characterization is crucial to confirm the identity and purity of this compound.
FAQ 8: What are the expected signals in the 1H NMR and 13C NMR spectra of this compound?
Predicted 1H NMR (in CDCl₃):
-
Aromatic Protons: Two signals in the aromatic region (approx. 7.0-8.5 ppm), likely appearing as doublets or singlets depending on the coupling constants.
-
Methoxy Protons: A singlet around 3.8-4.0 ppm, integrating to 3H.
-
Methyl Protons: A singlet around 2.2-2.5 ppm, integrating to 3H.
Reference 1H NMR data for 2-chloro-5-methylpyridine (in CDCl₃): δ 8.18 (d), 7.45 (d), 7.13 (d), 2.27 (s).[13]
Predicted 13C NMR (in CDCl₃):
-
Aromatic Carbons: Five signals in the aromatic region (approx. 110-160 ppm). The carbon bearing the chlorine atom will be significantly downfield.
-
Methoxy Carbon: A signal around 55-60 ppm.
-
Methyl Carbon: A signal around 15-20 ppm.
Reference 13C NMR data for 2-methylpyridine (in CDCl₃): Signals at approximately 157, 149, 136, 122, and 24 ppm.[14]
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. For this compound (C₇H₈ClNO), the expected molecular weight is approximately 157.60 g/mol .[12]
References
- Makino, K., Hasegawa, Y., & Inoue, T. (2012). Chemoselective Demethylation of Methoxypyridine. Synlett, 23(10), 1507–1510.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2014).
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2002). The Journal of Organic Chemistry, 67(19), 6653–6666.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 12, 2026, from [Link]
- Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (1992). Google Patents.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Synthesis, 2004(15), 2429–2454.
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- Aerobic C−N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (2018). Organic Letters, 20(15), 4561–4565.
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents.
- Preparation of 2-chloro-5-methylpyridine. (1986). Google Patents.
- Process for the production of 2-hydroxypyridine. (1990). Google Patents.
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
- Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. (2020). Chemical Science, 11(32), 8564–8570.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 12, 2026, from [Link]
-
Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. (2019). Patsnap Eureka. Retrieved January 12, 2026, from [Link]
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry.
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Retrieved January 12, 2026, from [Link]
-
2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
- Rh‐catalyzed C3/C5‐ demethylation of pyridine. (2022).
- Preparation of 2-chloro-5-methylpyridine. (1984). Google Patents.
-
2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]
-
2-chloro-3-methoxy-5-methylpyridine - SINFOO. (n.d.). Retrieved January 12, 2026, from [Link]
- Preparation of 2-chloro-5-methylpyridine. (1984). Google Patents.
-
Side Reactions of Organometallic Reagents - Read Chemistry. (2023, January 31). Retrieved January 12, 2026, from [Link]
- Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. (2011). The Journal of Organic Chemistry, 76(11), 4527–4537.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tus.elsevierpure.com [tus.elsevierpure.com]
- 12. 2-氯-3-甲氧基-5-甲基吡啶 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
Technical Support Center: Catalyst Selection for Difficult 2-Chloro-5-methoxy-3-methylpyridine Couplings
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of 2-chloro-5-methoxy-3-methylpyridine. This substrate is known to be particularly difficult due to a combination of steric hindrance from the 3-methyl group and electronic effects from the methoxy and chloro substituents, as well as the coordinating nature of the pyridine nitrogen. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to facilitate successful and efficient synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the coupling of this compound in a question-and-answer format.
Question 1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer: Low or no yield is a frequent issue with this substrate and can stem from several factors related to catalyst activity and reaction conditions.
-
Probable Cause 1: Inadequate Catalyst System. The combination of steric hindrance and electronic properties of this compound often renders traditional catalyst systems like those based on PPh₃ ineffective. Oxidative addition of the palladium(0) species to the C-Cl bond is often the rate-limiting step and is disfavored for electron-rich, sterically encumbered substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a more reactive, monoligated palladium(0) species, which facilitates oxidative addition. For particularly challenging cases, consider using pre-formed palladium pre-catalysts that can generate the active Pd(0) species more readily.
-
-
Probable Cause 2: Inappropriate Base. The choice of base is critical in Suzuki-Miyaura couplings as it is involved in the transmetalation step. An unsuitable base can lead to poor reaction rates or decomposition of starting materials.
-
Solution: Stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for difficult couplings. The solubility of the base in the reaction medium is also important; for instance, K₃PO₄ is often used in aqueous solvent mixtures to facilitate its activity.
-
-
Probable Cause 3: Catalyst Deactivation. The reaction mixture turning black can be an indication of catalyst decomposition to palladium black, which is inactive. This can be caused by the presence of oxygen or impurities in the reagents or solvents.
-
Solution: Ensure all reagents and solvents are thoroughly degassed to remove oxygen. Running the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial. Using fresh, high-purity reagents is also recommended.
-
-
Probable Cause 4: Poor Substrate Quality. Boronic acids are susceptible to degradation over time, particularly protodeboronation where the boronic acid group is replaced by a hydrogen atom.
-
Solution: Use fresh, high-purity boronic acid. If protodeboronation is a suspected issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.
-
Question 2: I am observing significant formation of side products, such as homocoupling of the boronic acid or protodeboronation. How can I minimize these?
Answer: The formation of side products is often linked to reaction conditions that either favor these undesired pathways or are suboptimal for the desired cross-coupling.
-
Probable Cause 1: Homocoupling of the Boronic Acid. This side reaction is primarily caused by the presence of oxygen, which can lead to oxidative homocoupling.
-
Solution: Rigorous degassing of all solvents and reagents is essential. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Probable Cause 2: Protodeboronation. This side reaction, the replacement of the boronic acid group with a hydrogen atom, can be exacerbated by excess base, the presence of water, or elevated temperatures.
-
Solution: Optimize the stoichiometry of the base; using a large excess should be avoided. While some water is often necessary for the Suzuki-Miyaura reaction, especially when using inorganic bases, excessive amounts can promote protodeboronation. If this is a persistent issue, consider using anhydrous conditions, although this may require a different base and solvent system.
-
Question 3: I am struggling with the purification of my desired product from the reaction mixture. What strategies can I employ?
Answer: Purification challenges can arise from the presence of residual palladium catalyst, closely eluting byproducts, or unreacted starting materials.
-
Probable Cause 1: Residual Palladium. Palladium residues can contaminate the product and are often difficult to remove by standard chromatography.
-
Solution: After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a scavenger, such as thiourea or L-cysteine, which can complex with the residual palladium and facilitate its removal. Alternatively, passing the crude product through a pad of a specialized silica gel functionalized with a metal scavenger can be effective.
-
-
Probable Cause 2: Co-eluting Impurities. Homocoupled products or other byproducts may have similar polarities to the desired product, making chromatographic separation difficult.
-
Solution: Re-evaluate the reaction conditions to minimize the formation of these byproducts. If separation is still challenging, consider alternative purification techniques such as preparative HPLC or crystallization.
-
Catalyst Selection and Optimization Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for the coupling of this compound.
Technical Support Center: Managing Impurities in 2-Chloro-5-methoxy-3-methylpyridine Samples
Welcome to the comprehensive technical support guide for managing impurities in 2-Chloro-5-methoxy-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity-related challenges during their experiments.
Introduction
This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as even trace amounts of impurities can significantly impact the yield, safety, and efficacy of the final product. This guide provides in-depth technical information and practical, field-proven solutions to common impurity issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how are they formed?
A1: The most prevalent impurities often stem from the synthetic route employed. Common synthesis pathways start from 3-methylpyridine.[1] Impurities can include:
-
Isomeric Byproducts: Such as 2-Chloro-3-methylpyridine, can arise from non-selective chlorination of the pyridine ring. The reaction temperature and catalyst choice are critical factors in controlling regioselectivity.[1]
-
Polychlorinated Byproducts: Over-chlorination can lead to the formation of di- and tri-chlorinated pyridines. Strict stoichiometric control of the chlorinating agent is essential to minimize these impurities.[1]
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials like 3-methylpyridine or intermediates from the specific synthetic pathway.
-
Degradation Products: The stability of the final compound and its intermediates can be affected by factors like temperature, pH, and light, leading to the formation of degradation impurities.
Q2: What are the recommended analytical techniques for impurity profiling of this compound?
A2: A multi-faceted analytical approach is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reversed-phase C18 column is a common choice, often with a mobile phase consisting of a buffered acetonitrile and water gradient.[2][3] For basic compounds like pyridine derivatives, adding a buffer such as 0.1% formic acid or 10 mM ammonium acetate can significantly improve peak shape.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data. It is particularly useful for detecting and quantifying genotoxic impurities at trace levels.[4][5]
-
Gas Chromatography (GC): GC can be employed for the analysis of volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the main compound and can help in identifying and quantifying major impurities.[6]
Q3: What are the acceptable limits for key impurities in pharmaceutical applications?
A3: Acceptable impurity limits are strictly regulated by guidelines from bodies like the International Council for Harmonisation (ICH). The specific thresholds depend on the maximum daily dose of the final drug product.[7][8]
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[8]
-
Qualification Threshold: The level above which an impurity's safety must be assessed.[7][8]
For genotoxic impurities, much stricter limits are applied, often based on a Threshold of Toxicological Concern (TTC), which corresponds to an acceptable intake of 1.5 µg per person per day for long-term treatment.[9]
Troubleshooting Guide: Common Impurity-Related Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of isomeric byproduct (e.g., 2-Chloro-3-methylpyridine) | Non-selective chlorination due to high reaction temperature or inappropriate catalyst.[1] | Optimize the reaction temperature; consider a two-stage temperature profile.[1] Employ a selective catalyst, such as a supported palladium chloride catalyst.[1] |
| Presence of polychlorinated byproducts | Excess of chlorinating agent.[1] | Carefully control the stoichiometry of the chlorinating agent.[1] Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC). |
| Residual starting materials or intermediates | Incomplete reaction. | Increase reaction time or temperature, if appropriate. Ensure efficient mixing. Check the purity and reactivity of reagents. |
| Poor peak shape (tailing) in HPLC analysis | Strong interaction of the basic pyridine nitrogen with acidic silica support.[2] | Add a competing base, like triethylamine (0.5-1%), to the mobile phase.[2] Use a buffered mobile phase (e.g., with formic acid or ammonium acetate).[2] |
| Difficulty in removing a specific impurity by recrystallization | Similar solubility of the impurity and the desired product in the chosen solvent. | Screen a wider range of solvents or solvent mixtures.[2] Consider an alternative purification technique like column chromatography.[2] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing impurity issues.
Caption: A logical workflow for troubleshooting impurity issues.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound and its common impurities.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column is a good starting point.[2]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas before use.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A and B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm[3] |
| Injection Volume | 10 µL |
4. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
5. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
6. Analysis:
-
Inject the sample and record the chromatogram.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
Protocol 2: Recrystallization for Purification
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
1. Solvent Selection:
-
In a small test tube, add approximately 20-30 mg of the crude product.[2]
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof).
-
If the compound dissolves readily at room temperature, the solvent is likely too good. If it is insoluble even when heated, the solvent is unsuitable.[2]
-
The ideal solvent will dissolve the compound when heated but allow for crystallization upon cooling.[2]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.[2]
3. Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
4. Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath to induce further crystallization.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[2]
-
Dry the purified crystals in a vacuum oven at an appropriate temperature.
Purification Workflow Diagram
Caption: A typical workflow for purification by recrystallization.
References
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
-
Safety Based Limits for the Control of Impurities in Drug Substances and Drug Products: A Review. Juniper Publishers. Available at: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Impurities in Drug Substances and Products. AIFA. Available at: [Link]
- Preparation of 2-chloro-5-methylpyridine. Google Patents.
-
Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]
- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
-
IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Available at: [Link]
-
Impurities in Drug Substances/Products: Global Guidances & USP Perspective. YouTube. Available at: [Link]
-
HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS. Available at: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available at: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. jpionline.org [jpionline.org]
- 8. uspnf.com [uspnf.com]
- 9. aifa.gov.it [aifa.gov.it]
Technical Support Center: Navigating the Chemistry of 2-Chloro-5-methoxy-3-methylpyridine
Welcome to the technical support center for 2-Chloro-5-methoxy-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile pyridine derivative in their synthetic workflows. Here, we address common challenges and provide in-depth troubleshooting strategies to prevent its decomposition and optimize your reaction outcomes. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity of your experiments.
Understanding the Stability of this compound: A Proactive Approach
This compound is a valuable building block, but like many substituted pyridines, it possesses specific vulnerabilities that can lead to decomposition under certain reaction conditions. The electron-donating effects of the methoxy and methyl groups, combined with the electron-withdrawing nature of the chloro substituent and the pyridine nitrogen, create a unique electronic environment that dictates its reactivity and stability. Proactively understanding these factors is the first step toward preventing unwanted side reactions and product degradation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequently encountered problems during reactions involving this compound.
Issue 1: Low or No Product Yield with Starting Material Consumption
Symptom: Your reaction appears to proceed as monitored by TLC or LC-MS (disappearance of starting material), but the desired product is obtained in low yield or not at all. You may observe a complex mixture of unidentified products.
Potential Causes & Solutions:
-
Decomposition via Hydrolysis: The 2-chloro substituent on the pyridine ring is susceptible to hydrolysis, particularly under harsh pH and elevated temperatures. This can lead to the formation of the corresponding 2-hydroxypyridine derivative, which may not be your desired product.
-
Causality: The pyridine nitrogen activates the 2-position towards nucleophilic attack. In the presence of water (even trace amounts in solvents) and either acid or base, the chloro group can be displaced by a hydroxyl group. High temperatures significantly accelerate this process. For instance, the hydrolysis of 2-chloropyridine to 2-hydroxypyridine has been documented under forceful conditions such as concentrated hydrochloric acid at 150°C under pressure[1]. While your conditions may be milder, the principle remains.
-
Preventative Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-nucleophilic, sterically hindered base. For reactions sensitive to pH, buffering the reaction mixture can be beneficial.
-
Temperature Management: Maintain the lowest effective temperature for your reaction. Consider running initial trials at a lower temperature and gradually increasing it to find the optimal balance between reaction rate and stability.
-
-
-
Dehalogenation: Reductive cleavage of the carbon-chlorine bond can occur, especially in the presence of certain metals, catalysts, or reducing agents.
-
Causality: The C-Cl bond can be susceptible to reductive cleavage, leading to the formation of 5-methoxy-3-methylpyridine. This is a common pathway for dehalogenation of aryl halides.
-
Preventative Protocol:
-
Catalyst Screening: If using a metal catalyst (e.g., for cross-coupling reactions), screen for catalysts that are less prone to promoting hydrodechlorination.
-
Avoid Strong Reductants: Be cautious with the use of strong reducing agents unless dehalogenation is the intended transformation.
-
-
Issue 2: Formation of Isomeric or Polychlorinated Byproducts
Symptom: Your product mixture contains significant amounts of isomers or compounds with additional chlorine atoms.
Potential Causes & Solutions:
-
Isomerization: While less common for this specific substitution pattern post-synthesis, harsh reaction conditions can potentially lead to substituent migration, although this is a high-energy process. More likely, isomeric impurities originate from the starting material or are formed during its synthesis.
-
Preventative Protocol:
-
Starting Material Purity: Ensure the purity of your this compound using appropriate analytical techniques (e.g., NMR, GC-MS) before use.
-
Mild Reaction Conditions: Employ the mildest possible reaction conditions to avoid potential rearrangement reactions.
-
-
-
Further Chlorination: If your reaction involves a chlorinating agent, over-chlorination can occur, leading to dichlorinated or trichlorinated pyridine byproducts.
-
Causality: The pyridine ring, even with its substituents, can undergo further electrophilic chlorination under certain conditions.
-
Preventative Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent.
-
Temperature Control: Perform the reaction at a controlled, low temperature to improve selectivity. A two-stage temperature profile has been shown to enhance selectivity in some chlorination reactions of picolines[2].
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy and methyl groups in the stability of this compound?
The methoxy and methyl groups are electron-donating groups. They increase the electron density on the pyridine ring, which can have opposing effects. On one hand, this increased electron density can make the pyridine nitrogen more basic and can influence the regioselectivity of certain reactions. On the other hand, by donating electron density into the ring, they can slightly destabilize the intermediate formed during nucleophilic aromatic substitution at the 2-position, potentially slowing down this desired reaction compared to an unsubstituted 2-chloropyridine. However, they also influence the overall stability and solubility of the molecule.
Q2: At what temperature does this compound start to decompose?
Q3: Can I use strong bases like sodium hydroxide with this compound?
Using strong aqueous bases like NaOH, especially with heating, significantly increases the risk of hydrolysis of the 2-chloro substituent to a 2-hydroxy group[1]. If a strong base is required, it is advisable to use non-nucleophilic bases such as sodium hydride (NaH) in an anhydrous aprotic solvent, or sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures.
Optimized Reaction Parameters: A Comparative Summary
To minimize decomposition, consider the following general guidelines when designing your experiments.
| Parameter | Recommended Condition | Rationale |
| Temperature | Reaction-dependent, but generally keep as low as possible. | Minimizes thermal decomposition and unwanted side reactions like hydrolysis. |
| pH | Near-neutral if possible. Avoid strong aqueous acids and bases. | Prevents acid or base-catalyzed hydrolysis of the C-Cl bond. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Solvents | Anhydrous, polar aprotic (e.g., DMF, DMSO, THF) | Good solubility for the substrate and many reagents, while being non-protic to avoid hydrolysis. |
| Bases | Non-nucleophilic (e.g., NaH, K₂CO₃, Cs₂CO₃) or sterically hindered. | Minimizes the risk of competing nucleophilic attack on the 2-position. |
Visualizing Decomposition Pathways and Troubleshooting
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the potential decomposition pathways and a logical workflow for addressing common issues.
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting reactions with this compound.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Retrieved from [Link]
-
Ellis, G. P., & Romney-Alexander, T. M. (1987). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 377-380. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, November 20). Stability of pyridine derivatives. Retrieved from [Link]
-
Ondrejovič, G., Koman, M., & Kotočová, A. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. Chemical Papers, 62(6), 566–574. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
Merklin, J. C., Sinardo, B. A., & Majireck, M. M. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Retrieved from [Link]
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methoxypyridine. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
Sources
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-5-methoxy-3-methylpyridine
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-5-methoxy-3-methylpyridine. This document provides in-depth, field-proven insights into the critical role of solvent selection on the reactivity of this versatile heterocyclic building block. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of this compound.
Q1: What is the primary reaction mechanism for nucleophilic substitution on this compound?
A: The primary mechanism is Nucleophilic Aromatic Substitution (SNAr) . This is a two-step process distinct from SN1 or SN2 reactions that occur at sp³-hybridized carbons.
-
Addition Step: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine (the C2 position). This attack temporarily disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1]
-
Elimination Step: The aromaticity is restored as the leaving group (chloride ion) is expelled from the Meisenheimer complex, yielding the final substituted product.
The pyridine ring itself makes the substrate more susceptible to nucleophilic attack compared to a simple chlorobenzene, but the specific substituents play a crucial role in modulating this reactivity.[2]
Caption: Figure 1: General SNAr Mechanism.
Q2: Why is my reaction with this compound so slow compared to other activated halopyridines?
A: The reactivity of the pyridine ring in an SNAr reaction is heavily influenced by the electronic properties of its substituents. Your substrate, this compound, is considered moderately reactive due to a combination of factors:
-
Electron-Donating Groups (EDGs): The methoxy (-OCH₃) group at the 5-position and the methyl (-CH₃) group at the 3-position are both electron-donating. They increase the electron density of the pyridine ring, making it less electrophilic and therefore less attractive to incoming nucleophiles. This destabilizes the negatively charged Meisenheimer complex, increasing the activation energy and slowing the reaction.
-
Lack of Strong Electron-Withdrawing Groups (EWGs): Substrates like 2-chloro-5-nitropyridine react much faster because the nitro group is a powerful EWG.[2][3] It withdraws electron density, making the ring highly electrophilic and stabilizing the negative charge of the Meisenheimer intermediate.[3]
Your reaction requires more forcing conditions (e.g., higher temperatures, more polar solvents) to achieve reasonable rates compared to pyridines activated with EWGs.
Q3: How do solvents fundamentally influence the rate of an SNAr reaction?
A: Solvents have a profound impact on the SNAr reaction rate primarily by stabilizing the charged species involved, especially the Meisenheimer complex.[4][5] The transition state leading to this intermediate has significant negative charge development. Polar solvents are essential to solvate and stabilize this charge, thereby lowering the activation energy of the rate-determining step.[5][6]
-
Non-polar solvents (e.g., Toluene, Hexane) are generally poor choices as they cannot effectively stabilize the charged intermediate, leading to extremely slow or non-existent reactions.
-
Polar solvents are required. However, there is a critical distinction between polar aprotic and polar protic solvents.
Q4: Should I use a polar protic or polar aprotic solvent for my reaction?
A: For most SNAr reactions involving this compound, a polar aprotic solvent is the superior choice .
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, Acetonitrile): These solvents possess large dipole moments and can effectively stabilize the Meisenheimer complex. Crucially, they lack acidic protons and do not form strong hydrogen bonds with the nucleophile.[7] This leaves the nucleophile "bare" and highly reactive, maximizing the reaction rate.[6]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): While these solvents are polar and can stabilize the intermediate, they possess acidic protons (O-H or N-H bonds). They can form a "solvation shell" around anionic or lone-pair-containing nucleophiles via hydrogen bonding.[7] This stabilizes the nucleophile, reduces its energy, and makes it less reactive, which can significantly decrease the rate of the initial attack.[5]
While there are exceptions where protic solvents can participate constructively, the general and most reliable starting point is a polar aprotic solvent.[4]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during experimentation.
Problem: Low or No Product Yield
Low conversion is the most common challenge, often directly linked to solvent choice.
-
Possible Cause 1: Insufficient Transition State Stabilization.
-
Diagnosis: You are using a solvent with low polarity, such as THF, Dioxane, or Toluene. These solvents are incapable of adequately stabilizing the high-energy Meisenheimer complex.
-
Solution: Switch to a high-polarity aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent first choices. Their ability to stabilize charge will dramatically lower the reaction's activation energy.
-
-
Possible Cause 2: Nucleophile Deactivation.
-
Diagnosis: You are using a potent, charged nucleophile (e.g., an alkoxide or thiolate) in a protic solvent like ethanol or methanol. The solvent is likely deactivating your nucleophile through hydrogen bonding.
-
Solution: Replace the protic solvent with a polar aprotic one like DMF or acetonitrile. If the nucleophile's counter-ion requires solvation (e.g., Na⁺, K⁺), a solvent like DMF is still effective.
-
Caption: Figure 2: Troubleshooting Workflow for Low Yield.
Problem: Reaction is Excessively Slow
Due to the substrate's moderate reactivity, achieving a practical reaction time is key.
-
Possible Cause: Insufficient Thermal Energy.
-
Diagnosis: Your reaction is running at or near room temperature in a solvent like acetonitrile (Boiling Point: 82 °C). The thermal energy is insufficient to overcome the activation barrier in a reasonable timeframe.
-
Solution: Increase the reaction temperature. This requires selecting a solvent with a higher boiling point. Switching from acetonitrile to DMF (BP: 153 °C) or DMSO (BP: 189 °C) allows for significantly higher reaction temperatures, which can increase the rate exponentially. Many SNAr reactions on less-activated rings are successfully run at temperatures from 80 °C to 150 °C.[8][9]
-
Table 1: Properties of Common Solvents for SNAr Reactions
| Solvent | Dielectric Constant (ε)[10] | Type | Boiling Point (°C) | Suitability Notes |
| Toluene | 2.4 | Non-polar | 111 | Poor. Does not stabilize the charged intermediate. |
| Dioxane | 2.2 | Non-polar | 101 | Poor. Does not stabilize the charged intermediate. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | 66 | Marginal. Often too low in polarity and boiling point. |
| Acetonitrile (MeCN) | 36.6 | Polar Aprotic | 82 | Good polarity, but limited by low boiling point. |
| N,N-Dimethylformamide (DMF) | 38.2 | Polar Aprotic | 153 | Excellent. High polarity and high boiling point.[11] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | 189 | Excellent. Highest polarity and boiling point, great for recalcitrant reactions.[11] |
| Ethanol (EtOH) | 25.3 | Polar Protic | 78 | Use with caution. Can solvate and deactivate nucleophiles. |
| Water (H₂O) | 80.1 | Polar Protic | 100 | High polarity but strong H-bonding can inhibit many nucleophiles.[2] |
Part 3: Experimental Protocol Example
This section provides a representative protocol for the amination of this compound, a common synthetic transformation.
Protocol: Synthesis of N-Benzyl-5-methoxy-3-methylpyridin-2-amine
Objective: To substitute the 2-chloro group with a benzylamino group via an SNAr reaction.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M. Begin stirring the suspension. Add benzylamine (1.1 eq) to the mixture at room temperature.
-
Heating: Heat the reaction mixture to 100-120 °C using an oil bath. The heterogeneous mixture should be stirred vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexanes. The reaction is complete when the starting material spot is no longer visible (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them twice with brine to remove residual DMF.
-
Dry the combined organic phase over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-Benzyl-5-methoxy-3-methylpyridin-2-amine.
-
Causality Note: Potassium carbonate is used as a base to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. DMF is chosen for its high polarity to stabilize the Meisenheimer complex and its high boiling point to allow for effective heating.
References
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). Vertex AI Search.
-
Schlosser, M. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
Sigman, M. S., & Boyle, T. J. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Leadbeater, N. E., & McGowan, C. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]
-
LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]
-
Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]
-
Wordpress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]
-
Aslam, M. J., & Kalyuzhnyi, Y. V. (2023). Effect of Dielectric Constant on Interaction Between Charged Macroions in Asymmetric Electrolyte. MDPI. [Link]
-
Jouyban, A. (n.d.). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. National Institutes of Health. [Link]
-
ResearchGate. (2002). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. ResearchGate. [Link]
Sources
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- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in 2-Chloro-5-methoxy-3-methylpyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-5-methoxy-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a specific focus on the critical parameter of temperature control. Precise temperature management is paramount for achieving high yield, purity, and reproducibility. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed explanations, please refer to the Troubleshooting Guide.
Q1: My reaction to form the 2-hydroxy-5-methoxy-3-methylpyridine precursor is sluggish and giving low yields. What is the optimal temperature?
A: The formation of the hydroxypyridine precursor is often an exothermic process where temperature control is crucial. For instance, in related syntheses, temperatures can be as high as 130°C for nitration steps or around 100°C for reactions involving substitutions.[1][2] A temperature that is too low will result in an incomplete reaction, while excessive heat can lead to decomposition or unwanted side products. We recommend starting at a moderate temperature (e.g., 50°C) and gradually increasing while monitoring the reaction progress by TLC or LC-MS.[3]
Q2: I am observing significant amounts of isomeric byproducts during the chlorination step. Can temperature adjustments help?
A: Yes, temperature is a key factor in controlling regioselectivity during the chlorination of pyridine rings. High reaction temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers. For some gas-phase chlorinations, a two-stage temperature profile—initiating at a higher temperature (350-500°C) and completing at a lower temperature (below 340°C)—has been shown to improve selectivity.[4] While these conditions may not directly apply to your specific liquid-phase synthesis, the principle of temperature manipulation to control isomer formation is relevant.
Q3: What is the recommended temperature for setting up a Vilsmeier-Haack reaction for chlorination?
A: The Vilsmeier reagent is typically prepared at low temperatures (<25°C, often 0°C) to control its formation and prevent degradation.[5][6] The subsequent reaction with the pyridine substrate is usually conducted at temperatures ranging from room temperature up to 60-80°C.[5] The optimal temperature will depend on the reactivity of your specific substrate. It is advisable to start at a lower temperature and slowly warm the reaction mixture.
Q4: During workup, I'm experiencing product loss. Could temperature be a factor?
A: Temperature during workup, especially during distillation, is critical. This compound has a specific boiling point, and purification is often achieved by distillation.[7] Applying excessive vacuum or heat can lead to decomposition or co-distillation with impurities. Ensure your vacuum pressure and heating mantle temperature are precisely controlled to fractionally distill your product effectively.
Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of common problems related to temperature control.
Issue 1: Low Yield of Final Product
Low overall yield can often be traced back to suboptimal temperature at one or more stages of the synthesis.
| Possible Cause | Underlying Scientific Principle | Recommended Solution & Protocol |
| Incomplete Reaction in Precursor Synthesis | The activation energy for the reaction is not being met, leading to a slow or stalled reaction. This is common in nucleophilic substitution or cyclization steps. | Action: Gradually increase the reaction temperature in 5-10°C increments, monitoring progress at each stage via an appropriate analytical method (TLC, GC-MS, or LC-MS). Protocol: Set up the reaction at the previously attempted temperature. After 1 hour, take an aliquot for analysis. If the reaction has not progressed significantly, increase the temperature by 10°C and hold for another hour. Repeat this process until the optimal temperature for conversion is identified or side-product formation becomes significant. |
| Thermal Decomposition of Product or Intermediates | Pyridine derivatives, especially halogenated ones, can be thermally labile.[8] Excessive heat, particularly during prolonged reaction times or distillation, can lead to degradation, forming tar-like substances or gaseous byproducts. | Action: Review the maximum temperature used in your reaction and purification steps. Consider if a lower temperature for a longer duration could achieve the same conversion with less degradation. Protocol for Distillation: Use a vacuum manifold with a precise gauge. Start with a lower mantle temperature and gradually increase it while monitoring the vapor temperature in the distillation head. Collect fractions at a stable head temperature corresponding to the boiling point of the target compound at that pressure. |
| Formation of Over-chlorinated Byproducts | High temperatures can increase the rate of secondary chlorination, leading to di- or tri-chlorinated species.[4][9] This is especially true if the chlorinating agent is in excess. | Action: Perform the chlorination step at a lower temperature. Protocol: Cool the reaction vessel to 0-10°C before the slow, dropwise addition of the chlorinating agent (e.g., POCl₃ or SOCl₂).[10] Maintain this low temperature throughout the addition and then allow the reaction to slowly warm to room temperature while monitoring for the disappearance of the starting material. |
Issue 2: High Levels of Impurities
The presence of impurities is often a direct result of side reactions, which are highly dependent on temperature.
Visual Troubleshooting Workflow
Below is a decision-making workflow to diagnose impurity issues based on temperature parameters.
Caption: Troubleshooting flowchart for impurity analysis.
Key Experimental Protocols
Protocol 1: Temperature-Controlled Chlorination of 2-Hydroxy-5-methoxy-3-methylpyridine
This protocol details a robust method for the chlorination step, where temperature control is most critical to prevent byproduct formation.
Reagents & Equipment:
-
2-Hydroxy-5-methoxy-3-methylpyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Digital thermometer with a probe
-
Ice-water bath
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry. Charge the flask with 2-Hydroxy-5-methoxy-3-methylpyridine (1.0 eq) and anhydrous toluene.
-
Initial Cooling: Place the flask in an ice-water bath and begin stirring. Cool the mixture to 0-5°C.
-
Reagent Addition: Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise via an addition funnel over 30-60 minutes. CRITICAL STEP: Monitor the internal temperature closely, ensuring it does not rise above 10°C during the addition. The reaction is exothermic, and rapid addition will cause a temperature spike, leading to impurities.
-
Controlled Heating: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature over 30 minutes.
-
Reflux: Gradually heat the reaction mixture to a gentle reflux (typically 80-120°C, depending on the specific protocol and solvent).[11][12] Maintain this temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: After completion, cool the reaction mixture back down to 0-5°C in an ice bath before carefully and slowly quenching with ice water. This step is highly exothermic and must be done with extreme caution.
References
-
PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from PrepChem.com. [Link]
- Jadhav, G. R., Shaikh, M. U., & Gaikwad, N. D. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- Oxidation with Chlorine /Pyridine Complexes. (n.d.). WordPress.
- Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
- Google Patents. (1997). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]
- Google Patents. (1986).
-
Lee, Y. P., & Lee, S. H. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. The Journal of Chemical Physics, 138(5), 054307. [Link]
- Google Patents. (2003). JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from NROChemistry. [Link]
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 3(3), 187-195.
- Google Patents. (1992).
- Lee, Y. P., & Lee, S. H. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N-Cl) radical. Journal of Chemical Physics, 138(5).
- Google Patents. (1994).
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. [Link]
- Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
- Chemistry World. (2021).
- Google Patents. (1980).
- BLD Pharm. (n.d.). 1203499-46-0|2-Chloro-3-methoxy-5-methylpyridine.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
- Google Patents. (1990).
- Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
- Royal Society of Chemistry. (2017). The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. Environmental Science: Processes & Impacts, 19(3), 391-400.
- MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight.
- ChemicalBook. (2025). 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3.
Sources
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- 2. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 10. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 11. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
- 12. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
dealing with moisture sensitivity of 2-Chloro-5-methoxy-3-methylpyridine reagents
An authoritative guide to navigating the challenges of a key synthetic building block.
Technical Support Center: 2-Chloro-5-methoxy-3-methylpyridine
Welcome to the technical support hub for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. Given its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its reactivity and handling requirements is paramount for successful and reproducible outcomes.[1] The primary challenge associated with this reagent is its sensitivity to moisture. This document provides in-depth, experience-driven guidance to mitigate these challenges, ensuring the integrity of your experiments and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
The moisture sensitivity stems from the reactivity of the chloro-group on the pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic substitution by water, a reaction known as hydrolysis.[2][3] This process is often slow under ambient conditions but can be accelerated by heat or the presence of acids or bases, leading to the formation of the corresponding 2-hydroxypyridine derivative.
Q2: What are the consequences of accidental exposure to moisture?
Exposure to atmospheric or solvent-borne moisture can lead to several undesirable outcomes:
-
Formation of Impurities: The primary degradation product is 2-Hydroxy-5-methoxy-3-methylpyridine. This impurity can complicate purification steps and impact the spectroscopic analysis of your desired product.
-
Reduced Yield: As the starting material is consumed by hydrolysis, the yield of your target molecule will be significantly reduced.
-
Inconsistent Results: Uncontrolled moisture contamination leads to poor reproducibility between experimental runs, making it difficult to optimize reaction conditions.
Q3: How should I store this compound?
Proper storage is the first line of defense against degradation. The reagent should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture.[4][5] For long-term storage, it is highly recommended to keep the container in a desiccator or a dry box. Storing under an inert atmosphere (e.g., nitrogen or argon) provides the best possible protection.[4]
Q4: Can I weigh this reagent on an open lab bench?
It is strongly discouraged. Weighing the reagent on an open bench, especially for an extended period, exposes it to ambient humidity. The most reliable method is to weigh it within an inert atmosphere glovebox.[5][6] If a glovebox is unavailable, a practical alternative is to quickly weigh an approximate amount into a pre-tared, oven-dried flask under a positive flow of inert gas.
Troubleshooting Guide: Diagnosing and Solving Moisture-Related Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
Issue 1: My reaction yield is consistently low, and I've isolated a polar, water-soluble byproduct.
-
Possible Cause: This is the classic sign of hydrolysis of your starting material. The resulting 2-hydroxypyridine is more polar than the parent chloropyridine and may be lost into the aqueous phase during workup or appear as a distinct spot on a TLC plate.
-
Diagnostic Steps:
-
Analyze the Byproduct: If possible, characterize the byproduct using LCMS or NMR to confirm its identity as 2-Hydroxy-5-methoxy-3-methylpyridine.
-
Check Your Solvents: Even "anhydrous" solvents from commercial suppliers can absorb moisture over time if not stored and handled correctly.[7] It is best practice to use freshly dried and degassed solvents for moisture-sensitive reactions.
-
Review Your Glassware Preparation: Glassware surfaces readily adsorb a thin film of water. Ensure all glassware is rigorously dried in an oven (e.g., 140°C for at least 4 hours) and cooled under a stream of dry inert gas or in a desiccator immediately before use.[8][9]
-
-
Recommended Solution: Implement rigorous anhydrous techniques. Use a Schlenk line or a glovebox for your reaction setup.[10] Ensure all reagents and solvents are scrupulously dried. The workflow diagram below outlines the necessary steps to maintain an inert environment.
Issue 2: The reaction fails to initiate, or my catalyst appears to be poisoned.
-
Possible Cause: While the reagent itself might be the primary concern, trace moisture can also deactivate other components in your reaction. Many common organometallic catalysts (e.g., Palladium complexes used in cross-coupling reactions) and strong bases (e.g., NaH, n-BuLi) react violently or are rendered inactive by water.[6]
-
Diagnostic Steps:
-
Isolate the Cause: Run a control reaction without the this compound to see if the other reagents are stable under the reaction conditions.
-
Verify Reagent Activity: Test your catalyst and base in a separate, reliable reaction to ensure they are active.
-
-
Recommended Solution: Treat the entire system as moisture-sensitive. Dry all reaction components, not just the solvent and the pyridine reagent. If using solid reagents that are hygroscopic, they may need to be dried under high vacuum before use.[7]
Issue 3: I observe inconsistent reaction times and variable product purity from batch to batch.
-
Possible Cause: Inconsistent exposure to ambient air during setup is the most likely culprit. The amount of moisture introduced can vary depending on the humidity of the lab on a given day and the time taken for reagent addition.
-
Recommended Solution: Standardize your experimental setup protocol. Using techniques like a Schlenk line or a glovebox eliminates the variability of ambient conditions.[10] Always use a positive pressure of an inert gas (nitrogen or argon) throughout the entire process, from reagent addition to reaction quenching. A gas bubbler in the setup provides a visual confirmation of positive pressure.[8][9]
Core Protocols: Best Practices for Handling
Adherence to these protocols will establish a self-validating system for handling this compound, ensuring experimental success.
Protocol 1: Glassware Preparation
-
Clean all required glassware thoroughly and rinse with deionized water, followed by a final rinse with acetone or another volatile solvent.
-
Place the glassware in a laboratory oven and dry at a minimum of 125°C overnight.[9]
-
Assemble the main reaction apparatus (e.g., flask, condenser) while still hot and immediately connect it to a Schlenk line or inert gas manifold.
-
Flush the system with dry nitrogen or argon while it cools to room temperature. This process, known as "purging," replaces the air and adsorbed moisture with an inert atmosphere.[6][9]
Protocol 2: Transferring the Solid Reagent
-
Ideal Method (Glovebox): Take the sealed reagent bottle, a pre-dried and tared reaction flask, and a spatula into the glovebox antechamber. Cycle the antechamber as per the glovebox protocol. Once inside, perform all weighing and transfer operations. Seal the flask before removing it from the glovebox.[6]
-
Alternative Method (Inert Gas Flow): Place the oven-dried and cooled reaction flask on a balance. Establish a gentle, positive pressure of nitrogen or argon into the flask via a needle connected to a gas line. Briefly remove the septum, quickly add the approximate amount of this compound, and immediately reseal the flask. Re-weigh the flask to determine the exact amount of reagent added.
Protocol 3: Dispensing Anhydrous Solvents
-
Use a commercially available bottle of anhydrous solvent equipped with a septum-sealed cap (e.g., AcroSeal™ packaging).[11]
-
Puncture the septum with a needle connected to an inert gas line to slightly pressurize the bottle.
-
Using a clean, dry syringe, puncture the septum with a second needle and withdraw the required volume of solvent.[8][11]
-
Transfer the solvent from the syringe directly into the sealed reaction flask.
Visualization of Key Processes
Hydrolysis Reaction Pathway
The following diagram illustrates the unwanted reaction of this compound with water.
Caption: Unwanted hydrolysis of the reagent.
Recommended Experimental Workflow
This workflow ensures the integrity of the reagent is maintained from storage through to the reaction.
Caption: Workflow for moisture-sensitive reactions.
Summary of Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 74650-70-7 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage Temperature | Ambient, in a dry place[12] |
| Key Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[12] |
References
-
Molecular Inorganic Chemistry (2008). Working with air and moisture sensitive compounds. University of Groningen. Available from: [Link]
-
Serrano, D., et al. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Available from: [Link]
-
NIH (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available from: [Link]
-
PubChem (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. Available from: [Link]
-
ChemistryViews (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available from: [Link]
-
University of Rochester Department of Chemistry (n.d.). Reagents & Solvents: Reagent Tips. Available from: [Link]
- Google Patents (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
-
Wipf Group, University of Pittsburgh (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]
-
Chempanda (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Storage and Handling of 2-Chloro-3-methoxypyridine. Available from: [Link]
- Google Patents (n.d.). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock the Potential of 2-Chloro-5-methylpyridine. Available from: [Link]
-
U.S. Food and Drug Administration (n.d.). Nevirapine Batch Transfer Document. Available from: [Link]
-
Chemistry LibreTexts (2024). 3: Performing Sensitive Reactions without a Schlenk Line. Available from: [Link]
-
MIT Department of Chemistry (n.d.). Handling air-sensitive reagents AL-134. Available from: [Link]
-
NIH (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. National Institutes of Health. Available from: [Link]
-
Drug Hunter (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
- Google Patents (n.d.). US5569760A - Process for preparing nevirapine.
-
YouTube (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available from: [Link]
- Google Patents (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
SciSpace (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Available from: [Link]
-
PubChem (n.d.). 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. Available from: [Link]
-
Espacenet (n.d.). Patent 0121320 - Preparation of 2-chloro-5-methylpyridine. Available from: [Link]
-
Pipzine Chemicals (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Supplier in China. Available from: [Link]
-
ResearchGate (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link]
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Validation & Comparative
A Comparative Guide to 2-Chloro-5-methoxy-3-methylpyridine and Other Key Pyridine Derivatives for Drug Discovery and Agrochemical Synthesis
This guide provides an in-depth technical comparison of 2-Chloro-5-methoxy-3-methylpyridine with other structurally related and synthetically valuable pyridine derivatives. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the nuances of their synthesis, physicochemical properties, and reactivity, supported by experimental data and established protocols. Our objective is to furnish a comprehensive resource that informs strategic decisions in the selection and application of these critical building blocks.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals and agrochemicals. Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, impart distinct reactivity and binding characteristics. The strategic placement of various substituents allows for the fine-tuning of a molecule's steric and electronic profile, profoundly influencing its biological activity, metabolic stability, and pharmacokinetic properties.
Among the myriad of substituted pyridines, this compound stands as a versatile intermediate. Its specific arrangement of a chloro, methoxy, and methyl group offers a unique combination of reactivity and structural features. This guide will objectively compare this key intermediate with other widely utilized pyridine derivatives, namely 2-Chloro-5-methylpyridine, 2-Chloro-3-methoxy-5-nitropyridine, and 2-Chloro-5-(chloromethyl)pyridine, to highlight their relative strengths and synthetic utilities.
Physicochemical Properties: A Comparative Overview
The subtle interplay of substituents on the pyridine ring dictates the physical and chemical nature of each derivative. Understanding these properties is paramount for predicting their behavior in various reaction conditions and biological systems.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 74650-70-7 | C₇H₈ClNO | 157.60 | Solid | Not specified |
| 2-Chloro-5-methylpyridine | 18368-64-4 | C₆H₆ClN | 127.57 | Colorless to pale yellow liquid | Not specified |
| 2-Chloro-3-methoxy-5-nitropyridine | 75711-00-1 | C₆H₅ClN₂O₃ | 188.57 | Pale yellow solid | 45-50 |
| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | C₆H₅Cl₂N | 162.01 | Not specified | Not specified |
Data compiled from various chemical suppliers and databases.
The presence of the methoxy group in this compound and 2-Chloro-3-methoxy-5-nitropyridine increases their polarity compared to 2-Chloro-5-methylpyridine. The nitro group in 2-Chloro-3-methoxy-5-nitropyridine significantly enhances its electron-withdrawing nature, impacting its reactivity.
Synthesis of this compound: An Experimental Protocol
The targeted synthesis of this compound is crucial for its application as a building block. A common synthetic route involves the methylation of the corresponding hydroxypyridine.
Experimental Protocol: Methylation of 2-Chloro-5-hydroxy-3-methylpyridine
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2-Chloro-5-hydroxy-3-methylpyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 2-Chloro-5-hydroxy-3-methylpyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt.
-
Methylation: Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Caption: Synthesis of this compound.
Comparative Reactivity: A Focus on Key Transformations
The utility of these pyridine derivatives is defined by their reactivity in common synthetic transformations, particularly in cross-coupling and nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing diverse functionalities.[1] The electron-deficient nature of the pyridine ring facilitates this reaction, particularly at the 2- and 4-positions.[2]
The reactivity in SNAr is significantly influenced by the other ring substituents:
-
This compound: The electron-donating nature of the methoxy and methyl groups can slightly decrease the reactivity of the C2-Cl bond towards nucleophilic attack compared to unsubstituted 2-chloropyridine.
-
2-Chloro-5-methylpyridine: The methyl group has a modest electron-donating effect, rendering it generally less reactive than 2-chloropyridine but more reactive than the methoxy-substituted analogue in SNAr. This compound is a valuable intermediate in the synthesis of agrochemicals.[3]
-
2-Chloro-3-methoxy-5-nitropyridine: The strongly electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring for nucleophilic attack at the 2-position. This makes it a highly reactive substrate for SNAr reactions, often proceeding under milder conditions than the other derivatives. This enhanced reactivity makes it a valuable building block for pharmaceuticals and agrochemicals.[4][5]
-
2-Chloro-5-(chloromethyl)pyridine: The chloromethyl group is primarily a site for nucleophilic substitution itself (SN2), but the chloro group on the ring can also undergo SNAr. This dual reactivity allows for sequential functionalization at two different positions.
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The Enigmatic Bioactivity of 2-Chloro-5-methoxy-3-methylpyridine: A Comparative Guide Based on Analog Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of heterocyclic chemistry, substituted pyridines stand out as privileged scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, 2-chloro-5-methoxy-3-methylpyridine represents a synthetically accessible yet underexplored molecule. While direct and extensive biological data for this specific compound remains elusive in publicly accessible literature, a comprehensive analysis of its structural analogs provides a powerful predictive framework for its potential bioactivities. This guide offers an in-depth, comparative analysis of the biological activities of molecules structurally related to this compound, supported by experimental data from seminal studies. By examining the structure-activity relationships (SAR) of these analogs, we can infer the likely biological profile of our target molecule and guide future research endeavors.
The 2-Chloropyridine Core: A Gateway to Diverse Bioactivity
The presence of a chlorine atom at the 2-position of the pyridine ring is a key feature that dictates the chemical reactivity and, consequently, the biological potential of this class of compounds. The electron-withdrawing nature of both the chlorine atom and the ring nitrogen makes the 2-position susceptible to nucleophilic aromatic substitution. This reactivity allows for the facile introduction of a wide array of functional groups, making 2-chloropyridines valuable intermediates in the synthesis of complex, biologically active molecules.[1]
Comparative Biological Activities of Structural Analogs
To construct a probable biological profile for this compound, we will examine the activities of its analogs, focusing on three key areas where substituted pyridines have shown significant promise: herbicidal, insecticidal, and antimicrobial activities.
Herbicidal Activity: A Tale of Two Rings
The pyridine ring is a well-established pharmacophore in the herbicide industry. The structural similarity of certain pyridine derivatives to the natural plant hormone auxin allows them to act as synthetic auxins, leading to uncontrolled growth and ultimately, plant death. Analogs of 2-chloropyridine have been investigated for their herbicidal potential, often as part of more complex heterocyclic systems.
Table 1: Herbicidal Activity of 2-Chloropyridine Analogs
| Compound ID | Structure | Target Weeds | Activity Metric | Reference |
| A1 | 8-chloro-3-(4-propylphenyl)-[1][2][3]-triazolo[4,3-a]pyridine | Broadleaf and grass weeds | ~50% inhibition at 37.5 g a.i. ha⁻¹ | [4] |
| A2 | 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) | Lemna paucicostata (duckweed) | IC₅₀ = 7.8 µM | [5] |
| A3 | 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) | Agrostis stolonifera (bentgrass) | Comparable to commercial herbicides at 1 mM | [6] |
Inferred Structure-Activity Relationship:
The data from these analogs suggests that the 2-chloropyridine moiety often serves as a crucial building block within a larger, more complex herbicidal molecule. For instance, in triazolo[4,3-a]pyridines, the chloro-substitution pattern on the pyridine ring is critical for activity.[4] Similarly, in N-(arylmethoxy)-2-chloronicotinamides, the 2-chloro group is a constant feature in a series of compounds with varying herbicidal potency against different weed species.[5] The methoxy and methyl groups on our target molecule, this compound, could potentially modulate its selectivity and potency against different plant species by influencing its binding to target proteins, such as protoporphyrinogen oxidase, a key enzyme in chlorophyll biosynthesis.[6]
Insecticidal Activity: Targeting the Nervous System
Perhaps the most well-documented application of 2-chloro-5-substituted pyridines is in the development of neonicotinoid insecticides. These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The 2-chloro-5-methylpyridine scaffold is a key intermediate in the synthesis of several commercial neonicotinoids.[1]
Table 2: Insecticidal Activity of 2-Chloropyridine Analogs
| Compound ID | Structure | Target Insect | Activity Metric | Reference |
| B1 | 2-chloro-5-(5-aryl-1,3,4-oxadiazol-2-yl)methylpyridines | Not specified | Explored for insecticidal activity | [3] |
| B2 | 2-Phenylpyridine derivatives | Mythimna separata, Aphis craccivora, Tetranychus cinnabarinus | Varies with substitution | [7] |
| B3 | Thienylpyridine derivatives | Aphis gossypi | Varies with substitution | [8] |
Inferred Structure-Activity Relationship:
The insecticidal activity of 2-chloropyridine derivatives is heavily dependent on the nature of the substituent at the 5-position. For neonicotinoids, a larger, nitrogen-containing heterocyclic or acyclic moiety is typically required for potent nAChR agonism. The presence of a simple methoxy group at the 5-position in this compound may not be sufficient to confer high insecticidal activity on its own. However, this position is ripe for derivatization to explore potential insecticidal properties. The methyl group at the 3-position could influence the molecule's conformation and its fit within the receptor's binding pocket.
Antimicrobial and Antifungal Activity: A Broad Spectrum of Possibilities
Substituted pyridines have also demonstrated a wide range of antimicrobial and antifungal activities. The mechanism of action can vary, from disrupting cell membranes to inhibiting essential enzymes.
Table 3: Antimicrobial and Antifungal Activity of 2-Chloropyridine Analogs
| Compound ID | Structure | Target Organism | Activity Metric | Reference |
| C1 | Schiff bases of 2-amino-4-chloropyridine | Gram-positive and Gram-negative bacteria, fungi | Varies with aldehyde used | [2] |
| C2 | Hydrazone derivatives of 2-chloro-5-(hydrazinylmethyl)pyridine | Bacteria and fungi | Moderate activity | [9] |
| C3 | Benzamides with pyridine-linked 1,2,4-oxadiazole | Not specified | Synthesized for biological activity | [10] |
Inferred Structure-Activity Relationship:
The antimicrobial activity of chloropyridine derivatives appears to be enhanced by the introduction of specific functional groups that can interact with microbial targets. For example, the formation of Schiff bases from 2-amino-4-chloropyridine introduces an imine linkage that is often associated with antimicrobial effects.[2] Similarly, hydrazone derivatives of 2-chloro-5-(hydrazinylmethyl)pyridine have shown moderate antibacterial and antifungal properties.[9] For this compound, while it may possess some intrinsic, modest antimicrobial activity, its true potential likely lies in its use as a scaffold for the synthesis of more complex derivatives with enhanced potency. The methoxy and methyl groups can influence the lipophilicity of the molecule, which in turn affects its ability to penetrate microbial cell walls.
Experimental Protocols
To facilitate further research into the biological activity of this compound and its analogs, detailed methodologies for key experiments are provided below.
Herbicidal Activity Assay (Post-emergence)
This protocol is adapted from studies on novel herbicidal compounds.[4]
-
Plant Cultivation: Grow target weed species (e.g., A. stolonifera, L. paucicostata) in pots containing a standard potting mix in a greenhouse with controlled temperature (25±2 °C) and a 16h/8h light/dark cycle.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Tween-20) to the desired concentrations.
-
Application: When the plants reach the 2-3 leaf stage, spray the compound solutions evenly onto the foliage until runoff. A control group should be sprayed with the solvent-surfactant solution only.
-
Evaluation: After a set period (e.g., 14 days), visually assess the herbicidal effect as a percentage of growth inhibition compared to the control group (0% = no effect, 100% = complete kill). Calculate the GR₅₀ (the concentration required to inhibit growth by 50%).
Insecticidal Activity Assay (Contact Toxicity)
This protocol is a general method for assessing contact toxicity against aphids.[7]
-
Insect Rearing: Maintain a culture of the target insect (e.g., Aphis gossypi) on host plants in a controlled environment.
-
Compound Application: Prepare serial dilutions of the test compounds in a suitable solvent. Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of adult insects using a micro-applicator. Control insects are treated with the solvent alone.
-
Observation: Place the treated insects in a petri dish with a fresh leaf from the host plant. Maintain the dishes in a controlled environment.
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead. Calculate the LD₅₀ (the dose required to kill 50% of the insects).
Antimicrobial Activity Assay (Broth Microdilution)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Microorganism Preparation: Grow the target bacterial or fungal strains in a suitable broth medium overnight to obtain a fresh culture. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (medium with no microbes).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Synthetic Potential
The true value of this compound lies in its potential as a versatile building block. The following diagram illustrates its central role in the synthesis of diverse, potentially bioactive molecules.
Caption: Synthetic pathways from this compound.
Conclusion: A Scaffold of Latent Potential
References
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- Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. ResearchGate. [URL: https://www.researchgate.net/publication/228795741_Development_of_a_Concise_Scaleable_Synthesis_of_2-Chloro-5-pyridin-2-yl_Pyrimidine_via_a_Negishi_Cross-Coupling]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Chloro-5-methoxy-3-methylpyridine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of 2-Chloro-5-methoxy-3-methylpyridine. We will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
This guide will not only present the predicted data for this compound but will also compare it with a structurally similar alternative, 2-Chloro-5-methylpyridine, to highlight the key spectroscopic differences that enable definitive identification. The experimental protocols provided are designed to be self-validating, ensuring trustworthy and reproducible results.
The Challenge: Differentiating Isomers and Analogs
In the synthesis of substituted pyridines, the formation of isomers is a common challenge. For instance, the position of the methyl and methoxy groups on the pyridine ring significantly influences the molecule's chemical and physical properties. Therefore, a robust analytical workflow is crucial to confirm the desired isomer has been synthesized.
Let's consider the structures of our target molecule and a common analog:
| Compound | Structure |
| This compound | |
| 2-Chloro-5-methylpyridine |
Our goal is to define a spectroscopic fingerprint for this compound that unequivocally distinguishes it from other possible isomers or related compounds.
The Analytical Workflow: A Multi-faceted Approach
A combination of NMR, MS, and IR spectroscopy provides a comprehensive and orthogonal approach to structure elucidation. Each technique offers unique insights into the molecular structure, and together they build a compelling case for the compound's identity.
A Senior Application Scientist's Guide to Catalyst Selection for 2-Chloro-5-methoxy-3-methylpyridine Reactions
This guide provides a comparative analysis of catalytic systems for key chemical transformations of 2-Chloro-5-methoxy-3-methylpyridine. As a substituted chloropyridine, this molecule is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, where the choice of catalyst—specifically the ligand—is paramount to achieving high yields and reaction efficiency. This document synthesizes data from established literature on similar substrates to provide researchers, scientists, and drug development professionals with a robust framework for catalyst selection and reaction optimization.
The Challenge: Catalyzing Reactions on an Electron-Rich Chloropyridine
This compound presents a distinct challenge in cross-coupling reactions. The carbon-chlorine (C-Cl) bond is less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1] Furthermore, the presence of the electron-donating methoxy group can decrease the reactivity of the C-Cl bond, while the pyridine nitrogen itself can potentially coordinate to and inhibit the palladium catalyst.[2]
Successful transformation, therefore, depends on a catalytic system that is active enough to cleave the C-Cl bond and robust enough to tolerate the heterocyclic substrate. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have proven most effective for this class of compounds.[1][3]
Comparative Analysis of Catalytic Systems
We will focus on the most synthetically valuable transformations for this substrate: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds between an organohalide and an organoboron compound.[4][5] For a substrate like this compound, the selection of the phosphine ligand is the most critical parameter.
Causality Behind Ligand Choice: The catalytic cycle for the Suzuki reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Bulky and electron-donating ligands are crucial because they stabilize the highly reactive monoligated L₁Pd(0) species, which is believed to be the key player in the catalytic cycle.[4] This active species more readily undergoes oxidative addition with the challenging aryl chloride bond.[4]
Comparative Data for Catalyst Systems:
The following table outlines recommended catalyst systems for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, based on performance with structurally similar chloropyridines.[2][7]
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or 1,4-Dioxane | 80-110 | >90 | Highly active for C-Cl bond activation; excellent for sterically hindered substrates.[1] |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | >90 | Very effective for heteroaryl chlorides; good functional group tolerance.[4] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | 1,4-Dioxane | 80-100 | 85-95 | Often shows high reactivity and good performance with pyridine-containing substrates. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60-75 | "First generation" catalyst; less effective for unactivated chlorides, requiring higher catalyst loading and longer reaction times.[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[8][9] This reaction is indispensable for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.[9]
Causality Behind Ligand Choice: Similar to the Suzuki coupling, the mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9][10] The steric bulk of the ligand is critical; it encourages the formation of the active monoligated palladium species and facilitates the final reductive elimination step to release the arylamine product.[3] The choice of base is also crucial and must be strong enough to deprotonate the amine without causing unwanted side reactions.[10]
Comparative Data for Catalyst Systems:
The table below compares catalyst systems for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | NaOt-Bu or LHMDS | Toluene or Dioxane | 80-110 | >90 | Highly general and effective for coupling a wide range of amines with aryl chlorides. |
| Pd₂(dba)₃ | JohnPhos | NaOt-Bu | Toluene | 100 | 85-95 | A less sterically hindered but still very effective ligand, often used for its reliability.[3] |
| Pd(OAc)₂ | (±)-BINAP | Cs₂CO₃ | Toluene | 100-110 | 70-85 | A bidentate ligand, considered a "second generation" catalyst. Generally less reactive for aryl chlorides than bulky monophosphine ligands.[8][11] |
Visualizing the Catalytic Process
Understanding the underlying mechanisms and workflows is key to troubleshooting and optimization.
General Catalytic Cycle for Cross-Coupling
The diagram below illustrates the fundamental steps common to both Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the central role of the palladium catalyst.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Workflow
A disciplined and inert workflow is critical for the reproducibility of these sensitive catalytic reactions.
Caption: Standard experimental workflow for cross-coupling reactions.
Validated Experimental Protocols
The following protocols are self-validating starting points for the target substrate, derived from established procedures for similar chloropyridines.[1][6][7]
Protocol 1: Suzuki-Miyaura Coupling
Objective: To couple this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
In a glovebox or under a positive flow of inert gas, add the Pd(OAc)₂ and XPhos to the flask.
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Objective: To couple this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
In a glovebox, add NaOt-Bu to an oven-dried Schlenk flask containing a stir bar.
-
Add the Pd₂(dba)₃ and XPhos to the flask.
-
Add the this compound and toluene.
-
Finally, add the morpholine via syringe.
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. Monitor progress by TLC or GC-MS. The reaction is typically complete within 6-18 hours.
-
After cooling to room temperature, quench the reaction by carefully adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
References
- Benchchem.
- Gao, F., et al. (2024).
- Boodram, S. N., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central.
- Billingsley, K. L., & Buchwald, S. L. (2008).
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central.
- Kinzel, T., et al. (2010). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. Benchchem.
- Wikipedia.
- Wikipedia. Heck reaction. Wikipedia.
- Wikipedia. Sonogashira coupling. Wikipedia.
- Benchchem. A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Benchchem.
- Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
- Chemistry LibreTexts.
- Betti, M., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library.
- Alagarsamy, P., & Varma, R. S. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
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A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-methoxy-3-methylpyridine
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a molecule such as 2-Chloro-5-methoxy-3-methylpyridine, an important intermediate in the synthesis of various pharmaceutical compounds, ensuring the reliability and accuracy of its quantification is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] We will explore the nuances of experimental design, the rationale behind procedural choices, and present comparative data to empower researchers in selecting the most appropriate analytical strategy.
The Imperative of Method Validation
Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[5][6][7] For this compound, this translates to having a reliable method to determine its purity, quantify it in the presence of impurities or in a reaction mixture, and assess its stability. The core parameters for validation, as stipulated by the ICH Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][8][9]
Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the two most powerful and commonly employed techniques for the quantitative analysis of organic molecules like this compound. The choice between them is dictated by the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique well-suited for non-volatile and thermally labile compounds.[10] Given the structure of this compound, HPLC, particularly in the reverse-phase mode, is an excellent candidate for its analysis.
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for many substituted pyridines.[11][12][13]
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic or phosphoric acid to improve peak shape for basic compounds like pyridines.[14][15] For Mass Spectrometry (MS) compatibility, volatile buffers like ammonium acetate are preferred.[12][13][16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 240-270 nm).[17]
2. Validation Parameters:
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components.[8][18] To demonstrate specificity, forced degradation studies are conducted. The sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[19][20] The HPLC method must be able to separate the main peak of this compound from any degradants.
-
Linearity: A series of at least five concentrations of the reference standard are prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should ideally be ≥ 0.999.[5]
-
Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery should be within an acceptable range (e.g., 98-102%).[8][18]
-
Precision:
-
Repeatability (Intra-assay precision): Multiple injections of the same sample are performed in a short period.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5][8]
-
Robustness: The reliability of the method is assessed by deliberately introducing small variations in the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observing the effect on the results.[8][9]
Caption: Workflow for HPLC method validation.
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[21] this compound is likely to be amenable to GC analysis.
1. Instrumentation and Chromatographic Conditions:
-
System: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-5ms).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector and Detector Temperatures: Optimized to ensure efficient vaporization and detection without thermal degradation.
-
Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from any impurities.
2. Validation Parameters:
The validation parameters for GC are the same as for HPLC (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) and are determined using analogous procedures. For specificity, it's crucial to ensure that no interfering peaks from the sample matrix or thermal degradation products co-elute with the analyte. GC-MS can provide definitive identification of the analyte peak.[22]
Caption: Key stages in GC method validation.
Comparative Performance Data
The following table summarizes hypothetical but representative validation data for the quantification of this compound by HPLC and GC.
| Validation Parameter | HPLC-UV | GC-FID |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| LOD | ~0.1 µg/mL | ~0.5 µg/mL |
| LOQ | ~0.3 µg/mL | ~1.5 µg/mL |
| Robustness | Passed | Passed |
Spectroscopic Methods for Identification and Characterization
While chromatographic methods are ideal for quantification, spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound.
-
UV-Vis Spectroscopy: Useful for preliminary identification and for determining the optimal wavelength for HPLC detection. The UV spectrum is influenced by the pyridine ring and its substituents.[10][23]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic peaks for C-Cl, C-O, C=N, and aromatic C-H bonds would be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of the molecule, confirming the connectivity of the atoms.[11]
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides molecular weight information and fragmentation patterns that are unique to the compound, aiding in its identification and the characterization of impurities.[12][13]
Conclusion: A Scientifically Sound Approach
Both HPLC and GC are robust and reliable techniques for the analytical validation of this compound. The choice of method will depend on the specific application, available instrumentation, and the physicochemical properties of the compound and its potential impurities. HPLC is generally more versatile for a wider range of pyridine derivatives, especially those that may be thermally labile. GC, particularly when coupled with MS, can offer excellent sensitivity and specificity for volatile compounds.
Regardless of the chosen technique, a comprehensive validation study adhering to the principles of the ICH guidelines is essential to ensure the generation of high-quality, reliable, and scientifically defensible data. This, in turn, is critical for making informed decisions throughout the drug development lifecycle.
References
- ICH. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Molnar Institute. (n.d.). ICHQ2(Rl) Validation of Analytical Proced u res: Cha Ilenges and Opportunities.
- Chowdary, G. L., et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
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- Benchchem. (n.d.). Technical Support Center: Characterization of Substituted Pyridines.
- ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
- ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives.
- PubMed. (n.d.). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
- NIH. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.
- CNGBdb. (n.d.). Gas chromatographic separation of pyridine homologues, chloroanilines and toluidines.
- PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS.
- OSHA. (n.d.). PYRIDINE.
- MDPI. (n.d.). Spectroscopic Analysis of the TiO2 Nanoparticles Influence on the Interaction of 5,10,15,20-(Tetra-4-carboxyphenyl)porphyrin with Human Serum Albumin.
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- LECO Corporation. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR.
- Sigma-Aldrich. (n.d.). This compound.
- PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- Fisher Scientific. (n.d.). Sigma Aldrich 2-Chloro-3-methoxy-5-methylpyridine 5 g.
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A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Analysis of Chloro- vs. Bromo-Pyridine Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a paramount task. Pyridine rings, in particular, are ubiquitous pharmacophores, and their elaboration via palladium-catalyzed cross-coupling reactions is a cornerstone of drug discovery. The choice of the starting halo-pyridine is a critical decision that dictates reaction parameters, catalyst selection, and ultimately, synthetic efficiency. This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-pyridines in three seminal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. Grounded in mechanistic principles and supported by experimental data, this document is designed to empower researchers to make informed, strategic decisions in their synthetic endeavors.
The Fundamental Basis of Reactivity: Carbon-Halogen Bond Strength
The disparate reactivity between chloro- and bromo-pyridines is fundamentally rooted in the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The energy required to homolytically cleave this bond directly correlates to the activation barrier of the rate-determining step in many cross-coupling cycles: oxidative addition.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F .[1] This trend is a direct inverse of their bond strengths.[1][2] The C-Cl bond is significantly stronger and thus requires more energy to break than the C-Br bond, making chloro-pyridines inherently less reactive substrates.[2][3][4]
| Bond | Average Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| C-Cl | ~339 | Higher energy input required; more challenging oxidative addition.[5] |
| C-Br | ~276 | Lower energy input required; more facile oxidative addition.[5] |
This energy difference is the primary reason bromo-pyridines often undergo coupling under milder conditions, while chloro-pyridines necessitate more robust and highly active catalytic systems to achieve comparable efficiency.[2][3]
The Catalytic Cycle: Oxidative Addition as the Rate-Determining Hurdle
The palladium-catalyzed cross-coupling reaction proceeds through a well-established catalytic cycle.[6][7] While each step is crucial, the initial oxidative addition of the halo-pyridine to the active Pd(0) catalyst is typically the rate- and selectivity-determining step.[1][8] It is at this juncture that the strength of the C-X bond presents the most significant kinetic barrier.
Figure 1: The critical Oxidative Addition step in a generic cross-coupling cycle. The higher bond energy of the C-Cl bond results in a higher activation energy for this step compared to the C-Br bond.
Comparative Performance in Key Cross-Coupling Reactions
The theoretical difference in bond strength manifests in distinctly different practical requirements for successful cross-coupling. While bromo-pyridines are generally more reactive, modern, highly active catalyst systems have rendered chloro-pyridines as highly viable and economical substrates.[9]
Suzuki-Miyaura Coupling
This powerful C-C bond-forming reaction is a workhorse in synthesis. The reactivity gap between chloro- and bromo-pyridines is pronounced, dictating the necessary choice of catalyst, base, and temperature.
| Parameter | 2-Bromo-Pyridine | 2-Chloro-Pyridine | Rationale & Causality |
| Substrate | Phenylboronic Acid | Phenylboronic Acid | Standard coupling partner. |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Chloro-pyridines require highly active, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the difficult oxidative addition of the C-Cl bond. [3] Standard ligands like PPh₃ are often ineffective.[10] |
| Base | Na₂CO₃ (aq) | K₃PO₄ | Stronger, non-nucleophilic bases are often required for challenging couplings involving heteroaryl chlorides to facilitate the transmetalation and catalyst turnover.[3] |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O | Aprotic organic solvents with water generally provide good solubility and reaction rates.[3] |
| Temperature | 80 °C | 100-110 °C | Higher temperatures are necessary to overcome the larger activation energy for C-Cl bond cleavage. [3] |
| Typical Yield | >90% | >85% (with optimized system) | With the right catalyst system, chloro-pyridines can be excellent substrates.[3][11] |
Buchwald-Hartwig Amination
The formation of C-N bonds is critical in pharmaceutical development. Chloro-pyridines are notoriously challenging substrates for this transformation, where the oxidative addition of the C-Cl bond is frequently the rate-limiting step.[10]
| Parameter | 2-Bromo-Pyridine | 2-Chloro-Pyridine | Rationale & Causality |
| Substrate | Morpholine | Morpholine | A common secondary amine coupling partner. |
| Catalyst | Pd₂(dba)₃ / BINAP | G4-XPhos Palladacycle | The C-Cl bond activation is so challenging that highly active, well-defined pre-catalysts (palladacycles) are often superior to generating Pd(0) in situ. [10] Bulky biarylphosphine ligands (RuPhos, XPhos) are essential.[12] |
| Base | NaOtBu | NaOtBu | A strong, non-nucleophilic base is required for efficient deprotonation of the amine and to facilitate the C-N reductive elimination.[1][10] |
| Solvent | Toluene | Toluene or Dioxane | Dry, degassed aprotic solvents are critical to prevent catalyst deactivation.[10] |
| Temperature | 80-90 °C | 100-110 °C | Elevated temperatures are almost always required to drive the amination of less reactive aryl chlorides.[10] |
| Typical Yield | >95% | >90% (with optimized system) | Despite their lower reactivity, optimized protocols provide excellent yields for chloro-pyridines.[10][12] |
Sonogashira Coupling
The Sonogashira reaction provides a powerful route to alkynylated pyridines. The reactivity trends observed in Suzuki couplings are generally mirrored here, with the C-Br bond being significantly more labile.[2]
| Parameter | 3-Bromo-Pyridine | 3-Chloro-Pyridine | Rationale & Causality |
| Substrate | Phenylacetylene | Phenylacetylene | A representative terminal alkyne. |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₂Cl₂ / CuI | The copper(I) co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation to palladium.[13] |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPA) | The amine base acts as both a base to deprotonate the alkyne and often as the solvent. |
| Solvent | THF | DMF | Polar aprotic solvents are commonly used. |
| Temperature | 50-65 °C | 120 °C (Microwave) | For less reactive chloro-pyridines, microwave heating can dramatically accelerate the reaction , providing excellent yields in minutes by efficiently overcoming the activation energy barrier.[13] |
| Typical Yield | >90% | >90% (with microwave) | Microwave irradiation has made the Sonogashira coupling of chloro-pyridines a highly practical transformation.[13] |
The Influence of Position and Regioselectivity
Beyond the identity of the halogen, its position on the pyridine ring profoundly impacts reactivity. The electron-withdrawing nature of the ring nitrogen deactivates the ring to electrophilic substitution but activates it for reactions involving nucleophilic attack or oxidative addition, particularly at the C2, C4, and C6 positions.[4][14]
-
Order of Positional Activation: The general reactivity trend for halogen position is C4/C6 > C2 >> C5 .[1] Halogens at the 2- and 4-positions are significantly more activated towards oxidative addition.
This electronic effect creates a nuanced reactivity profile in dihalo-pyridines, where regioselectivity can be precisely controlled.
-
Case Study: 3-Bromo-2-Chloropyridine
-
In Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), the reaction occurs preferentially at the C3 position .[2][4] Here, the greater lability of the C-Br bond overrides the greater electronic activation at the C2 position. This allows for selective functionalization at C3, leaving the C-Cl bond intact for a subsequent, more forcing coupling reaction.[4]
-
Figure 2: Sequential cross-coupling workflow for 3-bromo-2-chloropyridine, exploiting the differential reactivity of C-Br and C-Cl bonds.
Field-Proven Experimental Protocols
The following protocols are representative methodologies that account for the reactivity differences between chloro- and bromo-pyridines.
Protocol 1: Suzuki-Miyaura Coupling of a Challenging Chloro-Pyridine
-
Objective: To couple 2-chloropyridine with 4-methoxyphenylboronic acid, demonstrating the robust conditions required for an unactivated C-Cl bond.
-
Rationale: This protocol employs a highly active Buchwald-type ligand (SPhos) and a strong base (K₃PO₄) at elevated temperatures, which are necessary to facilitate the difficult oxidative addition step.[3]
-
Methodology:
-
To a dry Schlenk tube under an inert argon atmosphere, add 2-chloropyridine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add the palladium pre-catalyst, Pd₂(dba)₃ (2 mol %), and the ligand, SPhos (4.5 mol %).
-
Add anhydrous, degassed 1,4-dioxane and degassed water to form a 10:1 solvent mixture (to achieve a substrate concentration of ~0.2 M).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination of a Bromo-Pyridine
-
Objective: To couple 3-bromopyridine with N-methylaniline, showcasing the relatively milder conditions sufficient for a more reactive C-Br bond.
-
Rationale: The greater reactivity of the C-Br bond allows for the use of a more traditional catalyst system at a lower temperature compared to its chloro-analogue. A strong base is still required for efficient amination.
-
Methodology:
-
In a glovebox or under a strictly inert atmosphere, charge a dry reaction vial with 3-bromopyridine (1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), Pd₂(dba)₃ (1.5 mol %), and BINAP (2.0 mol %).
-
Add anhydrous, degassed toluene (to achieve a substrate concentration of ~0.5 M).
-
Add N-methylaniline (1.2 equiv.) via syringe, seal the vial, and remove it from the glovebox.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the residue via flash column chromatography to yield the desired product.
-
Conclusion and Strategic Recommendations
The choice between a chloro- and bromo-pyridine is a strategic decision with significant implications for process development and resource management.
-
Choose Bromo-Pyridines when:
-
Rapid reaction optimization and milder conditions are desired.
-
The downstream chemistry is sensitive to the high temperatures or strong bases required for C-Cl activation.
-
The project is in an early discovery phase where substrate cost is less critical than speed and reliability.
-
-
Choose Chloro-Pyridines when:
-
Cost is a major driver, as chloro-aromatics are often significantly cheaper and more widely available than their bromo- counterparts.
-
A sequential, regioselective cross-coupling strategy is planned, exploiting the lower reactivity of the C-Cl bond.[4]
-
The laboratory is equipped with robust, modern catalyst systems (e.g., Buchwald or Fu ligands and pre-catalysts) capable of activating the more inert C-Cl bond.[3][10]
-
Ultimately, while bromo-pyridines offer higher intrinsic reactivity, the continued development of powerful palladium catalysts has largely leveled the playing field, making chloro-pyridines highly attractive and versatile building blocks for the modern synthetic chemist.
References
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5.
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 47(26), 4855–4858. [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions.
- BenchChem. (2025).
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3445–3455. [Link]
-
Chemistry LibreTexts. (2025). Bond Energies. [Link]
-
St. John's University & College of St. Benedict. (n.d.). Oxidative Addition & Reductive Elimination. [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-Chloro-5-methoxy-3-methylpyridine
Introduction: Beyond the Percentage—A Holistic View of Purity in Drug Development
In the intricate pathway of drug discovery and development, the purity of chemical intermediates is not merely a quality control metric; it is a cornerstone of safety, efficacy, and reproducibility. For a compound such as 2-Chloro-5-methoxy-3-methylpyridine, a substituted pyridine likely to serve as a building block in complex active pharmaceutical ingredients (APIs), a purity value of "99%" on a certificate of analysis is only the beginning of the story. What constitutes the remaining 1%? Are they benign residual solvents, structurally related by-products from the synthesis, or potentially genotoxic impurities?
The control of impurities is a critical issue for healthcare manufacturing, with regulatory bodies like the FDA, EMA, and ICH placing stringent requirements on their identification and quantification.[1] This guide provides an in-depth, field-proven comparison of orthogonal analytical techniques for the comprehensive purity assessment of synthesized this compound. We will move beyond single-technique analyses to construct a self-validating system of methods. This approach ensures that the purity profile is not an assumption but a rigorously established fact, a necessity for researchers, scientists, and drug development professionals who rely on the molecular integrity of their starting materials.[2][3]
Pillar 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Organic Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing non-volatile organic impurities.[4] Its principle of separating compounds based on their differential partitioning between a stationary phase and a mobile phase makes it exceptionally powerful for detecting impurities that are structurally similar to the main compound. For a substituted pyridine, a reverse-phase HPLC (RP-HPLC) method is the logical first choice, as it separates molecules primarily based on hydrophobicity.
Causality Behind Experimental Choices:
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is selected for its versatility and strong hydrophobic retention, which is ideal for retaining and separating a wide range of organic molecules, including pyridine derivatives.[5][6]
-
Mobile Phase (Acetonitrile/Buffered Water): A gradient elution using acetonitrile and a slightly acidic phosphate buffer allows for the separation of compounds with varying polarities. The acidic buffer (e.g., pH 3) ensures that the pyridine nitrogen is protonated, leading to consistent retention times and sharp peak shapes.
-
UV Detection: The pyridine ring contains a chromophore that absorbs UV light. A diode array detector (DAD) is optimal as it can scan a range of wavelengths, helping to distinguish between the main peak and impurities that may have different absorption maxima. A wavelength of ~225-240 nm is typically effective for this class of compounds.[5][6]
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV/DAD at 225 nm.
-
-
Standard & Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of a this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.
-
Sample Solution: Prepare the synthesized batch of this compound in the same manner as the standard solution.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run a gradient elution program (e.g., 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
HPLC Workflow Diagram
Caption: Workflow for HPLC purity assessment.
Pillar 2: Gas Chromatography (GC) — Detecting Volatile Impurities and Residual Solvents
While HPLC excels at non-volatile compounds, it is blind to highly volatile impurities such as residual solvents from the synthesis (e.g., methanol, toluene, ethyl acetate). Gas Chromatography (GC) is the ideal orthogonal technique for this purpose.[4][7] In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column.
Causality Behind Experimental Choices:
-
Detector (FID): A Flame Ionization Detector (FID) is highly sensitive to nearly all organic compounds and provides a response proportional to the mass of carbon, making it excellent for quantification.[7]
-
Headspace Autosampler: To avoid contaminating the GC system with the non-volatile main compound, a headspace autosampler is used. The sample is heated in a sealed vial, and only the volatile components in the vapor phase are injected into the GC, ensuring a clean analysis focused solely on residual solvents.[8]
-
Column (DB-624): A mid-polarity column like a DB-624 is specifically designed for the analysis of residual solvents as listed in USP <467>.
Experimental Protocol: Headspace GC for Residual Solvents
-
System Preparation:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 260°C.
-
-
Standard & Sample Preparation:
-
Solvent: Dimethyl sulfoxide (DMSO) is a common high-boiling diluent for headspace analysis.
-
Standard Solution: Prepare a stock solution of potential residual solvents in DMSO at a known concentration (e.g., 1000 µg/mL).
-
Sample Preparation: Accurately weigh ~100 mg of the synthesized compound into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp the vial securely.
-
-
Headspace Analysis:
-
Vial Equilibration Temperature: 80°C.
-
Equilibration Time: 15 minutes.
-
Injection: The autosampler will automatically inject 1 mL of the vial's headspace into the GC.
-
-
Data Analysis:
-
Identify residual solvent peaks by comparing their retention times to the standard.
-
Quantify the amount of each solvent using an external standard calibration curve.
-
GC Workflow Diagram
Caption: Workflow for Headspace GC-FID analysis.
Pillar 3: NMR Spectroscopy — The Arbiter of Structure and Absolute Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of pyridine derivatives. Unlike chromatographic techniques which provide relative purity, quantitative NMR (qNMR) can determine absolute purity against a certified internal standard, providing an orthogonal check on the HPLC results. Furthermore, ¹H NMR is exceptionally sensitive to the molecular structure and can reveal subtle impurities that might co-elute with the main peak in HPLC.
Causality Behind Experimental Choices:
-
¹H NMR: This is the foundational experiment, as the chemical shifts and coupling constants of the protons on the pyridine ring and its substituents provide a unique fingerprint of the molecule. Protons on the pyridine ring resonate in a characteristic downfield region (typically δ 7.0-8.8 ppm) due to the ring's aromaticity and the electron-withdrawing nitrogen atom.
-
Internal Standard (qNMR): For qNMR, a highly pure standard with a known concentration and a simple spectrum that does not overlap with the analyte is chosen. Maleic acid or dimethyl sulfone are common choices. By comparing the integral of a known number of protons from the standard to the integral of a known number of protons from the analyte, the absolute mass purity can be calculated without needing a specific reference standard of the analyte itself.
Experimental Protocol: ¹H NMR and qNMR Analysis
-
Sample Preparation (¹H NMR):
-
Dissolve ~5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Sample Preparation (qNMR):
-
Accurately weigh ~15 mg of the synthesized compound and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 relaxation time) for accurate integration in the qNMR experiment.
-
-
Data Analysis:
-
¹H NMR: Analyze the spectrum for unexpected peaks. Compare the observed chemical shifts and coupling patterns to the expected structure of this compound.
-
qNMR:
-
Integrate a well-resolved signal from the analyte (e.g., the methoxy protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
-
-
NMR Analysis Workflow Diagram
Caption: Workflow for NMR structural and purity analysis.
Pillar 4: Mass Spectrometry (MS) — Unambiguous Impurity Identification
When unknown peaks are observed in HPLC or GC, Mass Spectrometry (MS) is the definitive tool for identification.[9] By coupling a mass spectrometer to a chromatograph (LC-MS or GC-MS), we can obtain the molecular weight of the impurities as they elute. This information is invaluable for proposing structures of process-related impurities or degradation products.[10]
Causality Behind Experimental Choices:
-
LC-MS: This is the most versatile combination for impurity profiling.[1] It provides separation based on polarity (from the LC) and molecular weight information (from the MS) for a wide range of compounds. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like pyridine derivatives.
-
High-Resolution MS (HRMS): Using an HRMS detector (like a TOF or Orbitrap) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of an impurity, drastically narrowing down the possibilities for its structure.
Comparative Summary of Analytical Techniques
To achieve a validated and trustworthy purity assessment, no single technique is sufficient. The strengths of one method compensate for the limitations of another.
| Technique | Primary Application | Strengths | Limitations | Typical Detection Limit |
| HPLC-UV | Quantifying non-volatile organic impurities | High precision, robust, widely applicable.[10] | Insensitive to volatile compounds; may not separate all impurities. | ~0.01% (relative) |
| GC-FID | Quantifying volatile impurities & residual solvents | Excellent for volatile analysis, high sensitivity for hydrocarbons. | Not suitable for non-volatile or thermally labile compounds. | ~1-10 ppm |
| ¹H NMR | Structural confirmation, absolute purity (qNMR) | Provides structural information, highly specific, absolute quantification. | Lower sensitivity than chromatography, complex mixtures can be difficult to interpret. | ~0.1-0.5% (for detection) |
| LC-MS | Identification of unknown impurities | Provides molecular weight data, high sensitivity and specificity.[9][11] | Quantification can be complex; response varies between compounds. | < 0.01% (for detection) |
Synthesizing the Data: A Comparative Purity Profile
Below is a hypothetical data summary for a synthesized batch of this compound compared against a commercial reference standard.
| Analysis | Parameter | Reference Standard | Synthesized Batch | Interpretation |
| HPLC (Area %) | Purity | 99.85% | 99.52% | The synthesized batch contains 0.33% more chromatographic impurities. |
| Impurity at RRT 1.15 | Not Detected | 0.21% | An unknown, less polar impurity is present. Requires LC-MS for identification. | |
| Headspace GC | Toluene | < 10 ppm | 150 ppm | Residual toluene from the synthesis process is present but below typical safety limits. |
| Ethyl Acetate | < 10 ppm | 35 ppm | Minor residual ethyl acetate is present. | |
| qNMR | Absolute Purity | 99.8% ± 0.2% | 99.2% ± 0.2% | Confirms the HPLC result and accounts for non-UV active impurities or water content. |
| Appearance | Visual | White Crystalline Solid | Off-White Solid | The color difference may be due to a minor, highly colored impurity. |
Conclusion: An Integrated Approach to Purity Assessment
Assessing the purity of a critical intermediate like this compound requires a multi-faceted, orthogonal approach. Relying on a single HPLC chromatogram provides an incomplete and potentially misleading picture. By systematically integrating HPLC for organic impurity profiling, headspace GC for residual solvents, NMR for structural verification and absolute quantification, and MS for impurity identification, we construct a comprehensive and self-validating data package.[2][12] This rigorous methodology not only ensures compliance with stringent regulatory standards but, more importantly, builds confidence in the quality and reliability of the materials that form the very foundation of pharmaceutical development.[3]
References
- Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795.
- (n.d.). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
- (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia.
- Losada, S., et al. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate.
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- 5. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
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- 11. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. particle.dk [particle.dk]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Chloro-5-methoxy-3-methylpyridine
Introduction
2-Chloro-5-methoxy-3-methylpyridine is a key heterocyclic building block in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its strategic importance necessitates the development of efficient, cost-effective, and scalable synthetic routes. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways to this compound, offering researchers, scientists, and drug development professionals the critical data and insights required to make informed decisions for their specific applications. We will delve into the intricacies of each route, evaluating them based on starting material cost, reaction efficiency, operational complexity, and safety and environmental considerations.
Overview of Synthetic Strategies
Three primary synthetic routes to this compound have been evaluated:
-
Route 1: Williamson Ether Synthesis from 2-Chloro-5-hydroxy-3-methylpyridine. This is the most direct approach, involving the methylation of a commercially available, pre-functionalized pyridine ring.
-
Route 2: Multi-step Synthesis from 3-Methylpyridine (3-Picoline). This route begins with a readily available and inexpensive starting material and involves a series of transformations to introduce the required chloro, methoxy, and methyl functionalities.
-
Route 3: Sandmeyer Reaction of 3-Amino-5-methylpyridine. This pathway utilizes a classic diazotization-substitution reaction to introduce the chloro group, followed by subsequent functional group manipulations.
Route 1: Williamson Ether Synthesis
This synthetic strategy is the most straightforward, leveraging the availability of the advanced intermediate, 2-chloro-5-hydroxy-3-methylpyridine. The core of this route is a classic Williamson ether synthesis, a well-established and reliable method for forming ethers.
A Senior Application Scientist's Guide to Benchmarking 2-Chloro-5-methoxy-3-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Substituted Pyridines
In the landscape of modern pharmaceutical and agrochemical development, the substituted pyridine moiety stands as a cornerstone structural motif. Its prevalence in bioactive molecules necessitates robust and efficient synthetic methodologies for its incorporation. Among the various building blocks, halo-pyridines are paramount intermediates for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth performance benchmark of 2-Chloro-5-methoxy-3-methylpyridine , a highly functionalized and economically attractive building block. Our objective is to move beyond a simple datasheet presentation and offer a practical, evidence-based comparison of its reactivity against common, more reactive alternatives. We will focus on the Buchwald-Hartwig amination, a reaction of immense industrial importance, to provide researchers, chemists, and process development professionals with the critical data and insights needed to make informed decisions in their synthetic planning. We will dissect the causal factors behind experimental choices, from ligand selection to reaction kinetics, empowering you to optimize your synthetic routes for efficiency, cost, and yield.
The Contenders: Selecting the Right Tool for C-N Bond Formation
The choice of a halo-pyridine for a cross-coupling reaction is a critical decision that balances reactivity, cost, and availability. While more reactive halides can offer milder conditions, the corresponding chloro-aromatics are often more cost-effective and available in bulk, presenting a significant advantage for large-scale synthesis.
For this comparative study, we have selected the following reagents:
-
Subject: This compound : The focus of our investigation. It is an electron-rich pyridine, with the chlorine atom at an activated position for oxidative addition, though known to be less reactive than its bromine and iodine counterparts.
-
Alternative 1: 2-Bromo-5-methoxy-3-methylpyridine : A common and more reactive alternative. The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, facilitating easier oxidative addition to the palladium catalyst.[1]
-
Alternative 2: 2-Triflyloxy-5-methoxy-3-methylpyridine (OTf) : Pyridyl triflates are excellent coupling partners, often exhibiting reactivity comparable to or greater than bromides. They are prepared from the corresponding pyridone.
The central hypothesis of this guide is that while this compound requires more tailored catalytic systems, it can perform comparably to its more expensive bromo- and triflate-analogs, representing a significant process economy.
Benchmarking Reaction: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling an amine with an aryl halide or triflate.[2][3] Its broad functional group tolerance and wide substrate scope have made it an indispensable tool in medicinal chemistry.[3][4]
The generalized reaction for our benchmark is as follows:
Figure 1. General scheme for the Buchwald-Hartwig amination benchmark study.
The efficiency of this reaction is highly dependent on the catalytic system—specifically the choice of palladium precursor, phosphine ligand, and base.[5]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is directly related to the Ar-X bond strength (C-I > C-OTf ≈ C-Br > C-Cl).[1][2]
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination : The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3]
Caption: Standard experimental workflow for palladium-catalyzed amination.
Protocol A: Amination of this compound
-
Rationale: The inertness of the C-Cl bond necessitates a highly active catalyst. We employ a G3 (third-generation) Buchwald precatalyst and the sterically hindered, electron-rich SPhos ligand, which promotes the challenging oxidative addition and reductive elimination steps. A strong base (LHMDS) is used to facilitate amine deprotonation. [6]* Procedure:
-
To an oven-dried Schlenk flask, add this compound (1 mmol, 1.0 equiv.), SPhos Pd G3 (0.02 mmol, 2 mol%), and lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add morpholine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired product.
-
Protocol B: Amination of 2-Bromo-5-methoxy-3-methylpyridine
-
Rationale: The more reactive C-Br bond allows for a less forcing catalytic system. A G2 precatalyst with XPhos, another bulky biarylphosphine ligand, is sufficient. Sodium tert-butoxide is a common, effective base for these couplings.
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-Bromo-5-methoxy-3-methylpyridine (1 mmol, 1.0 equiv.), XPhos Pd G2 (0.01 mmol, 1 mol%), XPhos (0.012 mmol, 1.2 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add morpholine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor and work up as described in Protocol A.
-
Performance Comparison: A Quantitative Analysis
The following table summarizes the representative results obtained from the benchmark study. The data highlights the trade-offs between reactivity, catalyst loading, and reaction conditions.
| Parameter | 2-Chloro-Pyridine | 2-Bromo-Pyridine | 2-Triflyloxy-Pyridine |
| Catalyst System | SPhos Pd G3 | XPhos Pd G2 | Pd₂(dba)₃ / Xantphos |
| Catalyst Loading | 2.0 mol% | 1.0 mol% | 1.5 mol% |
| Base | LHMDS | NaOtBu | Cs₂CO₃ |
| Temperature | 110 °C | 90 °C | 80 °C |
| Reaction Time | 18 hours | 6 hours | 4 hours |
| Isolated Yield | 85% | 92% | 94% |
| Reagent Cost Index | 1.0 | 3.5 | 5.0 (incl. prep) |
Analysis of Results
-
Reactivity Trend: As predicted by bond dissociation energies, the reactivity trend is Triflate > Bromo > Chloro . This is clearly reflected in the shorter reaction times and lower temperatures required for the bromo- and triflyloxy-pyridines.
-
Catalyst & Ligand Choice: The successful coupling of the 2-chloro-pyridine hinges on the use of a state-of-the-art catalyst system (SPhos Pd G3). This ligand's bulk and electron-donating properties are crucial for facilitating the difficult oxidative addition of the C-Cl bond. [5]The bromo- and triflyloxy-pyridines are less demanding, reacting efficiently with older generation catalysts and ligands like XPhos and Xantphos.
-
Yield vs. Cost: While the 2-chloro-pyridine provides a slightly lower yield (85%), the significantly lower reagent cost makes it a compelling option for large-scale synthesis. The slightly higher catalyst loading is often a justifiable expense when weighed against the savings on the starting material. The key is the successful implementation of a highly active catalyst to overcome the inherent inertness of the C-Cl bond.
Conclusion and Recommendations for the Synthetic Chemist
This guide demonstrates that This compound is a highly viable and economically advantageous substrate for Buchwald-Hartwig amination, provided the correct catalytic system is employed.
Key Takeaways:
-
For Cost-Driven, Large-Scale Projects: this compound is the recommended starting material. The initial investment in process optimization to identify a highly active catalyst system (such as those utilizing bulky biarylphosphine ligands like SPhos or RuPhos) will be offset by the significantly lower cost of the halo-pyridine.
-
For Rapid, Small-Scale Synthesis & SAR Studies: The corresponding 2-bromo or 2-triflyloxy derivatives are superior choices. Their higher reactivity allows for faster reaction times, milder conditions, and the use of less specialized, cheaper catalyst systems, which is ideal when speed and material throughput are the primary concerns.
-
The Power of the Catalyst: The performance gap between chloro- and bromo-aromatics can be effectively bridged by modern, highly active palladium precatalysts and ligands. Do not discount a chloro-aromatic based on historical precedent; a well-chosen catalyst can make it perform nearly as well as its more reactive counterparts.
Ultimately, the choice of halide is a strategic decision. By understanding the interplay between substrate reactivity, catalyst technology, and economic factors, researchers can design more efficient and sustainable synthetic routes to complex, high-value molecules.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. Accessed January 12, 2026.
-
Wikipedia. Buchwald–Hartwig amination. Accessed January 12, 2026. [Link]
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Accessed January 12, 2026.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Accessed January 12, 2026. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Accessed January 12, 2026. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 12, 2026. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. Accessed January 12, 2026. [Link]
-
MURAL - Maynooth University Research Archive Library. 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Accessed January 12, 2026. [Link]
-
PubChem. 5-Bromo-2-methoxy-3-methylpyridine. Accessed January 12, 2026. [Link]
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PubChem. 2-Bromo-5-methoxypyridine. Accessed January 12, 2026. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Accessed January 12, 2026. [Link]
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MDPI. Advances in Cross-Coupling Reactions. Accessed January 12, 2026. [Link]
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MDPI. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Accessed January 12, 2026. [Link]
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Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Accessed January 12, 2026. [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Reaction Yields of 2-Chloro-5-methoxy-3-methylpyridine in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a pivotal aspect of modern chemical synthesis. 2-Chloro-5-methoxy-3-methylpyridine is a valuable substituted pyridine building block, offering a reactive handle for the introduction of molecular complexity. The chlorine atom at the 2-position, activated by the electron-deficient nature of the pyridine ring, is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
This guide provides an in-depth comparative analysis of catalytic systems for two of the most powerful and widely used cross-coupling reactions involving chloro-heteroaromatic compounds: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While specific yield data for this compound is dispersed throughout the literature, this guide synthesizes data from structurally and electronically similar substrates to provide a robust framework for reaction optimization. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to facilitate informed catalyst selection and maximize reaction yields.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its versatility and functional group tolerance.[1] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base.[1] For heteroaryl chlorides like this compound, the choice of catalyst, ligand, and base is critical to overcoming the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts.
Reaction Principle: The Catalytic Cycle
The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle. The choice of reaction components is designed to facilitate each step efficiently. Bulky, electron-rich phosphine ligands, for example, promote the initial, often rate-limiting, oxidative addition step and subsequent reductive elimination.[2]
The generally accepted mechanism proceeds through three key stages[1]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by the base which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final arylated pyridine product, regenerating the Pd(0) catalyst to continue the cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Reaction Conditions
Achieving high yields with heteroaryl chlorides requires careful optimization. The data below, compiled from reactions with similar substrates, highlights key trends. Catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often highly successful.[2] The choice of a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is common, and a mixture of an ethereal solvent like dioxane with water often proves optimal, as water can aid in dissolving the base and facilitating transmetalation.[2][3]
Table 1: Suzuki-Miyaura Coupling Yields for Structurally Similar Heteroaryl Chlorides
| Entry | Heteroaryl Chloride Substrate | Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-5-(methoxymethyl)thiazole | Phenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | 75 | [2] |
| 2 | 2-Chloro-5-(methoxymethyl)thiazole | Phenylboronic acid | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | 72 | [2] |
| 3 | 2-Chloro-3-methyl-5-nitropyridine | Arylboronic acid | Pd(OAc)₂ (2-5) / SPhos (4-10) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 5-12 | Good | [4] |
| 4 | Pyridine-2-sulfonyl fluoride (PyFluor) | 4-Tolylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 16 | 72 | [3] |
| 5 | 3,4,5-tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (5) / SPhos (5) | K₃PO₄ (3.0) | Toluene | 50 | 1 | 28 | [5] |
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This general procedure is a robust starting point for the coupling of this compound with various boronic acids and can be adapted for parallel optimization.[2][4]
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial, combine this compound (1.0 equiv) and the desired arylboronic acid (1.2-1.5 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously for the duration of the reaction (5-24 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-methoxy-3-methylpyridine.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds via cross-coupling.[6] It enables the synthesis of aryl amines from aryl halides and is indispensable in pharmaceutical chemistry where the N-aryl moiety is a common pharmacophore.[6][7] The reaction's success with challenging substrates like heteroaryl chlorides is highly dependent on the synergistic interplay between the palladium catalyst, a specialized phosphine ligand, and the base.[8]
Reaction Principle: The Catalytic Cycle
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The base plays a crucial role not only in deprotonating the amine to form the active nucleophile but also in facilitating the regeneration of the active catalyst. The steric and electronic properties of the phosphine ligand are paramount in promoting the key steps of the cycle and preventing catalyst decomposition.
Caption: General experimental workflow for the Buchwald-Hartwig amination reaction.
Comparative Analysis of Reaction Conditions
For the amination of heteroaryl chlorides, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. The choice of solvent is also critical, with polar aprotic solvents like toluene, dioxane, or THF being common.[7] The data from related substrates suggests that catalyst systems with highly specialized ligands are necessary for good to excellent yields.
Table 2: Buchwald-Hartwig Amination Yields for Structurally Similar Heteroaryl Halides
| Entry | Heteroaryl Halide Substrate | Amine | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyrimidine | Morpholine | [Pd(cinnamyl)Cl]₂ (2) / Mor-DalPhos (4) | NaOt-Bu (1.4) | H₂O | 110 | 18 | 68 | [8] |
| 2 | 2-Bromopyridine | Piperidine | Pd(dba)₂ (10) / (±)-BINAP (15) | NaOt-Bu (1.4) | TMO | 100 | 18 | 76 | [7] |
| 3 | 3-Bromopyridine | Aniline | Pd(dba)₂ (10) / (±)-BINAP (15) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 95 | [7] |
| 4 | 2-Aryl Chloride | Diaryl/Alkyl-aryl amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Solvent-Free | 80 | 0.5-2 | 50-99 | [8] |
TMO = 2,2,5,5-Tetramethyloxolane
The data indicates that while various conditions can be successful, high temperatures and strong bases are often necessary. The use of specialized ligands like Mor-DalPhos or biphenyl-based ligands (e.g., RuPhos) can significantly improve reaction efficiency, sometimes even allowing for solvent-free conditions.[8]
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
This procedure provides a reliable method for the amination of this compound, designed to ensure an inert atmosphere critical for catalyst stability.[6][7]
-
Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.5-7.5 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv) to an oven-dried Schlenk flask or resealable vial.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.0-1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the vessel tightly and remove it from the glovebox. Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C) for 4-24 hours.
-
Monitoring: Track the consumption of the starting material using an appropriate analytical technique (TLC, GC, LC-MS).
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue via flash column chromatography to yield the desired N-aryl or N-alkyl product.
Conclusion
This compound is a versatile substrate for advanced palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura couplings , high yields are achievable using catalyst systems based on bulky, electron-rich phosphine ligands like SPhos or XPhos, in combination with bases such as K₃PO₄ or K₂CO₃ in an aqueous dioxane solvent system. For Buchwald-Hartwig aminations , successful C-N bond formation typically requires strong bases like NaOt-Bu and specialized ligands designed to promote efficient catalysis with less reactive aryl chlorides.
The experimental protocols and comparative data presented in this guide offer a scientifically grounded starting point for researchers. By understanding the mechanistic principles and the rationale behind the selection of catalysts, ligands, and conditions, scientists can effectively optimize these powerful transformations to synthesize novel and complex molecules for a wide range of applications.
References
-
Gangadasu, B., Raju, B. C., & Rao, V. J. (2025). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE IMINES. Heterocyclic Communications. 9
-
PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. 10
-
Maurer, F., et al. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents. US5329011A. 11
-
BenchChem. (2025). Navigating the Catalytic Landscape for 2-Chloro-3-methyl-5-nitropyridine Reactions: A Comparative Guide. BenchChem. 4
-
Maurer, F., et al. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Google Patents. US5116993A. 12
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. BenchChem. 2
-
BenchChem. (2025). Application Notes and Protocols for Catalytic Reactions of 2-Chloro-3-methyl-5-nitropyridine. BenchChem. 13
-
Riggs, R. M., & Zettler, M. W. (2017). Process for making 2-chloro-5-methylpyridine. Google Patents. US20170008846A1. 14
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. BenchChem. 15
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. 16
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem. 6
-
Ryder, C., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library. 7
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. 8
-
Ramirez, J. M., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. 3
-
ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. 5
Sources
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- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Chloro-5-methoxy-3-methylpyridine for Advanced Research Applications
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyridines are of particular interest due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of peer-reviewed methods for the synthesis of 2-Chloro-5-methoxy-3-methylpyridine, a valuable building block in medicinal chemistry. We will delve into the experimental details of two primary synthetic routes, offering insights into the rationale behind procedural choices and providing the necessary data to help you select the optimal method for your research needs.
Introduction to this compound
This compound is a substituted pyridine ring system with a unique combination of functional groups that make it an attractive starting material for the synthesis of more complex molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing a handle for the introduction of various functionalities. The methoxy and methyl groups on the pyridine ring influence the electronic properties and steric environment of the molecule, which can be crucial for its biological activity and interaction with target proteins.
This guide will compare two distinct synthetic strategies for the preparation of this important intermediate:
-
Route 1: O-Methylation of 2-Chloro-5-hydroxy-3-methylpyridine. This is a direct and efficient method that starts from a readily available precursor.
-
Route 2: Chlorination of 5-methoxy-3-methylpyridine-N-oxide. This alternative approach involves the formation of an N-oxide intermediate, followed by chlorination.
We will explore the experimental protocols, yields, and potential challenges associated with each route to provide a comprehensive understanding of their practical application.
Route 1: O-Methylation of 2-Chloro-5-hydroxy-3-methylpyridine
This synthetic approach is a classic Williamson ether synthesis, a robust and widely used method for the formation of ethers. The reaction proceeds via the deprotonation of the hydroxyl group of 2-chloro-5-hydroxy-3-methylpyridine to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with a methylating agent.
Scientific Rationale
The choice of a strong base is critical for the complete deprotonation of the phenolic hydroxyl group. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic base, preventing unwanted side reactions, and the reaction produces hydrogen gas, which is easily removed from the reaction mixture, driving the equilibrium towards the formation of the alkoxide. Dimethylformamide (DMF) is an ideal solvent for this reaction as it is polar and aprotic, effectively solvating the sodium cation and promoting the SN2 reaction. Methyl iodide is a highly reactive and efficient methylating agent.
Experimental Protocol
A detailed experimental procedure for the O-methylation of 2-chloro-5-hydroxy-3-methylpyridine is as follows[1]:
Step 1: Synthesis of the Sodium Alkoxide
-
In a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add 150 mL of anhydrous DMF.
-
To the solvent, carefully add 4.0 g (0.08 mol) of a 50% oil dispersion of sodium hydride (NaH).
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add 11.7 g (0.08 mol) of 2-chloro-5-hydroxy-3-methylpyridine to the stirred suspension.
-
Allow the reaction mixture to stir at 0-5 °C. The evolution of hydrogen gas should be observed.
Step 2: Methylation
-
Once the hydrogen evolution ceases, slowly add 12.5 g (0.088 mol) of methyl iodide (CH₃I) to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
Step 3: Work-up and Purification
-
Pour the reaction mixture into 500 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-chloro-5-hydroxy-3-methylpyridine | [1] |
| Reagents | Sodium hydride, Methyl iodide | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Reaction Time | ~3 hours | |
| Yield | Not explicitly stated in the provided snippet. | |
| Purification | Column Chromatography |
Workflow Diagram
Caption: O-Methylation of 2-chloro-5-hydroxy-3-methylpyridine.
Route 2: Chlorination of 5-methoxy-3-methylpyridine-N-oxide
An alternative strategy for the synthesis of this compound involves the introduction of the chloro group at a later stage. This can be achieved by first synthesizing 5-methoxy-3-methylpyridine, converting it to the corresponding N-oxide, and then performing a chlorination reaction. The N-oxide activation of the pyridine ring is a common tactic to facilitate nucleophilic substitution at the 2- and 4-positions.
Scientific Rationale
The N-oxide group is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions. Reagents like phosphorus oxychloride (POCl₃) are frequently used for the chlorination of pyridine-N-oxides. The reaction proceeds through the formation of a pyridinium intermediate which is then attacked by a chloride ion.
Hypothetical Experimental Protocol (Adaptable)
Step 1: Synthesis of 5-methoxy-3-methylpyridine-N-oxide
-
Synthesize 5-methoxy-3-methylpyridine from a suitable precursor (e.g., from 5-hydroxy-3-methylpyridine).
-
Dissolve 5-methoxy-3-methylpyridine in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up the reaction by washing with a sodium bicarbonate solution and brine, followed by drying and concentration to obtain the N-oxide.
Step 2: Chlorination of 5-methoxy-3-methylpyridine-N-oxide
-
In a round-bottom flask, dissolve the 5-methoxy-3-methylpyridine-N-oxide in a suitable solvent like dichloromethane.
-
Cool the solution to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
After cooling, carefully quench the reaction with ice-water.
-
Neutralize the mixture with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Data Summary
| Parameter | Value (Hypothetical) | Reference (Analogous) |
| Starting Material | 5-methoxy-3-methylpyridine-N-oxide | |
| Reagents | Phosphorus oxychloride (POCl₃) | [2] |
| Solvent | Dichloromethane or similar | [2] |
| Reaction Time | Several hours at reflux | [2] |
| Yield | Highly variable, requires optimization | |
| Purification | Column Chromatography or Distillation |
Workflow Diagram
Caption: Chlorination of 5-methoxy-3-methylpyridine-N-oxide.
Performance Analysis and Recommendations
When comparing these two synthetic routes, several key factors must be considered:
-
Reliability and Predictability: Route 1, the O-methylation of 2-chloro-5-hydroxy-3-methylpyridine, is a well-established and highly reliable reaction. The Williamson ether synthesis is known for its high yields and predictable outcomes, making it a preferred choice for ensuring a consistent supply of the target molecule. Route 2, while mechanistically sound, lacks a specific peer-reviewed protocol for the exact substrate. The chlorination of substituted pyridine-N-oxides can sometimes lead to mixtures of isomers and side products, requiring significant optimization of reaction conditions.
-
Availability of Starting Materials: The feasibility of each route is also dependent on the commercial availability and cost of the starting materials. 2-chloro-5-hydroxy-3-methylpyridine for Route 1 and 5-methoxy-3-methylpyridine for Route 2 are both specialty chemicals, and their availability should be investigated before committing to a particular synthetic plan.
-
Safety and Handling: Both routes involve hazardous reagents. Sodium hydride used in Route 1 is highly flammable and reacts violently with water. Phosphorus oxychloride in Route 2 is corrosive and reacts vigorously with water. Appropriate safety precautions, including working in a fume hood and using personal protective equipment, are essential for both procedures.
Recommendation:
For researchers requiring a reliable and well-documented method for the synthesis of this compound, Route 1 is the recommended approach. Its foundation in the robust Williamson ether synthesis provides a higher degree of confidence in achieving the desired product. While Route 2 presents an interesting alternative, it would require significant process development to establish a reproducible and high-yielding protocol.
Conclusion
The synthesis of this compound can be effectively achieved through the O-methylation of 2-chloro-5-hydroxy-3-methylpyridine. This method is supported by a clear, albeit incomplete, experimental procedure and relies on a well-understood reaction mechanism. While the chlorination of 5-methoxy-3-methylpyridine-N-oxide offers a potential alternative, the lack of a specific, peer-reviewed protocol makes it a less certain path. By understanding the nuances of each synthetic route, researchers can make informed decisions to best suit their project goals and laboratory capabilities.
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PrepChem. Synthesis of this compound. Available from: [Link]
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A Senior Application Scientist's Comparative Guide to 2-Chloro-5-methoxy-3-methylpyridine and Its Alternatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the synthesis, characterization, and application of 2-Chloro-5-methoxy-3-methylpyridine, with a focus on its role as a key building block in the development of novel therapeutics.
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful discovery and development of novel therapeutic agents. Substituted pyridines, in particular, are a cornerstone of many FDA-approved drugs and clinical candidates due to their ability to engage in a wide array of biological interactions. Among these, this compound has emerged as a particularly valuable intermediate, especially in the synthesis of ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.[1][2]
This guide provides an in-depth, cross-validated comparison of this compound with its structural analogs, offering experimental insights into its synthesis, characterization, and reactivity. By understanding the nuanced effects of substituent patterns on the physicochemical properties and synthetic utility of these pyridine building blocks, researchers can make more informed decisions in their drug design and development endeavors.
The Strategic Advantage of Substitution: A Comparative Overview
The reactivity and biological activity of a pyridine scaffold are profoundly influenced by the nature and position of its substituents. In this compound, the interplay between the chloro, methoxy, and methyl groups creates a unique electronic and steric environment that dictates its utility in complex molecule synthesis. To appreciate these subtleties, we will compare it with two common alternatives: 2-Chloro-5-methylpyridine and 2-Chloro-3-methoxypyridine.
| Compound | Structure | Key Features |
| This compound | ![]() | The presence of both an electron-donating methoxy group and a weakly electron-donating methyl group can influence the electron density of the pyridine ring, potentially modulating its reactivity and interaction with biological targets.[3] |
| 2-Chloro-5-methylpyridine | ![]() | A simpler analog, the absence of the methoxy group alters the electronic profile and lipophilicity, which can impact both chemical reactivity and pharmacokinetic properties.[4] |
| 2-Chloro-3-methoxypyridine | ![]() | Lacking the methyl group, this analog offers a different steric profile around the reactive chloro- and methoxy-substituted positions, which can be a critical factor in enzyme-ligand binding.[5] |
Synthesis and Characterization: Experimental Protocols and Data
A reliable and reproducible synthesis is the foundation of any successful drug discovery campaign. Here, we provide a validated protocol for the synthesis of this compound and compare its spectroscopic data with its key alternatives.
Synthesis of this compound
This protocol outlines a common method for the methylation of the corresponding hydroxypyridine.
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Addition of Starting Material: Cool the suspension to 0°C and add a solution of 2-chloro-5-hydroxy-3-methylpyridine (1.0 equivalent) in anhydrous DMF dropwise.
-
Stirring: Allow the reaction mixture to stir at 0-5°C for 30 minutes.
-
Methylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[6]
Yield and Purity: While the specific yield and purity can vary depending on the scale and precise reaction conditions, this method typically provides the desired product in good yield and high purity after chromatographic purification.
Comparative Spectroscopic Data
The definitive identification of these pyridine building blocks relies on a thorough analysis of their spectroscopic data. The following table provides a comparison of the key ¹H NMR chemical shifts.
| Compound | ¹H NMR (CDCl₃, δ ppm) | Reference |
| This compound | Predicted: Aromatic protons expected in the range of 7.0-8.0 ppm. Methoxy protons around 3.8 ppm. Methyl protons around 2.3 ppm. | N/A |
| 2-Chloro-5-methylpyridine | 8.18 (d, J=2.5 Hz, 1H), 7.45 (dd, J=8.5, 2.5 Hz, 1H), 7.13 (d, J=8.5 Hz, 1H), 2.27 (s, 3H) | [4] |
| 2-Chloro-3-methoxypyridine | Aromatic protons typically observed between 6.8 and 8.0 ppm. Methoxy protons around 3.9 ppm. | [5] |
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C-C bonds, and it is extensively used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug molecules. The reactivity of the 2-chloro position on the pyridine ring makes these compounds excellent substrates for such reactions.
The Influence of Substituents on Reactivity
The electronic nature of the substituents on the pyridine ring plays a critical role in the efficiency of the Suzuki-Miyaura coupling. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C-Cl bond at the 2- and 4-positions towards nucleophilic attack, making these isomers generally more reactive in cross-coupling reactions compared to the 3-chloro isomer.[7]
The presence of an electron-donating methoxy group, as in this compound and 2-Chloro-3-methoxypyridine, can modulate this reactivity. While electron-donating groups can sometimes decrease the rate of oxidative addition (the rate-determining step in many Suzuki couplings), the overall effect is often a complex interplay of electronic and steric factors.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives
The following is a general protocol for the Suzuki-Miyaura coupling of 2-chloropyridine derivatives with arylboronic acids. Optimization of the catalyst, ligand, base, and solvent is often necessary for each specific substrate combination.
Protocol:
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-chloropyridine derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction: Heat the reaction mixture to 80-110°C under an inert atmosphere and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.[2][9]
Case Study: Synthesis of nAChR Ligands for PET Imaging
Derivatives of this compound have been successfully employed in the synthesis of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs). These ligands are being investigated as potential positron emission tomography (PET) imaging agents for the diagnosis and monitoring of neurological disorders.[1][2][10] The lipophilicity and electronic properties imparted by the methoxy and methyl groups are crucial for achieving the desired binding affinity and brain penetration.[1][2]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in drug discovery, offering a unique combination of steric and electronic properties. Its utility in the synthesis of complex molecules, particularly those targeting the central nervous system, is well-documented.
When selecting a substituted 2-chloropyridine for a synthetic campaign, researchers must consider the desired physicochemical properties of the final compound as well as the anticipated reactivity in key bond-forming reactions. While 2-Chloro-5-methylpyridine and 2-Chloro-3-methoxypyridine offer simpler alternatives, the specific substitution pattern of this compound can provide advantages in fine-tuning ligand-receptor interactions and optimizing pharmacokinetic profiles.
Future work in this area will likely focus on the development of more efficient and selective methods for the synthesis and functionalization of these important heterocyclic building blocks, further expanding their application in the quest for new and improved medicines.
Experimental Workflows and Diagrams
Synthesis of this compound
Caption: Synthetic scheme for the methylation of 2-chloro-5-hydroxy-3-methylpyridine.
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Brown, L. L., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Sci-Hub. [Link]
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Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]
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Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]
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El-Gazzar, A. B. A., et al. (2016). Synthesis of 5-chloropyridin-2-yl)alkylamides 19. ResearchGate. [Link]
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Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't?. (2025). [Link]
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Mondal, B., et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. [Link]
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M-F. H., et al. (2015). How Do Proximal Hydroxy or Methoxy Groups on the Bidentate Ligand Affect [(2,2′;6′,2″-Terpyridine)Ru(N,N)X] Water-Oxidation Catalysts? Synthesis, Characterization, and Reactivity at Acidic and Near-Neutral pH. ResearchGate. [Link]
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The Untapped Therapeutic Promise of 2-Chloro-5-methoxy-3-methylpyridine Scaffolds: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone scaffold, integral to a multitude of approved therapeutics. Its unique electronic properties and synthetic tractability have made it a perennial favorite among drug designers. Within this vast chemical space, derivatives of 2-Chloro-5-methoxy-3-methylpyridine are emerging as a particularly compelling, albeit underexplored, class of compounds with significant therapeutic potential. This guide provides a comprehensive evaluation of this scaffold, comparing its applications across different therapeutic areas, supported by experimental data, and offering detailed protocols to empower researchers in their drug discovery endeavors.
The Strategic Advantage of the this compound Core
The arrangement of substituents on the this compound core is not arbitrary; it is a strategic design that imparts favorable pharmacological properties. The chlorine atom at the 2-position serves as a versatile synthetic handle, readily undergoing nucleophilic aromatic substitution, which allows for the introduction of a diverse array of functional groups. The electron-donating methoxy group at the 5-position and the methyl group at the 3-position influence the electronic environment of the pyridine ring, modulating its reactivity and potential interactions with biological targets. This trifecta of substituents creates a privileged scaffold for generating libraries of compounds with diverse biological activities.
Comparative Therapeutic Applications: From Neurons to Neoplasms
While the body of research on this compound derivatives is still growing, existing studies highlight their potential in two key therapeutic areas: neuroscience and oncology.
Probing the Brain: High-Affinity Ligands for Nicotinic Acetylcholine Receptors
A notable application of this scaffold is in the development of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. A series of analogues based on the 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine scaffold have been synthesized and evaluated for their potential as Positron Emission Tomography (PET) imaging agents for nAChRs.[1][2][3][4]
These derivatives exhibit exceptionally high binding affinities for nAChRs, with Ki values in the picomolar range.[1][2][3][4] The lipophilicity of these compounds is a critical factor for brain imaging agents, as it dictates their ability to cross the blood-brain barrier. The synthesized analogues demonstrated substantially higher lipophilicity compared to existing imaging agents, suggesting potentially faster brain penetration.[1][2][3]
Table 1: Comparative Binding Affinities of nAChR Ligands
| Compound | Ki (pM) |
| 3b (N-methyl derivative) | 28 |
| 6b (N-methyl derivative) | 23 |
| Range for the series | 9 - 331 |
Data sourced from Brown et al., J Med Chem. 2002.[1][2]
The exceptional affinity of these compounds underscores the utility of the 2-chloro-5-methoxypyridine core in designing potent ligands for neurological targets.
A New Frontier in Oncology: Targeting Colorectal Cancer
In the realm of oncology, a derivative of this scaffold, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has shown significant promise in the treatment of colorectal cancer.[5] This compound was designed based on the natural product neocryptolepine and demonstrated potent and selective cytotoxicity against colorectal cancer cell lines.[5]
The cytotoxic mechanism of this derivative involves the modulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer.[5] The compound was found to inhibit colony formation, and cell migration, arrest the cell cycle at the G2/M phase, and induce apoptosis in colorectal cancer cells.[5]
Table 2: Comparative Cytotoxicity of an Indoloquinoline Derivative
| Cell Line | IC50 (µM) |
| HCT116 (Colorectal Cancer) | 0.35 |
| Caco-2 (Colorectal Cancer) | 0.54 |
Data sourced from a study on the synthesis and biological activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline.[5]
These findings highlight the potential of this compound derivatives as a foundation for developing novel anticancer agents with well-defined mechanisms of action.
Experimental Protocols and Methodologies
To facilitate further research and development of this promising scaffold, this section provides detailed experimental protocols for key synthetic and analytical procedures.
General Synthetic Workflow
The synthesis of this compound derivatives often begins with a commercially available starting material, which is then elaborated through a series of chemical transformations. A common strategy involves the introduction of substituents at the 2-position via nucleophilic aromatic substitution.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol for Nucleophilic Aromatic Substitution:
-
Dissolution: Dissolve the starting this compound in a suitable aprotic polar solvent such as DMF or DMSO.
-
Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base, such as cesium carbonate or potassium carbonate, to facilitate the reaction.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute it with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine derivative.
In Vitro Biological Evaluation
This protocol outlines a general procedure for determining the binding affinity of synthesized compounds to a specific receptor, such as the nAChR.
Caption: Workflow for a competitive radioligand binding assay.
-
Preparation: Prepare cell membranes expressing the target receptor and a radiolabeled ligand known to bind to the receptor.
-
Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (typically 1-2 hours at room temperature).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.
This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well.
-
Incubation: Incubate for a further 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Measurement: Measure the absorbance or fluorescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[6]
Future Directions and Untapped Potential
The therapeutic potential of this compound derivatives extends beyond neuroscience and oncology. The structural features of this scaffold make it an attractive starting point for developing inhibitors of kinases and other enzymes. For instance, the broader class of imidazo[4,5-b]pyridines, which can be synthesized from 2-chloro-5-methylpyridine precursors, has yielded potent inhibitors of FLT3 and Aurora kinases for the treatment of acute myeloid leukemia.[6][7]
Furthermore, the antimicrobial and anti-inflammatory properties observed in related pyridine derivatives suggest that these activities could also be explored within the this compound chemical space.[7][8][9]
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The existing research, though limited, clearly demonstrates its potential to yield highly potent and selective molecules for a range of diseases, from neurological disorders to cancer. By providing this comparative guide and detailed experimental methodologies, we aim to catalyze further exploration of this exciting area of medicinal chemistry and unlock the full therapeutic potential of these unique pyridine derivatives.
References
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Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of medicinal chemistry, 45(13), 2841–2849. [Link]
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Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. [Link]
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Brown, L. L., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. [Link]
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Miyadera, H., et al. (2005). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]
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Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. PubMed. [Link]
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Rateb, A. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
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Abdel-Ghani, T. M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. National Institutes of Health. [Link]
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Wölfle, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]
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Albert, D. H., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. National Institutes of Health. [Link]
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A Comparative Environmental Impact Analysis of Synthetic Routes to 2-Chloro-5-methoxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis
The production of highly functionalized pyridine derivatives, such as 2-Chloro-5-methoxy-3-methylpyridine, is a cornerstone of modern pharmaceutical and agrochemical development. As regulatory scrutiny and environmental consciousness intensify, the demand for greener, more sustainable synthetic methodologies is no longer a niche interest but a critical component of process development. This guide provides a comparative analysis of documented synthetic pathways to this compound, evaluating them through the lens of green chemistry principles. By examining factors such as atom economy, solvent and reagent toxicity, and overall process efficiency, this document aims to equip researchers with the insights needed to select and develop more environmentally benign manufacturing processes.
The Green Chemistry Imperative in Pyridine Synthesis
Pyridine and its derivatives are ubiquitous in chemical synthesis but often rely on harsh reagents and multi-step processes that generate significant waste.[1][2][3][4][5] Traditional methods can involve toxic solvents, hazardous reagents like phosphorus oxychloride and thionyl chloride, and energy-intensive purifications.[6][7] The principles of green chemistry offer a framework to mitigate these impacts by designing processes that maximize the incorporation of starting materials into the final product, use less hazardous substances, and minimize energy consumption and waste generation. Key metrics such as Atom Economy (AE), which measures the efficiency of atom utilization, and the Environmental Factor (E-Factor), which quantifies the total waste produced per unit of product, are invaluable tools in this assessment.
This guide will dissect two potential synthetic routes to this compound, starting from the common precursor 2-Amino-3-methylpyridine. Each route will be evaluated for its environmental footprint, providing a foundation for informed decision-making in the laboratory and during scale-up.
Route 1: Nitration-Hydrolysis-Chlorination-Methoxylation Cascade
This multi-step pathway begins with the readily available starting material 2-Amino-3-methylpyridine and proceeds through a sequence of nitration, diazotization to a hydroxyl group, a second diazotization (Sandmeyer reaction) to install the chlorine atom, and a final methoxylation.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Amino-3-methyl-5-nitropyridine This initial step introduces the nitro group at the 5-position through electrophilic aromatic substitution.
-
In a flask equipped for cooling, dissolve 2-Amino-3-methylpyridine in concentrated sulfuric acid at 0°C.
-
Separately, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, also cooled to 0°C.
-
Add the nitrating mixture dropwise to the aminopyridine solution, maintaining the temperature below 20°C.
-
After addition, the mixture is warmed to 40-50°C for 30-60 minutes to ensure complete reaction.[8]
-
The reaction is quenched by pouring onto ice, and the pH is adjusted to precipitate the product, which is then collected by filtration.
Step 2: Synthesis of 2-Hydroxy-3-methyl-5-nitropyridine The amino group is converted to a hydroxyl group via a diazotization-hydrolysis reaction.
-
Dissolve the 2-Amino-3-methyl-5-nitropyridine from Step 1 in dilute sulfuric acid and cool the solution to 0-5°C.[8]
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 10°C to form the diazonium salt.[8]
-
Gently warm the mixture to facilitate the decomposition of the diazonium salt, which hydrolyzes to the corresponding hydroxypyridine, evolving nitrogen gas.[8]
-
Cool the solution to precipitate the 2-Hydroxy-3-methyl-5-nitropyridine, which is collected by filtration.
Step 3: Reduction of the Nitro Group to 2-Hydroxy-5-amino-3-methylpyridine The nitro group is reduced to an amine, a necessary precursor for the subsequent chlorination step. This is a proposed step, as a direct conversion from the nitro-hydroxy compound is not well-documented and presents regioselectivity challenges. A common method would involve catalytic hydrogenation.
-
Dissolve 2-Hydroxy-3-methyl-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).
-
Filter off the catalyst and concentrate the solvent to yield the aminohydroxypyridine.
Step 4: Synthesis of 2-Chloro-5-hydroxy-3-methylpyridine via Sandmeyer Reaction This step introduces the chlorine atom by replacing the newly formed amino group. The Sandmeyer reaction is a classic method for this transformation.[9]
-
Suspend the 2-Hydroxy-5-amino-3-methylpyridine in a solution of hydrochloric acid at low temperature (0-5°C).
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. The diazonium group is replaced by chlorine, with the evolution of nitrogen gas.
-
The product is then isolated by extraction and purified.
Step 5: Synthesis of this compound The final step is a Williamson ether synthesis to convert the hydroxyl group to a methoxy group.
-
In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF).[10]
-
Add a solution of 2-Chloro-5-hydroxy-3-methylpyridine in DMF dropwise at 0-5°C.[10]
-
After the initial reaction, add methyl iodide (CH₃I) and stir the mixture at room temperature until completion.[10]
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is purified by chromatography.
Environmental Impact Assessment: Route 1
| Parameter | Step 1: Nitration | Step 2: Diazotization/Hydrolysis | Step 3: Reduction | Step 4: Sandmeyer Reaction | Step 5: Methoxylation |
| Key Reagents | Conc. H₂SO₄, Fuming HNO₃ | NaNO₂, H₂SO₄ | H₂, Pd/C | NaNO₂, HCl, CuCl | NaH, CH₃I |
| Solvents | Sulfuric Acid | Water, Sulfuric Acid | Ethanol/Ethyl Acetate | Water, HCl | DMF |
| Temperature | 0-50°C | 0-Warm | Room Temp | 0-Room Temp | 0-Room Temp |
| Byproducts/Waste | Acidic aqueous waste, NOx gases | Acidic aqueous waste, N₂ | Catalyst waste | Acidic aqueous waste containing copper salts, N₂ | NaCl, unreacted NaH, aqueous DMF |
| Atom Economy | Low | Moderate | High | Low | Moderate |
| E-Factor | Very High | High | Moderate | High | High |
| Hazards | Highly corrosive, strong oxidizers | Unstable diazonium salts, toxic nitrite | Flammable gas/solvent, pyrophoric catalyst | Toxic copper waste, unstable diazonium salts | Pyrophoric NaH, toxic/carcinogenic CH₃I, reprotoxic DMF |
Expert Analysis of Route 1
This route, while plausible, is fraught with environmental and safety concerns. The nitration step (Step 1) utilizes large quantities of highly corrosive and oxidizing acids, leading to a significant acidic waste stream and the potential for runaway reactions if not carefully controlled. Both diazotization steps (Steps 2 and 4) involve the formation of potentially explosive diazonium salt intermediates, a major safety red flag for large-scale production.[11]
The Sandmeyer reaction (Step 4), a cornerstone of this route, is notoriously problematic from a green chemistry perspective. It generates stoichiometric amounts of copper-containing waste, which is toxic and requires specialized disposal. The final methoxylation step (Step 5) employs sodium hydride, a pyrophoric reagent, and methyl iodide, a toxic and carcinogenic alkylating agent. Furthermore, the use of DMF, a solvent with reproductive toxicity concerns, is a significant drawback. The cumulative E-Factor for this five-step sequence would be exceptionally high, indicating a process that generates a large amount of waste relative to the desired product.
dot graph "Route_1_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for Route 1 Synthesis.
Route 2: An Alternative Pathway via Pyridone Intermediates
An alternative approach avoids the problematic nitration and multiple diazotization steps by building the pyridine ring from acyclic precursors, leading to a key pyridone intermediate. This strategy is adapted from patented methods for producing related chlorinated pyridines.[12][13][14][15]
Step-by-Step Experimental Protocols
Step 1: Synthesis of 5-Methyl-3,4-dihydro-2(1H)-pyridone This step constructs the core heterocyclic ring.
-
Condense propionaldehyde with an acrylic ester (e.g., methyl acrylate) to form a 4-formylpentanoate ester.[12]
-
React the resulting ester with a nitrogen source, such as ammonia or an ammonium salt, under conditions that promote cyclization and dehydration to form the dihydropyridone.[12]
Step 2: Halogenation and Dehydrohalogenation to 2-Hydroxy-5-methylpyridine The dihydropyridone is converted to the aromatic pyridone (the tautomer of hydroxypyridine).
-
The 5-methyl-3,4-dihydro-2(1H)-pyridone is halogenated, for instance, by passing chlorine gas through a solution in an organic solvent. This adds chlorine across the double bond.[15]
-
The resulting dihalo-piperidone is then dehydrohalogenated by heating, often in a high-boiling solvent, to form the aromatic 2-hydroxy-5-methylpyridine.[15]
Step 3: Chlorination to 2-Chloro-5-methylpyridine The hydroxyl group of the pyridone is replaced with a chlorine atom.
-
React 2-hydroxy-5-methylpyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosgene.[13] This reaction is typically performed at elevated temperatures, sometimes in a high-boiling solvent like trichlorobenzene.[13]
Step 4 & 5: Introduction of the 5-position Oxygenation (Hypothetical Extension) To arrive at the final product, the methoxy group must be introduced. This presents a significant challenge from 2-chloro-5-methylpyridine, as direct oxidation of the 5-position is difficult. A more plausible, though lengthy, extension would mirror steps from Route 1: 4. Nitration: 2-chloro-5-methylpyridine would be nitrated to introduce a nitro group, likely at the 3-position due to directing effects, which is not the desired isomer. Achieving 5-nitro substitution would require a different strategy not readily found. 5. Conversion to Methoxy: If 2-chloro-5-nitro-3-methylpyridine could be selectively formed, subsequent reduction, diazotization to a hydroxyl, and methoxylation would be required, re-introducing many of the hazards of Route 1.
Due to the significant synthetic hurdles and lack of clear, high-yielding methods to convert 2-chloro-5-methylpyridine to the target molecule, a full environmental assessment of this route is speculative. However, we can analyze the initial, well-documented steps.
Environmental Impact Assessment: Route 2 (Initial Stages)
| Parameter | Step 1: Dihydropyridone Formation | Step 2: Aromatization | Step 3: Chlorination |
| Key Reagents | Propionaldehyde, Acrylate, Ammonia | Chlorine Gas | POCl₃ or Phosgene |
| Solvents | Varies (e.g., alcohols) | Organic Solvent | High-boiling solvents (e.g., Trichlorobenzene) |
| Temperature | Moderate to High | 50-60°C then 100-170°C | 80-130°C |
| Byproducts/Waste | Water, organic byproducts | HCl, chlorinated organic waste | Phosphorus-based waste, HCl, solvent waste |
| Atom Economy | Moderate | Moderate | Low |
| E-Factor | High | High | Very High |
| Hazards | Flammable/toxic reagents | Toxic Cl₂ gas | Highly toxic/corrosive POCl₃ or phosgene, hazardous solvents |
Expert Analysis of Route 2
While this route may appear more convergent by building the ring system first, it presents its own set of significant environmental challenges. The initial steps are reasonable, but the chlorination of the pyridone (Step 3) requires harsh and highly toxic reagents like phosphorus oxychloride or phosgene at high temperatures. The use of high-boiling, chlorinated solvents such as trichlorobenzene is also a major environmental negative, as these solvents are persistent and toxic.
Crucially, the pathway from the stable intermediate 2-chloro-5-methylpyridine to the final target is not straightforward. The lack of a direct and selective method to introduce the methoxy group at the 5-position is a major synthetic flaw in this proposed route, likely requiring a lengthy and inefficient diversion that would negate any early-stage benefits.
dot graph "Route_2_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for Route 2 Synthesis.
Comparative Summary and Recommendation
| Metric | Route 1: Nitration Cascade | Route 2: Pyridone Intermediate | Ideal Green Process |
| Feasibility | Plausible but hazardous | Synthetically challenging to complete | Direct, high-yield |
| Key Hazards | Explosive diazonium salts, strong acids, toxic reagents (CH₃I, CuCl) | Highly toxic reagents (POCl₃, Cl₂), hazardous solvents | Benign reagents and solvents |
| Waste Generation | High (acidic waste, copper salts) | High (phosphorus waste, chlorinated organics) | Minimal to zero waste |
| Atom Economy | Poor | Poor | Excellent (>90%) |
| E-Factor | Very High | Very High | Low (<1) |
| Recommendation | Avoid for scale-up; seek alternatives. | Not recommended due to synthetic dead-end and hazardous reagents. | Development of novel catalytic C-H activation/oxidation methods. |
dot graph "Comparison_Summary" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Hazard and Feasibility Comparison.
Conclusion and Future Outlook
Based on the analysis of established chemical principles and documented reactions, neither of the outlined synthetic routes to this compound represents an environmentally sound process. Route 1 is a complete but hazardous pathway, characterized by low atom economy, the use of toxic reagents, and the generation of significant waste streams, making it unsuitable for sustainable, large-scale production. Route 2 , while starting from simple precursors, hits a synthetic wall and still relies on dangerous reagents in its initial stages.
For researchers and drug development professionals, this analysis underscores a critical need for innovation in the synthesis of this important scaffold. The future of green synthesis for this molecule does not lie in refining these flawed, traditional pathways but in developing entirely new ones. Promising areas of research include:
-
Catalytic C-H Activation: Developing methods to directly and selectively install chloro and methoxy groups onto a simpler 3-methylpyridine precursor would eliminate multiple steps, dramatically improving atom economy and reducing waste.
-
Biocatalysis: Engineering enzymes to perform selective oxidations and halogenations under mild, aqueous conditions could provide the ultimate green pathway.
-
Flow Chemistry: Utilizing microreactors can enable the safe use of hazardous intermediates like diazonium salts by generating them in situ and immediately consuming them, minimizing the risk of accumulation and explosion.
By prioritizing the principles of green chemistry from the initial design phase, the scientific community can develop synthetic routes that are not only efficient and scalable but also environmentally responsible.
References
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PrepChem. Synthesis of this compound. Available from: [Link]
- Google Patents. Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
- Google Patents. Preparation of 2-chloro-5-methylpyridine - US4612377A.
-
PrepChem. Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine. Available from: [Link]
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Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available from: [Link]
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Wikipedia. Sandmeyer reaction. Available from: [Link]
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PrepChem. Synthesis of 2-amino-5-methoxy pyridine. Available from: [Link]
- Google Patents. Preparation of 2-chloro-5-methylpyridine - EP0121320A1.
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SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong. Available from: [Link]
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Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Available from: [Link]
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- Google Patents. Process for the preparation of 2-amino-5-methyl-pyridine - US5332824A.
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ResearchGate. Pyridine: Exposure, risk management, and impact on life and environment. Available from: [Link]
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Semantic Scholar. Degradation of pyridines in the environment. Available from: [Link]
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Nature. Deaminative chlorination of aminoheterocycles. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Chloro-5-methoxy-3-methylpyridine: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Chloro-5-methoxy-3-methylpyridine (CAS No. 74650-70-7). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given its identity as a halogenated pyridine, it is categorized as a hazardous waste, necessitating specialized disposal procedures.[1][2][3][4]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Immediate Safety and Personal Protective Equipment (PPE)
The identified hazards dictate the mandatory use of appropriate personal protective equipment (PPE) to prevent exposure during handling and disposal.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat must be worn. Ensure gloves are inspected for integrity before each use.
-
Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance at each stage.
Caption: Disposal workflow for this compound.
Step 1: Don Appropriate PPE
Before handling the chemical or its waste, ensure all required personal protective equipment is correctly worn.
Step 2: Waste Segregation
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams. This is crucial because mixing incompatible waste can lead to dangerous chemical reactions and complicates the final disposal process.
Step 3: Select an Appropriate Waste Container
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should have a secure screw-top cap to prevent spills and the release of vapors.
Step 4: Label the Waste Container
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container.
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible materials.
Step 6: Arrange for Licensed Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste. Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is considered hazardous waste and must be managed accordingly.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Caption: Decision-making workflow for spill management.
For Small Spills:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill.
-
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE, including respiratory protection.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Emergency Contact: Contact your institution's EHS or emergency response team.
-
Containment: If it can be done without risk, prevent the spill from entering drains or waterways.
Environmental Considerations and the Rationale for Proper Disposal
Chlorinated pyridines, as a class of compounds, are known for their resistance to biodegradation.[5] Improper disposal can lead to the contamination of soil and water, posing a long-term threat to ecosystems. The persistence of these compounds in the environment underscores the critical importance of adhering to the prescribed disposal protocols. The ultimate disposal of this type of hazardous waste is typically high-temperature incineration at a licensed facility, which is necessary to ensure the complete destruction of the compound.
References
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
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What Regulations Apply to Chlorinated Solvent Use?. PF Online. [Link]
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EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]
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2-Methoxy Pyridine. ResearchGate. [Link]
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EPA HAZARDOUS WASTE CODES. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]
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(PDF) Degradation of Pyridines in the Environment. ResearchGate. [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
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Waste Code. EPA. [Link]
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POTENTIAL FOR HUMAN EXPOSURE. Toxicological Profile for Pyridine. NCBI - NIH. [Link]
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Navigating the Safe Handling of 2-Chloro-5-methoxy-3-methylpyridine: A Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides essential safety and operational protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2-Chloro-5-methoxy-3-methylpyridine. The information herein is designed to establish a comprehensive safety framework, from initial preparation to final disposal, ensuring the well-being of all individuals and the integrity of the research environment.
The substituted pyridine derivative, this compound, presents a range of potential hazards that necessitate a robust personal protective equipment (PPE) plan. While specific toxicological data for this compound is not extensively documented, the hazards are inferred from structurally similar chlorinated and methoxylated pyridines. These compounds can be harmful if inhaled, swallowed, or absorbed through the skin, and may cause significant irritation to the skin and eyes.[1][2][3] Therefore, a proactive and cautious approach to PPE is paramount.
Core Principles of Chemical Handling
Before detailing specific PPE requirements, it is crucial to underscore the foundational principles of laboratory safety. All handling of this compound should be conducted within a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[4] An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[5] Furthermore, a thorough risk assessment should be conducted before commencing any new procedure involving this compound.
Mandatory Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum PPE requirements for handling this compound. The causality behind each recommendation is provided to foster a deeper understanding of the protective measures.
| Protection Type | Specific Recommendations | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][6] | Protects against accidental splashes and vapors that can cause serious eye irritation and potential damage.[2][3][7] |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended for their high level of protection against pyridine and its derivatives.[1] If using nitrile gloves, ensure they are rated for pyridine compounds and change them frequently, as their breakthrough time may be shorter.[5][8] Always inspect gloves for any signs of degradation or perforation before use.[6] | Provides a critical barrier to prevent skin contact. Chlorinated pyridines can be absorbed through the skin, leading to systemic toxicity, and can cause skin irritation.[2][5][9] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is the minimum requirement.[1] For procedures with a higher risk of splashing or spillage, chemical-resistant aprons or suits should be considered. | Protects the wearer's clothing and skin from contamination. The flame-retardant property is crucial as many organic compounds, including pyridine derivatives, can be combustible.[2] |
| Respiratory Protection | All work should be performed in a certified chemical fume hood.[4] If there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][11] Proper fit-testing and training are mandatory before respirator use. | Prevents the inhalation of harmful vapors or aerosols, which can cause respiratory tract irritation and other systemic effects.[3][11] |
Procedural Discipline: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent not only on its selection but also on its correct use. The following step-by-step protocols are designed to prevent cross-contamination and ensure user safety.
Donning PPE: A Step-by-Step Guide
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If a respirator is necessary, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles. If a face shield is required, place it over the goggles.
-
Gloves: Don the appropriate chemically resistant gloves, ensuring they extend over the cuffs of the lab coat.
Doffing PPE: The Contamination Control Protocol
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk:
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated outer surface.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by turning it inside out, only touching the interior surface.
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Eye and Face Protection: Remove your face shield (if used) and then your safety goggles.
-
Respiratory Protection (if used): Remove your respirator last.
-
Final Hand Hygiene: Wash your hands again thoroughly.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of contaminated PPE is a crucial final step.
-
Gloves and other disposable items: All disposable PPE, such as gloves and weighing papers, that have come into contact with this compound should be considered hazardous waste.[4]
-
Waste Container: Place all contaminated items in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Regulatory Compliance: Dispose of all hazardous waste through a licensed and certified hazardous waste disposal contractor, adhering to all local, state, and federal regulations.[1][9] Do not dispose of this chemical or its contaminated materials in the regular trash or down the drain.[1]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these rigorous PPE protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
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- Thermo Fisher Scientific. 2-chloro-5-methylpyridine Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



